molecular formula C8H11Br2N B1273622 2-(4-bromophenyl)ethanamine Hydrobromide CAS No. 206559-45-7

2-(4-bromophenyl)ethanamine Hydrobromide

Cat. No.: B1273622
CAS No.: 206559-45-7
M. Wt: 280.99 g/mol
InChI Key: IUWPMHYAMOUYKQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethanamine hydrobromide is a halogenated phenethylamine salt that serves as a versatile synthetic intermediate and key building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amine and a bromophenyl group, makes it a valuable precursor for the design of more complex, biologically active molecules. One prominent application of this compound is its use as a critical starting material in the synthesis of tetrahydroisoquinoline derivatives, which are investigated as potent and subunit-selective positive allosteric modulators of NMDA receptors, a significant target in neuroscience research . Furthermore, the 4-bromophenyl moiety is a key synthon in crystal engineering, facilitating the study of halogen bonding and other non-covalent interactions that govern supramolecular architecture, as demonstrated in the synthesis of piperazine-based compounds with urease inhibitory activity . The primary amine group can be functionalized through acylation or other reactions to create a diverse array of compounds . The hydrobromide salt form offers improved stability and handling characteristics compared to the free base. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)ethanamine;hydrobromide
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InChI

InChI=1S/C8H10BrN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWPMHYAMOUYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
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DSSTOX Substance ID

DTXSID80373729
Record name 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1)
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Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

206559-45-7
Record name Benzeneethanamine, 4-bromo-, hydrobromide (1:1)
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Record name 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1)
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-bromophenyl)ethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Protocol for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis of 2-(4-bromophenyl)ethanamine hydrobromide from its free base, 2-(4-bromophenyl)ethanamine. The conversion of amines to their hydrohalide salts is a fundamental and critical step in pharmaceutical development, enhancing compound stability, crystallinity, and aqueous solubility.[1][2] This document elucidates the underlying chemical principles of amine salt formation, offers a meticulous, step-by-step experimental protocol, and outlines robust methods for purification and analytical characterization. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic process. It incorporates comprehensive safety protocols, troubleshooting advice, and clear data visualization to equip researchers with the knowledge required for a successful and safe synthesis.

Introduction: The Rationale for Amine Salt Formation

2-(4-bromophenyl)ethanamine is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules and pharmaceutical intermediates.[3][4][5] While the free base form is a versatile nucleophile, it often presents as an oil or low-melting solid that can be challenging to handle, purify, and formulate due to its basicity and potential for atmospheric degradation (e.g., reaction with CO₂).

Converting the amine to its hydrobromide salt addresses these challenges. Amine salts are ionic compounds that are typically crystalline, non-volatile solids with higher melting points and improved stability.[2] This crystalline nature facilitates purification through recrystallization and simplifies handling and accurate weighing.[6] Furthermore, for many pharmaceutical applications, the salt form provides the necessary aqueous solubility for formulation and bioavailability.[1] This guide provides an authoritative protocol for this key transformation.

Core Chemical Principles: An Acid-Base Approach

The synthesis of this compound is a classic Brønsted-Lowry acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine functional group acts as a proton acceptor (a base), while hydrobromic acid (HBr) serves as the proton donor (an acid).

The reaction mechanism is a straightforward proton transfer:

Caption: Reaction scheme for the protonation of the amine.

The resulting product is an ammonium salt, where the amine group is protonated to form an ammonium cation, and the bromide ion serves as the counter-anion.[1][7] The choice of solvent is critical; the starting free base is soluble in many organic solvents, whereas the resulting ionic salt is significantly less soluble, allowing for its precipitation and isolation from the reaction mixture.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular WeightPurity/ConcentrationSupplier Example
2-(4-bromophenyl)ethanamine73918-56-6200.08 g/mol ≥98%Thermo Scientific Chemicals[3]
Hydrobromic Acid10035-10-680.91 g/mol 48% wt. in H₂OCarl ROTH[8]
Isopropanol (IPA)67-63-060.10 g/mol ACS Grade, AnhydrousMajor Chemical Supplier
Diethyl Ether60-29-774.12 g/mol ACS Grade, AnhydrousMajor Chemical Supplier
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Glass funnel and dropping funnel

  • Büchner funnel and filter flask assembly

  • Filter paper (e.g., Whatman Grade 1)

  • Beakers and graduated cylinders

  • Spatulas and weighing paper

  • Rotary evaporator

  • Melting point apparatus

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), lab coat.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10-gram scale. Adjust quantities proportionally for different scales.

Workflow Overview

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology
  • Dissolution of the Free Base:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (approx. 50 mmol) of 2-(4-bromophenyl)ethanamine.

    • Add 100 mL of isopropanol to the flask.

    • Stir the mixture at room temperature until the amine is fully dissolved. Causality: Isopropanol is chosen as it readily dissolves the non-polar free base but has lower solvating power for the highly polar hydrobromide salt, facilitating its precipitation.

  • Acidification and Salt Formation:

    • Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Causality: Cooling the solution controls the exothermic heat generated during the acid-base neutralization, which promotes the formation of larger, more well-defined crystals and prevents potential side reactions.

    • While stirring vigorously, add a 48% aqueous solution of hydrobromic acid dropwise via a dropping funnel. The theoretical molar equivalent is required, but a slight excess (e.g., 1.05 equivalents) can ensure complete conversion. For 50 mmol of amine, this corresponds to approximately 5.9 mL of 48% HBr (density ≈ 1.49 g/mL).

    • The formation of a white precipitate should be observed almost immediately. Continue the dropwise addition over 15-20 minutes.

  • Crystallization and Isolation:

    • After the addition is complete, allow the slurry to stir in the ice bath for an additional 1 hour. Causality: This aging period ensures the crystallization process goes to completion, maximizing the product yield.

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two 20 mL portions of cold diethyl ether. Causality: Diethyl ether is used as a wash solvent because the hydrobromide salt is virtually insoluble in it, while it effectively removes residual isopropanol and any unreacted, non-polar starting material.

  • Drying:

    • Transfer the product to a pre-weighed watch glass and dry under vacuum at 40-50 °C until a constant weight is achieved.

    • The typical yield for this procedure is expected to be in the range of 90-98%.

Purification by Recrystallization (Optional)

If the product's purity needs to be enhanced (e.g., if it appears discolored or the melting point is broad), recrystallization is recommended.

  • Solvent Selection: A mixed solvent system, such as ethanol/water or isopropanol/heptane, is often effective. The goal is to find a system where the salt is soluble at high temperatures but sparingly soluble at low temperatures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).

    • If a co-solvent is used, add the "anti-solvent" (e.g., heptane or water) dropwise to the hot solution until slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Isolate the purified crystals by vacuum filtration, wash with a cold solvent, and dry as described previously.[6][9]

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point A sharp melting point is indicative of high purity. Literature values should be consulted.
¹H NMR The spectrum should show characteristic peaks for the aromatic and ethyl chain protons, with potential broadening of the peaks adjacent to the ammonium group. The integration should match the C₈H₁₁BrN⁺ structure.
¹³C NMR The spectrum should be consistent with the 8 carbon atoms in the molecule's structure.
FTIR Look for the characteristic N-H stretching bands of the ammonium salt (typically broad, in the 2800-3200 cm⁻¹ region) and aromatic C-H and C-Br stretches.
Mass Spectrometry ESI+ mode should show the mass of the cationic portion of the molecule (the free base), [M+H]⁺ at m/z ≈ 200/202 (isotopic pattern for Br).

Critical Safety Precautions

Hydrobromic acid is highly corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract.[10][11] All manipulations must be performed within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8][12]

  • Handling: Always add acid to the solvent/solution, never the other way around, to prevent dangerous splashing.[10] Store HBr away from incompatible materials like bases and metals.[13]

  • Spills: Neutralize small spills immediately with an appropriate agent like sodium bicarbonate. Absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services.[11]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move to fresh air and seek medical attention.[11]

Troubleshooting

IssuePotential CauseRecommended Solution
Product "oils out" instead of crystallizing Solution is supersaturated; cooling too rapidly.Re-heat the mixture to dissolve the oil. Allow it to cool much more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Low Yield Incomplete precipitation; product loss during transfers/washing.Ensure the crystallization mixture is sufficiently cold and aged. Use minimal volumes of cold solvent for washing.
Product is discolored (yellow/brown) Impurities in the starting material; slight degradation.Purify the product via recrystallization as described in Section 5.

Conclusion

This guide presents a robust, reliable, and well-rationalized protocol for the synthesis of this compound. By following the detailed steps and adhering strictly to the safety precautions, researchers can confidently prepare this important chemical intermediate with high yield and purity. The principles of acid-base chemistry, solubility, and crystallization detailed herein are fundamental and broadly applicable to the preparation of other amine salts, making this guide a valuable resource for professionals in chemical synthesis and drug development.

References

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • LibreTexts Chemistry. 24.7: Reactions of Amines. [Link]

  • Carl ROTH. Safety Data Sheet: Hydrobromic acid. [Link]

  • LibreTexts Chemistry. 20.6: Reactions of Amines. [Link]

  • SEASTAR CHEMICALS. Safety Data Sheet (SDS) - HYDROBROMIC ACID. [Link]

  • ChemSupply Australia. Safety Data Sheet HYDROBROMIC ACID 48%. [Link]

  • ICL-IP. HYDROBROMIC ACID Safety Handbook. [Link]

  • Chemguide. MAKING AMINES. [Link]

  • Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. [Link]

  • Oxford Reference. Amine salts. [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

  • PubMed Central. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. [Link]

  • Tetrahedron. 4-Bromophenethylamine hydrobromide. [Link]

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

  • PubChem. p-Bromophenethylamine. [Link]

Sources

chemical properties of 2-(4-bromophenyl)ethanamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-(4-bromophenyl)ethanamine Hydrobromide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Navigating the Known and the Inferred

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-bromophenyl)ethanamine and its hydrobromide salt. It is important to establish at the outset that while the free base, 2-(4-bromophenyl)ethanamine, is well-documented, specific experimental data for its hydrobromide salt is less prevalent in publicly accessible databases. Therefore, this guide follows a dual-pillar approach:

  • Authoritative Grounding: Presenting verified experimental data for the free base from established chemical databases and peer-reviewed literature.

  • Expert Synthesis: Inferring the properties of the hydrobromide salt based on fundamental chemical principles and comparative analysis with closely related structures. This approach provides a robust and practical framework for researchers working with this compound, ensuring that predictions are clearly distinguished from established data.

Section 1: Compound Identification and Strategic Importance

2-(4-bromophenyl)ethanamine serves as a critical building block in medicinal chemistry and materials science. Its structure, a phenethylamine core with a bromine atom at the para position of the phenyl ring, offers a versatile scaffold. The primary amine is a key nucleophile and a site for forming physiologically stable salts, while the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies[1].

The conversion of the free base amine to its hydrobromide salt is a common and strategically vital step in drug development. This transformation is not merely for handling convenience; it is a deliberate choice to enhance the compound's physicochemical properties. The salt form typically imparts greater crystallinity, thermal stability, and, most importantly, improved aqueous solubility, which is a prerequisite for bioavailability and formulation development.

Property2-(4-bromophenyl)ethanamine (Free Base)This compound (Salt)
Synonyms 4-Bromophenethylamine, p-Bromophenethylamine2-(4-bromophenyl)ethan-1-aminium bromide
CAS Number 73918-56-6 (Note: A specific CAS for the HBr salt is not commonly cited)[2][3]Identified by the free base CAS
Molecular Formula C₈H₁₀BrN[2][4]C₈H₁₁Br₂N
Molecular Weight 200.08 g/mol [2][3]281.00 g/mol
Chemical Structure

Section 2: Physicochemical Properties - The Impact of Salt Formation

The transition from a free base to a hydrobromide salt fundamentally alters the compound's physical state and behavior in solvents. This is a direct consequence of converting a neutral, organic-soluble molecule into an ionic species.

PropertyValue for Free BasePredicted Value/State for Hydrobromide SaltRationale for Change
Appearance Colorless to light yellow liquidWhite to off-white crystalline solidIonic compounds form ordered crystal lattices, resulting in a solid state at room temperature. This is observed in analogous compounds like 2-bromoethylamine hydrobromide[5].
Melting Point N/A (Liquid at RT)Expected >150 °CStrong ionic forces within the crystal lattice require significantly more energy to overcome compared to the intermolecular forces between neutral amine molecules. For comparison, 2-bromoethylamine hydrobromide melts at 170-173 °C[5].
Boiling Point 63-72 °C @ 0.2 mmHg[4]Decomposes at high temperatureIonic salts are non-volatile and will typically decompose before boiling.
Solubility Slightly soluble in water[1][4]. Soluble in organic solvents (e.g., ether, chloroform).Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar organic solvents.The ionic nature of the salt allows for favorable ion-dipole interactions with polar solvents like water, dramatically increasing solubility. This is a primary driver for creating amine salts in pharmaceutical development[6].

Section 3: Synthesis and Purification Workflow

The preparation of this compound is typically a two-stage process: synthesis of the free base followed by salt formation. A common and reliable method involves the reduction of a nitrile.

Diagram: Synthesis Workflow

G cluster_0 Stage 1: Free Base Synthesis cluster_1 Stage 2: Hydrobromide Salt Formation A 4-Bromophenylacetonitrile D Reaction Mixture (Reduction) A->D B Anhydrous Solvent (e.g., THF, Diethyl Ether) B->D C Reducing Agent (e.g., LiAlH₄ or BH₃-THF) C->D E Aqueous Workup (e.g., H₂O, NaOH) D->E F Crude 2-(4-bromophenyl)ethanamine E->F G Purification (Distillation or Chromatography) F->G H Pure Free Base G->H I Pure Free Base in Solvent (e.g., Isopropanol) H->I Proceed to Salt Formation K Precipitation I->K J HBr Solution (e.g., in Acetic Acid or Isopropanol) J->K L Filtration & Washing (with cold solvent) K->L M Drying (Vacuum Oven) L->M N 2-(4-bromophenyl)ethanamine HBr (Crystalline Solid) M->N

Caption: Two-stage synthesis of 2-(4-bromophenyl)ethanamine HBr.

Protocol 3.1: Synthesis of 2-(4-bromophenyl)ethanamine (Free Base)

Causality: This protocol uses Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of quantitatively converting nitriles to primary amines. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • Setup: Under a nitrogen or argon atmosphere, add a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous diethyl ether to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition: Dissolve 4-bromophenylacetonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is crucial for safely neutralizing the excess hydride and precipitating aluminum salts into a filterable solid.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Purification: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure free base as a colorless oil[4].

Protocol 3.2: Preparation of the Hydrobromide Salt

Causality: This is a simple acid-base neutralization. The choice of a non-polar or moderately polar solvent in which the free base is soluble but the salt is not (e.g., diethyl ether, isopropanol) is key to inducing precipitation and achieving high yield.

  • Dissolution: Dissolve the purified 2-(4-bromophenyl)ethanamine (1.0 eq.) in a minimal amount of isopropanol or anhydrous diethyl ether.

  • Acidification: While stirring, slowly add a stoichiometric amount (1.0 eq.) of a solution of hydrogen bromide (e.g., 33% w/w HBr in acetic acid or HBr in isopropanol).

  • Precipitation: A white precipitate should form immediately or upon cooling in an ice bath.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white solid in a vacuum oven at 40-50 °C to constant weight.

Section 4: Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Deuterated solvents that can dissolve the analyte are chosen; for the polar hydrobromide salt, DMSO-d₆ or D₂O are excellent choices. The acidic proton of the -NH₃⁺ group will exchange with D₂O, causing its signal to disappear, which is a useful diagnostic test.

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • Aromatic Protons (AA'BB' system): Two doublets, integrating to 2H each. The protons ortho to the bromine atom (~7.5 ppm) and the protons meta to the bromine atom (~7.2 ppm).

  • Benzylic Protons (-Ar-CH₂-): A triplet around 2.9-3.1 ppm. This signal will be shifted downfield compared to the free base (~2.7 ppm) due to the deshielding effect of the adjacent positively charged nitrogen.

  • Aminoalkyl Protons (-CH₂-NH₃⁺): A triplet around 3.1-3.3 ppm, also shifted downfield from the free base (~2.9 ppm).

  • Ammonium Protons (-NH₃⁺): A broad singlet between 8.0-8.5 ppm. The broadness is due to quadrupolar coupling with the nitrogen atom and potential hydrogen exchange.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

  • Aromatic Carbons: Four signals are expected: C-Br (~120 ppm), C-H ortho to Br (~132 ppm), C-H meta to Br (~131 ppm), and the ipso-carbon attached to the ethyl group (~138 ppm).

  • Alkyl Carbons: Two signals: -Ar-CH₂- (~35 ppm) and -CH₂-N- (~40 ppm). Both may be slightly shifted compared to the free base.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is highly sensitive to the presence of specific functional groups. The most dramatic change upon forming the hydrobromide salt occurs in the N-H stretching region.

Vibrational ModeWavenumber (cm⁻¹) in Free Base[3]Expected Wavenumber (cm⁻¹) in HBr SaltInterpretation of Change
N-H Stretch ~3300-3400 cm⁻¹ (two sharp bands for -NH₂)2800-3200 cm⁻¹ (very broad, strong band for -NH₃⁺)The two distinct symmetric and asymmetric stretches of the primary amine are replaced by the broad, strong stretching vibration of the ammonium cation. This is the most definitive IR feature of an amine salt.
C-H Aromatic Stretch ~3020-3080 cm⁻¹~3020-3080 cm⁻¹Largely unaffected by salt formation.
C-H Aliphatic Stretch ~2850-2960 cm⁻¹~2850-2960 cm⁻¹Largely unaffected, but may be obscured by the broad N-H⁺ stretch.
C=C Aromatic Stretch ~1490, 1600 cm⁻¹~1490, 1600 cm⁻¹Largely unaffected.
C-Br Stretch ~500-600 cm⁻¹~500-600 cm⁻¹Largely unaffected.
Mass Spectrometry (MS)

Causality: In standard electron ionization mass spectrometry (EI-MS), the sample is vaporized and ionized. The hydrobromide salt is not volatile and will lose HBr upon heating, meaning the resulting spectrum will be that of the volatile free base.

  • Molecular Ion (M⁺): A characteristic doublet peak corresponding to the mass of the free base (m/z 200 and 202) will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50).

  • Base Peak: The most abundant fragment will likely be from the benzylic cleavage to form the tropylium-like ion [C₇H₆Br]⁺ (m/z 170/172) or, more likely, the loss of the bromophenyl radical to form the [CH₂=NH₂]⁺ fragment (m/z 30). The major fragmentation pathway is the loss of the benzyl radical to form the iminium ion at m/z 30.

Section 5: Chemical Reactivity and Stability

  • Stability: The hydrobromide salt is significantly more stable to air oxidation than the free base, which is listed as air-sensitive. As a solid, it has a longer shelf life. However, like many amine salts, it may be hygroscopic and should be stored in a desiccator.

  • Reactivity: The chemical reactivity is dictated by its three main components:

    • Ammonium Group: It is non-nucleophilic. To perform reactions at the nitrogen (e.g., acylation, alkylation), it must first be deprotonated back to the free base using a suitable base (e.g., NaOH, NaHCO₃, or an organic base like triethylamine).

    • Aromatic Ring: The ring can undergo electrophilic aromatic substitution, but the bromine atom is a deactivating group, directing incoming electrophiles to the ortho and para positions (with the para position already blocked).

    • Carbon-Bromine Bond: This is the most versatile site for synthetic modification. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkyne groups.

Section 6: Safety and Handling

Safe handling of 2-(4-bromophenyl)ethanamine and its salt is paramount. The primary hazard is its corrosivity.

Diagram: Safe Handling Workflow

G start START: Handling Required ppe 1. Don PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe location 2. Work Location: Use Chemical Fume Hood ppe->location dispense 3. Dispense Solid: - Avoid creating dust - Use spatula - Weigh onto paper/boat location->dispense spill Spill Occurs? dispense->spill cleanup Follow Spill Protocol: - Neutralize with sodium bicarbonate - Absorb with inert material - Dispose as chemical waste spill->cleanup Yes finish 4. Complete Work: - Close container tightly - Clean work area spill->finish No cleanup->finish waste 5. Waste Disposal: - Dispose of contaminated items and excess chemical in designated waste container finish->waste end END: Safe Handling Complete waste->end

Caption: Decision workflow for safe handling of corrosive amine salts.

  • Hazard Summary: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the solid or its solutions. A lab coat is mandatory.

  • Handling: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[1].

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 7: Applications in Research and Development

The utility of this compound lies in its dual functionality, making it a valuable intermediate.

  • Scaffold for Drug Discovery: Phenethylamines are a well-known pharmacophore present in many neurologically active compounds. The 4-bromo-substitution allows for the exploration of the SAR of the "head" group of the molecule. For example, derivatives have been used to synthesize pyrazinoisoquinolines and as precursors for potential DNA-gyrase inhibitors[1][7].

  • Radioligand Synthesis: The bromine atom can be replaced with a radioisotope (e.g., ⁷⁶Br or ¹⁸F via nucleophilic substitution of a precursor) for use in Positron Emission Tomography (PET) imaging studies.

  • Materials Science: It has been used as a functional template for creating molecularly imprinted polymers (MIPs). The amine provides a site for covalent attachment to the polymer backbone, and after polymerization, the template is cleaved, leaving a cavity with high affinity for target molecules like tyramine and L-norepinephrine.

References

  • ChemBK. 2-(4-Bromophenyl)ethylamine. [Link]

  • PubChem. p-Bromophenethylamine. [Link]

  • Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. [Link]

  • PubChem. Ethanamine, 2-bromo-N-(2-bromoethyl)-, hydrobromide (1:1). [Link]

  • Biocompare. 2-(4-Fluorophenyl)ethylamine Hydrobromide from Aladdin Scientific. [Link]

  • PubChem. 2-Bromoethylamine hydrobromide. [Link]

  • NIST WebBook. 4-Bromophenyl ether. [Link]

  • SpectraBase. 2-Bromoethylamine hydrobromide [FTIR] Spectrum. [Link]

  • ResearchGate. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

Sources

An In-Depth Technical Guide to 2-(4-bromophenyl)ethanamine Hydrobromide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-(4-bromophenyl)ethanamine hydrobromide. It moves beyond basic data to provide in-depth insights into its synthesis, characterization, handling, and applications, grounded in established scientific principles.

Core Compound Identification and Properties

2-(4-bromophenyl)ethanamine, also commonly known as 4-bromophenethylamine, is a primary amine derivative of phenethylamine. The hydrobromide salt is frequently used in laboratory settings to improve the compound's stability and handling characteristics.

Chemical Identity
IdentifierValueSource
Chemical Name This compoundN/A
Synonyms 4-Bromophenethylamine hydrobromide[1]
CAS Number 206559-45-7[1]
Molecular Formula C₈H₁₀BrN・HBr[1]
Molecular Weight 280.99 g/mol [1]

For the free base, 2-(4-bromophenyl)ethanamine:

IdentifierValueSource
CAS Number 73918-56-6[2][3][4][5]
Molecular Formula C₈H₁₀BrN[3][6]
Molecular Weight 200.08 g/mol [3][5]
Structural Representation

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of 2-(4-bromophenyl)ethanamine and its subsequent conversion to the hydrobromide salt can be achieved through various established synthetic routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements.

Common Synthetic Pathway: Reduction of a Nitrile

A prevalent method involves the reduction of (4-bromophenyl)acetonitrile. This approach is favored for its relatively high yields and the commercial availability of the starting nitrile.

SynthesisWorkflow Start 4-Bromophenylacetonitrile Step1 Reduction (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) Start->Step1 Reagents Intermediate 2-(4-Bromophenyl)ethanamine (Free Base) Step1->Intermediate Product Step2 Salt Formation (HBr in non-polar solvent, e.g., Et₂O) Intermediate->Step2 Reactant End 2-(4-Bromophenyl)ethanamine HBr (Precipitate) Step2->End Final Product

Sources

An In-depth Technical Guide to the Solubility of 2-(4-bromophenyl)ethanamine Hydrobromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's lifecycle, influencing everything from formulation and bioavailability to purification and manufacturing. This guide provides a comprehensive technical exploration of the solubility of 2-(4-bromophenyl)ethanamine hydrobromide, a key intermediate and structural motif in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present practical experimental methodologies, and discuss the profound implications of this data for drug development professionals.

I. Theoretical Framework: Deconstructing Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[1][2][3] For an ionic compound like this compound, the dissolution process in an organic solvent is a nuanced event dictated by the solvent's ability to overcome the lattice energy of the salt and solvate the resulting ions.

Molecular Structure and Polarity:

This compound is an organic salt. The core structure consists of a polar ethylamine group, which is protonated to form an ammonium cation, and a non-polar bromophenyl group. The presence of the hydrobromide counter-ion introduces a significant ionic character to the molecule. This duality of a polar, ionic head and a non-polar tail suggests that its solubility will be highly dependent on the nature of the organic solvent.

The Role of the Solvent:

The ability of a solvent to dissolve this salt is primarily dependent on its polarity, which can be quantified by its dielectric constant and dipole moment.

  • Polar Protic Solvents: Solvents like alcohols (e.g., methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (oxygen) and can form strong hydrogen bonds.[4] They are generally effective at solvating both the ammonium cation and the bromide anion.

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds. While they can solvate cations well, their ability to solvate anions is diminished compared to protic solvents.[4]

  • Non-Polar Solvents: Solvents like hexane and toluene have low dielectric constants and are poor at solvating ions. Consequently, the solubility of ionic salts in these solvents is typically very low.[3]

The following diagram illustrates the key molecular interactions influencing solubility.

G cluster_solute 2-(4-bromophenyl)ethanamine HBr cluster_solvent Organic Solvent Solute Ionic Lattice Cation Ammonium Cation (Polar Head) Solute->Cation Lattice Energy Anion Bromide Anion Solute->Anion Lattice Energy NonPolar Bromophenyl Group (Non-polar Tail) Cation->NonPolar Solubility Solubility Cation->Solubility Solvation Anion->Solubility Solvation NonPolar->Solubility Van der Waals Interactions Solvent Solvent Molecules Polarity Polarity (Dielectric Constant) Solvent->Polarity HBond Hydrogen Bonding Capacity Solvent->HBond Solvent->Solubility Dissolution

Caption: Intermolecular forces governing solubility.

II. Quantitative Solubility Profile

SolventSolvent TypeExpected SolubilityRationale
MethanolPolar ProticHighExcellent hydrogen bonding and high polarity effectively solvate both ions.
EthanolPolar ProticModerate to HighSimilar to methanol but with a slightly lower polarity.
IsopropanolPolar ProticModerateIncreased non-polar character compared to ethanol reduces solubility.
WaterPolar ProticHighThe free amine is slightly soluble in water[6]; the salt form significantly increases aqueous solubility.[5]
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to HighHigh polarity allows for good solvation of the cation.
Dimethylformamide (DMF)Polar AproticModerateGood polarity, but less effective than DMSO at solvating ions.
AcetonitrilePolar AproticLow to ModerateModerate polarity, but generally a weaker solvent for salts.
DichloromethaneNon-PolarVery LowInsufficient polarity to overcome the lattice energy of the salt.
TolueneNon-PolarInsolubleAromatic and non-polar, unable to solvate ions effectively.
HexaneNon-PolarInsolubleAliphatic and non-polar, providing no favorable interactions.

This table represents a qualitative prediction. Experimental verification is essential.

III. Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[7][8] This protocol outlines a robust procedure for obtaining accurate solubility data for this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Protocol Workflow:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.[8]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[7]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample accurately with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • HPLC Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve must be prepared using solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution by applying the dilution factor. The result is the solubility of the compound in that specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

IV. Implications for Drug Development

A comprehensive understanding of the solubility of this compound has far-reaching implications across the drug development pipeline.

G SolubilityData Solubility Data Formulation Formulation Development (e.g., topical, oral) SolubilityData->Formulation Purification Purification & Crystallization (Solvent selection for high yield and purity) SolubilityData->Purification Process Process Chemistry (Reaction solvent, work-up) SolubilityData->Process Preclinical Preclinical Studies (Vehicle selection for in vivo testing) SolubilityData->Preclinical

Caption: Impact of solubility data on drug development.

  • Formulation Development: Solubility data is the cornerstone of designing effective drug delivery systems.[9] For instance, developing a topical formulation would require selecting a solvent system that can dissolve the API at the desired concentration while being compatible with skin application.

  • Purification and Crystallization: The choice of solvent is critical for obtaining high-purity crystalline material. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for crystallization.

  • Process Chemistry: Understanding solubility in various organic solvents aids in the selection of appropriate reaction media and in the design of efficient extraction and work-up procedures.

  • Preclinical and Toxicological Studies: The selection of a suitable vehicle for administering the compound in animal studies is dependent on its solubility. Poor solubility can lead to inaccurate dosing and unreliable preclinical data.

V. Conclusion

The solubility of this compound in organic solvents is a multifaceted property that is fundamental to its successful application in research and drug development. This guide has provided a detailed overview, from the theoretical principles governing its dissolution to a practical, validated protocol for its experimental determination. By leveraging this knowledge, researchers and scientists can make more informed decisions, accelerating the journey from chemical entity to therapeutic reality.

References

  • Mazzotti, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]]

  • Wheaton, R. (1965). The effect of polarity on solubility. Journal of Chemical Education. Available at: [Link]1]

  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. Available at: [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]9]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]3]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]8]

  • ChemBK. (n.d.). 2-(4-Bromophenyl)ethylamine. Available at: [Link]6]

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stability and storage conditions for 2-(4-bromophenyl)ethanamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(4-bromophenyl)ethanamine Hydrobromide

Introduction

2-(4-bromophenyl)ethanamine and its hydrobromide salt are crucial intermediates in the synthesis of various pharmacologically active molecules and research chemicals. As with any high-purity chemical, understanding its stability profile is paramount for ensuring the integrity of experimental results, the safety of handling, and the viability of long-term storage. The presence of an amine functional group and a brominated aromatic ring presents specific stability challenges that researchers must mitigate. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and robust methodologies for its assessment.

Physicochemical Properties and Core Stability Profile

A foundational understanding of the molecule's properties is the first step in designing a stability and storage strategy. The hydrobromide salt form is generally preferred over the free amine for its improved handling characteristics and typically higher stability as a crystalline solid.

PropertyDataSource(s)
Chemical Name This compound
Synonyms 4-Bromophenethylamine HBr[1][2]
Molecular Formula C₈H₁₁BrN · HBr (or C₈H₁₂Br₂N)[3][4]
Molecular Weight ~281.99 g/mol (Salt); ~200.08 g/mol (Free Base)[2][3][4]
Appearance Typically a white to off-white or slight yellow crystalline powder.[5]
Solubility Soluble in water.[4][5][6]
General Stability Considered stable under recommended storage conditions.[3][7]
Key Sensitivity Hygroscopic (moisture sensitive).[5][8]

Critical Factors Influencing Stability

The degradation of this compound is primarily influenced by environmental factors. Understanding the causality behind these factors is key to preventing unwanted chemical changes.

Humidity and Hygroscopicity

The hydrobromide salt of an amine is, by its nature, susceptible to absorbing atmospheric moisture.[5][8]

  • Causality : The ionic nature of the salt readily attracts polar water molecules. Absorbed water can act as a solvent, mobilizing ions and potentially accelerating degradation reactions. For a crystalline solid, moisture can lead to physical changes like deliquescence (dissolving in absorbed water) and clumping, which complicates accurate weighing and handling.

  • Consequences :

    • Initiation of hydrolytic degradation pathways.

    • Physical instability (caking, liquefaction).

    • Inaccurate molar concentrations if the water weight is not accounted for.

Temperature

Elevated temperatures provide the activation energy required to overcome reaction barriers, accelerating the rate of chemical degradation.

  • Causality : According to Arrhenius kinetics, reaction rates increase exponentially with temperature. Thermal energy can promote oxidation and facilitate the breakdown of the molecule.

  • Consequences : Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[3][9] Long-term storage at ambient or elevated temperatures will invariably shorten the shelf-life compared to refrigerated conditions.

pH (in Aqueous Solution)

For applications requiring the compound to be in solution, pH is arguably the most critical stability parameter. The amine group's protonation state is entirely pH-dependent.

  • Causality : As an amine salt, dissolving the compound in water results in an acidic solution.[6] The stability of phenethylamines in solution is often optimal in a slightly acidic pH range where the amine is fully protonated (as -NH₃⁺). Under neutral or basic conditions, the amine is deprotonated to its free base form (-NH₂), which is significantly more susceptible to oxidative degradation.[10][11][12]

  • Consequences :

    • Basic pH : Rapid oxidation of the free amine.

    • Acidic pH : Generally stable, but extreme low pH could promote other reactions if incompatible species are present.

Light (Photostability)

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodecomposition.

  • Causality : UV or high-energy visible light can be absorbed by the aromatic ring, promoting electrons to an excited state. This can lead to the formation of reactive radical species, initiating chain reactions, oxidation, or cleavage of the carbon-bromine bond. Studies on similar molecules like phenylephrine have shown that light exposure is a significant degradation pathway.[13]

  • Consequences : Formation of colored impurities, loss of potency, and generation of difficult-to-identify byproducts.

Oxygen (Oxidative Stability)

The ethylamine sidechain is a primary target for oxidation, especially when deprotonated to the free amine.

  • Causality : The lone pair of electrons on the nitrogen in the free amine is susceptible to attack by atmospheric oxygen, leading to a cascade of reactions that can form imines, aldehydes, or other degradation products. The presence of transition metal ions can catalyze these oxidative processes.

  • Consequences : Loss of the primary amine functional group, leading to a complete loss of biological activity or desired chemical reactivity.

Potential Degradation Pathways

While a definitive degradation study for this specific molecule is not publicly available, logical pathways can be inferred from the chemistry of phenethylamines.

G parent 2-(4-bromophenyl)ethanamine (Parent Compound) free_base Free Amine Form (-NH2) parent->free_base High pH photolysis_radical Aryl Radical (via C-Br cleavage) parent->photolysis_radical UV Light oxidized_imine Oxidized Imine Intermediate free_base->oxidized_imine O2 (Air) oxidized_aldehyde 4-bromophenylacetaldehyde oxidized_imine->oxidized_aldehyde Hydrolysis dehalogenated 2-Phenylethanamine photolysis_radical->dehalogenated H• abstraction

Caption: Potential degradation pathways for 2-(4-bromophenyl)ethanamine.

Recommended Storage Conditions & Handling

Based on the stability factors, a multi-layered approach to storage is required to ensure long-term integrity.

ConditionRecommendationRationale
Temperature Long-Term: 2-8°C (Refrigerated).Minimizes thermal degradation, significantly slowing reaction kinetics.
Short-Term: Store in a cool place.[3][7]Acceptable for routine lab use, but not ideal for archival storage.
Atmosphere Store under an inert gas (Argon or Nitrogen).[3][14]Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Container Use a tightly sealed, amber glass vial or container.[3][7][14]Amber glass protects from light; a tight seal prevents moisture/air ingress.
Environment Keep in a dry, well-ventilated place, preferably within a desiccator.[3][7][14]Addresses the hygroscopic nature by maintaining a low-humidity environment.

Handling Best Practices:

  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Handle the material quickly in a low-humidity environment (e.g., a glove box or under a nitrogen blanket) to minimize exposure to air and moisture.

  • For solutions, prepare them fresh using deoxygenated, pH-controlled buffers (slightly acidic is preferred) and store protected from light.

Methodologies for Stability Assessment

A robust stability testing program relies on validated analytical methods capable of separating the parent compound from potential degradation products.

Experimental Workflow for a Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions prep Prepare Stock Solution in Mobile Phase Diluent acid Acidic (e.g., 0.1 M HCl, 60°C) prep->acid Expose Aliquots base Basic (e.g., 0.1 M NaOH, RT) prep->base Expose Aliquots oxidative Oxidative (e.g., 3% H2O2, RT) prep->oxidative Expose Aliquots thermal Thermal (Solid, 80°C) prep->thermal Expose Aliquots photo Photolytic (ICH Light Box) prep->photo Expose Aliquots analysis Analyze by HPLC-UV/MS at T=0 and T=final acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose method that must be validated for its specific application. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for stability testing.[15]

Objective: To separate this compound from its potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with UV or PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water.

  • This compound reference standard.

2. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 220 nm (aromatic absorbance).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

3. System Suitability:

  • Rationale: To ensure the chromatographic system is performing adequately before analyzing samples.

  • Procedure: Make five replicate injections of a standard solution (~0.1 mg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.

    • Tailing Factor (Asymmetry) for the parent peak between 0.8 and 1.5.

    • Theoretical Plates > 2000.

4. Sample Analysis:

  • Accurately weigh and dissolve the sample in the diluent to a known concentration.

  • Inject and integrate the chromatogram.

  • Calculate the percentage of degradants by area normalization: % Degradant = (Area_Degradant / Total_Area_All_Peaks) * 100.

Protocol: Water Content by Karl Fischer Titration

Objective: To quantify the water content, which is critical given the material's hygroscopic nature.

1. Instrumentation and Reagents:

  • Volumetric or Coulometric Karl Fischer Titrator.

  • Appropriate Karl Fischer reagents (e.g., Hydranal-Composite 5).

  • Methanol (anhydrous).

  • Water standard.

2. Titrator Standardization:

  • Rationale: To determine the exact titer (mg H₂O / mL reagent) of the Karl Fischer reagent.

  • Procedure: Standardize the titrator daily using a certified water standard or sodium tartrate dihydrate. Perform at least three replicate measurements. The RSD should be < 2.0%.

3. Sample Analysis:

  • Accurately weigh a suitable amount of this compound directly into the titration vessel. The sample amount should be chosen to consume a reasonable volume of titrant.

  • Start the titration. The endpoint is reached when excess iodine is detected.

  • The instrument software will calculate the water content as a percentage (w/w).

  • Perform the measurement in triplicate to ensure precision.

Conclusion

The stability of this compound is robust when appropriate precautions are taken. The primary vulnerabilities are exposure to humidity, elevated temperatures, high pH, and light. A comprehensive storage strategy employing refrigerated, desiccated, and dark conditions under an inert atmosphere is strongly recommended for preserving the compound's purity and integrity over time. For any research or development application, the implementation of validated, stability-indicating analytical methods, such as the HPLC protocol outlined, is not merely a suggestion but a requirement for ensuring data quality and scientific rigor.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2-(4-Bromophenyl)ethylamine. Link

  • Scribd. (n.d.). HSAS Method. Link

  • Acros Organics. (2012). Safety Data Sheet: Ethanamine, 2-bromo-, hydrobromide. Link

  • Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Link

  • Alfa Aesar. (2025). Safety Data Sheet: (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®. Link

  • Choudhary, A. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. PharmaGuideline. Link

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  • ChemBK. (n.d.). 2-(4-Bromophenyl)ethylamine. Link

  • ChemicalBook. (2025). 2-Bromoethylamine hydrobromide | 2576-47-8. Link

  • ChemicalBook. (2025). 2-(4-Bromophenyl)ethylamine - Safety Data Sheet. Link

  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Link

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(4-Bromophenyl)ethylamine. Link

  • National Center for Biotechnology Information. (n.d.). Phenethylamine | C8H11N | CID 1001 - PubChem. Link

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Link

  • Tuerk, J., et al. (2010). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

  • National Center for Biotechnology Information. (n.d.). Phenethylamine hydrobromide | C8H12BrN | CID 70441016 - PubChem. Link

  • Sigma-Aldrich. (2021). Safety Data Sheet: (S)-(-)-1-(4-Bromophenyl)ethylamine. Link

  • Biocompare. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide from Aladdin Scientific. Link

  • Thermo Fisher Scientific. (n.d.). 2-(4-Bromophenyl)ethylamine, 98%. Link

  • Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide | 1807536-06-6. Link

  • Oakwood Chemical. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide, min 98%. Link

  • Thermo Fisher Scientific. (n.d.). 2-(4-Bromophenyl)ethylamine, 98%. Link

  • National Center for Biotechnology Information. (n.d.). 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem. Link

  • National Center for Biotechnology Information. (n.d.). p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem. Link

  • MDPI. (2022). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Molecules. Link

  • Biblioteka Nauki. (2016). Effect of pH and time on hydrodynamic properties of dodecylamine. Link

  • ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Link

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  • ResearchGate. (2017). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Link

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(4-bromophenyl)ethanamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-(4-bromophenyl)ethanamine hydrobromide. Intended for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectra, grounded in fundamental principles, and outlines field-proven experimental protocols. The causality behind methodological choices is explained, ensuring that the protocols serve as a self-validating system for compound identification and purity assessment. Each section integrates authoritative references to underscore the scientific integrity of the analysis.

Introduction

2-(4-bromophenyl)ethanamine and its salts are valuable building blocks in organic synthesis, often serving as precursors for more complex pharmaceutical agents and research chemicals. The hydrobromide salt form is frequently preferred for its crystalline nature and stability, facilitating handling and storage.

Accurate structural confirmation and purity assessment are paramount in any chemical workflow. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide details the expected spectral characteristics of this compound, providing a reliable reference for its unequivocal identification.

Physicochemical Properties & Structure

A foundational understanding of the molecule's basic properties is essential before delving into its spectral data.

PropertyValue
Molecular Formula C₈H₁₁Br₂N
Molecular Weight 280.99 g/mol
Formal Name 2-(4-bromophenyl)ethan-1-aminium bromide
CAS Number 18973-16-5 (for hydrobromide)
Parent CAS 73918-56-6 (for free base)[1]

The structure consists of a 4-bromophenethyl moiety protonated at the primary amine by hydrobromic acid.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this salt, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: NMR

Workflow: NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-15 mg of 2-(4-bromophenyl)ethanamine HBr B Dissolve in ~0.7 mL of DMSO-d₆ A->B C Vortex to Homogenize B->C D Transfer to 5 mm NMR Tube C->D E Insert into Spectrometer (e.g., 400 MHz) D->E F Lock, Tune, Shim G Acquire ¹H, ¹³C, DEPT-135 Spectra H Fourier Transform G->H I Phase & Baseline Correction J Integrate (¹H) & Reference Spectra

Caption: Standard workflow for NMR analysis.

  • Instrumentation: A 400 MHz (or higher) spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: Amine hydrohalide salts often have limited solubility in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is an excellent choice for dissolving these polar salts.[2] Crucially, the acidic ammonium protons (NH₃⁺) are less prone to rapid exchange with residual water in DMSO-d₆ compared to deuterated water (D₂O) or methanol-d₄, allowing for their observation.[2][3]

  • Referencing: The residual DMSO solvent peak is used as an internal reference (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

¹H NMR Data Interpretation (400 MHz, DMSO-d₆)

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.25br s3H-NH₃The protons on the positively charged nitrogen are deshielded and appear as a broad singlet downfield. Broadening is due to quadrupolar coupling with ¹⁴N and potential slow exchange.
~7.50d, J ≈ 8.4 Hz2HAr-H (H-3, H-5)These protons are ortho to the bromine atom. The electron-withdrawing nature of bromine deshields them. They appear as a doublet due to coupling with H-2 and H-6.
~7.25d, J ≈ 8.4 Hz2HAr-H (H-2, H-6)These protons are meta to the bromine atom and ortho to the ethylamine side chain. They appear as a doublet due to coupling with H-3 and H-5.
~2.95t, J ≈ 7.6 Hz2HAr-CH₂-CH₂ -NH₃⁺This methylene group is adjacent to the electron-withdrawing NH₃⁺ group, shifting it downfield. It appears as a triplet due to coupling with the benzylic protons.
~2.80t, J ≈ 7.6 Hz2HAr-CH₂ -CH₂-NH₃⁺The benzylic protons are coupled to the adjacent methylene group, resulting in a triplet.
¹³C NMR Data Interpretation (101 MHz, DMSO-d₆)

The carbon NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~138.5AbsentC -4 (ipso-C attached to CH₂)Quaternary carbon, typically of lower intensity.
~131.2PositiveC H (C-2, C-6)Aromatic methine carbons adjacent to the ethylamine group.
~130.8PositiveC H (C-3, C-5)Aromatic methine carbons adjacent to the bromine atom.
~119.8AbsentC -1 (ipso-C attached to Br)Quaternary carbon bonded to the electronegative bromine atom. Its chemical shift is characteristic of a C-Br bond.
~39.8NegativeAr-CH₂-CH₂ -NH₃⁺Aliphatic carbon adjacent to the ammonium group.
~32.5NegativeAr-CH₂ -CH₂-NH₃⁺Benzylic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR
  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Method: Attenuated Total Reflectance (ATR).

    • Causality: ATR is a modern, rapid, and reliable method for acquiring IR spectra of solid samples. It requires minimal sample preparation compared to the traditional KBr pellet method and provides high-quality, reproducible data.

IR Data Interpretation

The spectrum is dominated by features characteristic of a primary ammonium salt and a para-substituted benzene ring.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3100-2800Strong, BroadN-H stretchingPrimary Ammonium (-NH₃⁺)
~3025MediumC-H stretchingAromatic C-H
~2950MediumC-H stretchingAliphatic C-H
~1600, ~1490Medium-StrongC=C stretchingAromatic Ring
~1580MediumN-H bending (asymmetric)Primary Ammonium (-NH₃⁺)
~810StrongC-H out-of-plane bending1,4-disubstituted (para) benzene
~550MediumC-Br stretchingAryl Bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: MS
  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive ESI (+).

    • Causality: The molecule exists as a salt and is already protonated (cationic). ESI is the ideal soft ionization technique for pre-charged or highly polar molecules, as it gently transfers ions from solution to the gas phase with minimal fragmentation.

MS Data Interpretation

In the mass spectrometer, the hydrobromide salt dissociates. The analysis focuses on the cationic portion, which is the protonated free base, 2-(4-bromophenyl)ethanamine. The molecular formula of this cation is [C₈H₁₁BrN]⁺.

  • Molecular Ion Peak & Isotopic Pattern: The most critical diagnostic feature is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5] This results in a pair of peaks of almost equal intensity, separated by 2 m/z units.

    • [M+H]⁺: m/z ≈ 200 (corresponding to the molecule containing ⁷⁹Br).

    • [M+H+2]⁺: m/z ≈ 202 (corresponding to the molecule containing ⁸¹Br).

This characteristic 1:1 "doublet" is a definitive indicator of the presence of a single bromine atom in the ion.[6][7]

  • Key Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. The most probable fragmentation pathway is benzylic cleavage.

Workflow: Mass Spectrometry Fragmentation

Caption: Primary fragmentation pathway via benzylic cleavage.

The bond between the benzylic carbon and the adjacent carbon is relatively weak and its cleavage leads to the formation of a stable bromotropylium or benzyl cation.

  • Fragment Ion: m/z ≈ 169/171. This corresponds to the [C₇H₆Br]⁺ fragment, which also retains the characteristic 1:1 bromine isotope pattern.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the para-substitution pattern on the aromatic ring and the structure of the ethylammonium side chain. IR spectroscopy validates the presence of key functional groups, particularly the primary ammonium and aryl bromide moieties. Finally, high-resolution mass spectrometry confirms the elemental composition through the exact mass and, most definitively, through the characteristic 1:1 isotopic pattern of the bromine atom. Together, these techniques provide a robust and self-validating system for the structural confirmation and quality control of this important chemical intermediate.

References

  • Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Save My Exams. (2025, July 4). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

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A Technical Guide to 2-(4-bromophenyl)ethanamine Hydrobromide as a Research Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(4-bromophenyl)ethanamine and its hydrobromide salt are pivotal intermediates in modern chemical synthesis, offering a unique bifunctional scaffold for constructing complex molecules. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will explore its synthesis, physicochemical properties, core reactivity, and detailed experimental protocols. The molecule's structure is distinguished by two primary reactive centers: a nucleophilic primary amine and an aryl bromide handle, making it exceptionally versatile. The amine group serves as a classic building block for forming amides, sulfonamides, and secondary or tertiary amines, while the 4-bromo substituent is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential, orthogonal functionalization, establishing it as a valuable precursor in the synthesis of novel pharmaceutical agents, functional materials, and other high-value chemical entities.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The hydrobromide salt is typically a crystalline solid, offering improved handling and stability compared to the freebase, which can be a liquid or low-melting solid.

Identity and Properties

The following table summarizes key physicochemical data for both the freebase amine and its hydrobromide salt.

Property2-(4-bromophenyl)ethanamine (Freebase)2-(4-bromophenyl)ethanamine HBr (Salt)Reference(s)
Synonyms 4-Bromophenethylamine, p-Bromophenethylamine4-Bromophenethylamine hydrobromide[1][2]
CAS Number 73918-56-6Not explicitly assigned; derived from base[1][3][4]
Molecular Formula C₈H₁₀BrNC₈H₁₁Br₂N[1][3]
Molecular Weight 200.08 g/mol 280.99 g/mol [1][3]
Appearance Colorless to light yellow liquid or solidWhite to off-white crystalline solid[5]
Boiling Point 63-72 °C @ 0.2 mmHg (lit.)Decomposes at high temperature[6]
Density ~1.29 g/mL at 25 °C (lit.)Not available[6]
Solubility Slightly soluble in waterSoluble in water[6][7][8]
Spectroscopic Signature

Confirming the identity and purity of the intermediate is critical. Below are the expected spectroscopic characteristics for the parent amine, which form the basis for analyzing the hydrobromide salt.

TechniqueExpected Characteristics for 2-(4-bromophenyl)ethanamine
¹H NMR δ (ppm) ~7.4 (d, 2H, Ar-H ortho to Br), ~7.1 (d, 2H, Ar-H meta to Br), ~2.9 (t, 2H, Ar-CH₂), ~2.7 (t, 2H, CH₂-NH₂), ~1.5 (s, 2H, NH₂). Note: The NH₂ signal is broad and exchangeable with D₂O. In the HBr salt, the amine protons (NH₃⁺) will be shifted downfield and may show coupling.[9]
¹³C NMR δ (ppm) ~138 (Ar-C), ~131 (Ar-CH), ~130 (Ar-CH), ~120 (Ar-C-Br), ~43 (CH₂-NH₂), ~39 (Ar-CH₂). Note: These are typical values and can vary based on the solvent.[1][10]
IR (cm⁻¹) ~3300-3400 (N-H stretch), ~3025 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~810 (p-disubstituted C-H bend).
Mass Spec (MS) [M]+ at m/z 199/201 (characteristic isotopic pattern for Bromine).

Synthesis and Purification

A robust and scalable synthesis is essential for the utility of any chemical intermediate. The most common laboratory-scale preparation involves the reduction of a nitrile precursor, followed by salt formation.

Common Synthetic Route: Reduction of 4-Bromophenylacetonitrile

The reduction of 4-bromophenylacetonitrile is a high-yielding and straightforward method. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are highly effective. Alternatively, catalytic hydrogenation offers a milder, albeit often slower, pathway.

G cluster_0 Synthesis Workflow A 4-Bromophenylacetonitrile C 2-(4-bromophenyl)ethanamine (Freebase) A->C Reduction Step 1 B 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup E 2-(4-bromophenyl)ethanamine HBr (Product Salt) C->E Acid-Base Reaction Step 2 D HBr (aq. or in acetic acid)

Caption: Workflow for the synthesis of the target hydrobromide salt.

Protocol: Formation of the Hydrobromide Salt

Causality: The freebase amine is an oil or low-melting solid, which can be difficult to handle and purify. Converting it to the hydrobromide salt creates a stable, crystalline solid that is easily isolated by filtration and purified by recrystallization. This leverages the basicity of the amine which readily reacts with a strong acid like HBr.

  • Dissolution: Dissolve the crude 2-(4-bromophenyl)ethanamine (1.0 eq) in a suitable solvent such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath. Add a 48% aqueous solution of hydrobromic acid (HBr) (1.0-1.1 eq) dropwise with vigorous stirring. Alternatively, a solution of HBr in acetic acid can be used to avoid introducing water.

  • Precipitation: The hydrobromide salt will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.[11][12]

  • Drying: Dry the product under vacuum to yield the final 2-(4-bromophenyl)ethanamine hydrobromide.

Purification and Quality Control

The primary method for purification is recrystallization from a suitable solvent system, such as ethanol/ether. Quality control should always be performed on the final product using the spectroscopic methods outlined in Section 2.2 to confirm identity and assess purity.

Core Reactivity and Applications

The synthetic power of this intermediate stems from its two distinct reactive sites, which can be addressed in a controlled manner.

Caption: The two primary reactive centers of the title compound.

Application Example 1: N-Acylation for Polymer Synthesis

The primary amine is an excellent nucleophile. It readily reacts with acylating agents like methacryloyl chloride to form stable amide bonds. This chemistry was leveraged in the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides, which serve as functionalized templates for creating molecularly imprinted polymers (MIPs).[13] These polymers have tailored cavities that can selectively bind to target analytes, a technique with significant applications in sensing and separation sciences.[13]

Application Example 2: Aryl Bromide as a Handle for Cross-Coupling

The carbon-bromine bond on the aromatic ring is a classic handle for palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling reaction with an arylboronic acid can be used to form a new carbon-carbon bond, creating a biaryl structure.[14] This allows for the extension of the molecular framework, a common strategy in the synthesis of complex drug candidates and functional materials. The amine group typically requires protection before subjecting the molecule to the basic conditions of many cross-coupling reactions.

Detailed Experimental Protocols

The following protocols are provided as illustrative examples of how this intermediate is used in practice.

Protocol: Synthesis of N-[2-(4-bromophenyl)ethyl]methacrylamide

This protocol is adapted from methodologies used for creating functionalized templates for MIPs.[13]

  • Setup: To a solution of 2-(4-bromophenyl)ethanamine (10 mmol) in ethylene dichloride (30 mL), add triethylamine (12 mmol) under stirring in an ice bath. The triethylamine acts as a base to neutralize the HCl byproduct of the acylation.

  • Acylation: Slowly add methacryloyl chloride (12 mmol) dropwise to the reaction mixture over 15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Filter off the precipitated salt. Wash the remaining organic solution with saturated sodium bicarbonate (NaHCO₃) solution and then with water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude solid product can be purified by recrystallization from hexane or petroleum ether to yield the pure N-[2-(4-bromophenyl)ethyl]methacrylamide.

Protocol: General Procedure for Reaction Monitoring by TLC

Causality: TLC is a rapid and inexpensive technique to qualitatively monitor the progress of a reaction. It allows the scientist to determine when the starting material has been consumed and to identify the formation of new products, guiding the decision of when to stop the reaction and begin workup.

  • Plate Preparation: Use a silica gel-coated TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto the baseline of the plate.

  • Elution: Place the plate in a sealed chamber containing a suitable eluent (e.g., 30% ethyl acetate in hexanes). The eluent will travel up the plate via capillary action.

  • Visualization: Remove the plate when the solvent front is near the top. Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for amines).

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.

Safety, Handling, and Storage

Proper handling is paramount when working with this and any chemical intermediate.

Hazard Identification

The freebase, 2-(4-bromophenyl)ethanamine, is classified as a corrosive substance. It causes severe skin burns and eye damage.[2][15] The hydrobromide salt is an acidic organic salt and should be handled as an irritant.[16] Ingestion and inhalation should be avoided.[15][16]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[2][15]

  • Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor/physician.[15]

Recommended Handling Procedures
  • Ventilation: Always handle this chemical in a well-ventilated laboratory fume hood.[17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15][17]

  • Spills: In case of a small spill, dampen the solid material with water and transfer it to a suitable container for disposal.[7]

Storage and Stability
  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][17]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[16][17]

  • Stability: The hydrobromide salt is generally stable but can be hygroscopic. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[16]

Conclusion

This compound is a highly versatile and valuable intermediate for chemical synthesis. Its dual reactivity, stemming from a nucleophilic amine and a functionalizable aryl bromide, provides chemists with a powerful tool for constructing complex molecular architectures. The stability and handling advantages of the hydrobromide salt further enhance its utility. By understanding its properties, synthesis, reactivity, and safety protocols, researchers can effectively and safely leverage this compound to advance projects in drug discovery, materials science, and beyond.

References

  • Guirguis, D. B. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(4-Bromophenyl)ethylamine. Retrieved from [Link]

  • Szymańska, K., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
  • PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Biocompare. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide from Aladdin Scientific. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]

  • Al-Majidi, S. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. Acta Crystallographica Section E, 74(Pt 2), 221–225.
  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6.
  • ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13C-labeled CO2. Retrieved from [Link]

  • Shah, S. A. A., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 77.
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An In-depth Technical Guide to the Potential Applications of Substituted Phenylethylamine Hydrobromides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylethylamines represent a vast and pharmacologically diverse class of compounds with a wide range of existing and potential therapeutic applications. Their ability to modulate monoamine neurotransmitter systems—primarily dopamine, serotonin, and norepinephrine—positions them as critical scaffolds in the development of drugs for neurological and psychiatric disorders. The hydrobromide salt form of these compounds often enhances their stability and solubility, making them suitable for pharmaceutical formulation and research. This technical guide provides an in-depth analysis of a selection of substituted phenylethylamine hydrobromides, focusing on their synthesis, pharmacology, mechanism of action, and therapeutic potential. Detailed experimental protocols, comparative pharmacological data, and visual representations of key biological pathways are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Substituted Phenylethylamines

The phenylethylamine scaffold, consisting of a phenyl ring attached to an amino group via a two-carbon sidechain, is a fundamental structural motif in neuropharmacology.[1] Substitutions on the phenyl ring, the sidechain, or the amino group give rise to a vast array of compounds with distinct pharmacological profiles.[2] These modifications can dramatically alter a compound's affinity and efficacy at various receptors and transporters, leading to a spectrum of effects ranging from stimulant and anorectic to antidepressant and psychedelic.[1][2]

Endogenous catecholamines such as dopamine and norepinephrine are themselves substituted phenylethylamines, highlighting the intrinsic role of this chemical class in physiological processes.[3] Many well-established pharmaceuticals, including the appetite suppressant phentermine, the antidepressant phenelzine, and the anti-Parkinsonian agent selegiline, are based on this core structure.[1][4][5]

The hydrobromide salts of these amines are often utilized in research and development due to their crystalline nature, which facilitates purification and handling, and their improved solubility in aqueous media, which is advantageous for in vitro and in vivo studies.[6] This guide will focus on a curated selection of substituted phenylethylamines to illustrate the breadth of their potential applications.

Featured Compounds: A Comparative Overview

This guide will delve into the technical details of four exemplary substituted phenylethylamines that showcase the diverse therapeutic potential of this class:

  • 2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A psychedelic with potential applications in psychotherapy and neuroscience research.

  • Selegiline: A selective MAO-B inhibitor used in the management of Parkinson's disease, with neuroprotective potential.

  • Phenelzine: A non-selective MAO inhibitor effective in the treatment of major depressive disorder.

  • Phentermine: A sympathomimetic amine utilized for its appetite-suppressant effects in the short-term management of obesity.

Synthesis and Salt Formation

The synthesis of substituted phenylethylamines can be achieved through various chemical routes. A common strategy involves the Henry reaction between a substituted benzaldehyde and nitromethane, followed by reduction of the resulting nitrostyrene.[3] The final step often involves the formation of a salt, such as a hydrobromide or hydrochloride, to improve the compound's stability and handling properties.[6]

General Synthetic Workflow

The synthesis and characterization of a substituted phenylethylamine hydrobromide typically follows a standardized workflow.

G cluster_synthesis Synthesis cluster_purification_salt Purification & Salt Formation cluster_characterization Characterization start Starting Materials (e.g., Substituted Benzaldehyde) reaction1 Chemical Transformation (e.g., Henry Reaction) start->reaction1 intermediate Intermediate (e.g., Nitrostyrene) reaction1->intermediate reaction2 Reduction intermediate->reaction2 freebase Substituted Phenylethylamine (Freebase) reaction2->freebase purification Purification (e.g., Distillation, Chromatography) freebase->purification salt_formation Salt Formation (e.g., with HBr) purification->salt_formation hydrobromide Substituted Phenylethylamine Hydrobromide salt_formation->hydrobromide characterization Analytical Techniques (NMR, MS, HPLC) hydrobromide->characterization

Caption: General workflow for the synthesis and characterization of substituted phenylethylamine hydrobromides.

Experimental Protocols
  • Step 1: Bromination of 2,5-Dimethoxyphenethylamine (2C-H). Dissolve 2,5-dimethoxyphenethylamine in glacial acetic acid.[7]

  • Step 2: Addition of Bromine. Slowly add a solution of bromine in glacial acetic acid to the stirred 2C-H solution.[7][8] An exothermic reaction will occur, and a precipitate will form.

  • Step 3: Isolation of 2C-B Hydrobromide. Cool the reaction mixture and collect the precipitate by vacuum filtration.[7][8]

  • Step 4: Washing and Drying. Wash the collected solid with cold glacial acetic acid and then with diethyl ether to remove impurities.[7][8] Dry the product under vacuum to yield 2C-B hydrobromide as a white solid.[8]

  • Step 5: Recrystallization (Optional). For higher purity, the 2C-B hydrobromide can be recrystallized from a suitable solvent such as boiling isopropanol.[7]

  • Step 1: Reaction of (R)-(-)-N,α-Dimethylphenethylamine with Propargyl Bromide. React (R)-(-)-N,α-dimethylphenethylamine (levomethamphetamine) with propargyl bromide in the presence of a base such as potassium carbonate in an inert solvent like acetonitrile.[9]

  • Step 2: Work-up. After the reaction is complete, filter the mixture and evaporate the solvent. Dissolve the residue in a suitable organic solvent and wash with water to remove inorganic salts.

  • Step 3: Isolation of Selegiline Free Base. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain selegiline free base as an oil.

  • Step 4: Formation of Selegiline Hydrochloride. Dissolve the selegiline free base in a suitable solvent such as isopropanol and add a solution of hydrogen chloride in isopropanol or bubble hydrogen chloride gas through the solution.[9]

  • Step 5: Isolation and Drying. Collect the precipitated selegiline hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.[9]

  • Step 1: Reaction of 2-Phenylethyl Bromide with Hydrazine. Reflux a solution of 2-phenylethyl bromide and an excess of hydrazine hydrate in ethanol for several hours.[10]

  • Step 2: Work-up. After cooling, remove the excess hydrazine and ethanol under reduced pressure.[10]

  • Step 3: Isolation of Phenelzine Free Base. Dissolve the residue in water and make the solution basic with a strong base (e.g., sodium hydroxide). Extract the phenelzine free base with an organic solvent such as diethyl ether.[10]

  • Step 4: Purification. Dry the combined organic extracts over an anhydrous salt, filter, and remove the solvent. The crude phenelzine can be purified by vacuum distillation.[10]

  • Step 5: Formation of Phenelzine Sulfate. Dissolve the purified phenelzine free base in isopropanol and add a stoichiometric amount of sulfuric acid in isopropanol dropwise with stirring.[1][11]

  • Step 6: Isolation and Drying. Collect the precipitated phenelzine sulfate by filtration, wash with cold isopropanol, and dry under vacuum.[1][11]

  • Step 1: Ritter Reaction of Dimethyl Benzyl Carbinol. Add dimethyl benzyl carbinol to a mixture of acetic acid and an organic solvent. Then, add sulfuric acid dropwise as a catalyst and stir the reaction mixture.[12]

  • Step 2: Hydrolysis and Neutralization. Add water to the reaction mixture until it becomes turbid, then add an aqueous alkali solution to adjust the pH to 6-8, leading to the precipitation of N-(1,1-dimethyl-phenethyl)acetamide.[12]

  • Step 3: Hydrolysis of the Amide. Dissolve the N-(1,1-dimethyl-phenethyl)acetamide in an organic solvent and heat to reflux in the presence of a solid inorganic strong base (e.g., potassium hydroxide).[12]

  • Step 4: Isolation of Phentermine Free Base. After cooling, add water and extract the phentermine free base with an organic solvent. Dry the organic layer and remove the solvent by distillation to obtain phentermine free base.[12]

  • Step 5: Formation of Phentermine Hydrochloride. Dissolve the phentermine free base in a suitable organic solvent and add hydrochloric acid or bubble dry hydrogen chloride gas through the solution under cooling.[6][12]

  • Step 6: Isolation and Drying. Collect the precipitated phentermine hydrochloride by filtration, wash with a cold solvent, and dry.[6][12]

Pharmacology and Mechanism of Action

The pharmacological effects of substituted phenylethylamines are primarily mediated by their interactions with monoamine neurotransmitter systems.

Receptor and Transporter Binding Affinities

The affinity of a compound for various receptors and transporters is a key determinant of its pharmacological profile. The following table summarizes the in vitro binding affinities (Ki, nM) of our featured compounds and other relevant substituted phenylethylamines for key molecular targets. Lower Ki values indicate higher binding affinity.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)DAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)MAO-A (IC50, nM)MAO-B (IC50, nM)
2C-B 1.20.63>10,000>10,000>10,000--
Selegiline -----2,38038
Phenelzine -----1301,000
Phentermine --1,4604694,500--
Amphetamine --24.87.42,130--
MDMA 2,5701585801,2801,360--

Data compiled from multiple sources.[13][14][15][16]

Mechanisms of Action

2C-B is a potent partial agonist at serotonin 5-HT2A and 5-HT2C receptors.[17][18] The psychedelic effects of 2C-B are primarily attributed to its agonism at the 5-HT2A receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).[13] Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that ultimately alter neuronal excitability and synaptic plasticity, particularly in cortical regions.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2C-B 2C-B 5-HT2A Receptor 5-HT2A Receptor 2C-B->5-HT2A Receptor binds Gq Gq 5-HT2A Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation downstream Downstream Signaling & Altered Neuronal Excitability Ca2_release->downstream PKC_activation->downstream G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Monoamines Dopamine, Serotonin, Norepinephrine MAO MAO-A & MAO-B Monoamines->MAO degradation IncreasedMonoamines Increased Monoamine Concentration Monoamines->IncreasedMonoamines Metabolites Inactive Metabolites MAO->Metabolites Selegiline Selegiline Selegiline->MAO inhibits MAO-B Phenelzine Phenelzine Phenelzine->MAO inhibits MAO-A & MAO-B

Caption: Mechanism of action of selegiline and phenelzine as MAO inhibitors.

Phentermine is a sympathomimetic amine that is structurally related to amphetamine. Its primary mechanism of action as an appetite suppressant is thought to involve the release of norepinephrine in the hypothalamus, leading to a reduction in appetite. [19]It may also have effects on dopamine and serotonin release, although to a lesser extent than norepinephrine. [19]

Pharmacokinetics

The pharmacokinetic profiles of substituted phenylethylamines can vary significantly depending on their specific chemical structure.

CompoundBioavailabilityHalf-lifeMetabolismExcretion
2C-B Low (oral)1.2-2.5 hoursMAO-A and MAO-BUrine
Selegiline ~10% (oral)1.5 hours (single dose)Extensive, to desmethylselegiline, L-methamphetamine, and L-amphetamineUrine
Phenelzine Rapidly absorbed11.6 hoursPrimarily by oxidation and acetylationUrine (as metabolites)
Phentermine High (oral)20-25 hoursMinimalUrine (largely unchanged)

Data compiled from multiple sources. [4][5][17][18][20][21][19][22][23][24][25][26][27][28][29][30]

Potential Therapeutic Applications

The diverse pharmacology of substituted phenylethylamines translates into a wide range of potential therapeutic applications.

  • 2C-B: The psychedelic properties of 2C-B have led to interest in its potential use as an adjunct to psychotherapy for conditions such as post-traumatic stress disorder (PTSD), depression, and anxiety. Its ability to induce profound alterations in perception and consciousness may facilitate therapeutic breakthroughs. Further research is needed to establish its safety and efficacy in a clinical setting.

  • Selegiline: Beyond its established role in Parkinson's disease, selegiline is being investigated for its potential neuroprotective effects. [21]By reducing the oxidative stress associated with dopamine metabolism, it may slow the progression of neurodegenerative diseases. [21]It has also been explored as a treatment for major depressive disorder.

  • Phenelzine: As a potent antidepressant, phenelzine remains a valuable treatment option for treatment-resistant depression and atypical depression. [23]Its broad mechanism of action, affecting multiple neurotransmitter systems, may contribute to its efficacy in patients who have not responded to other antidepressants. [23]

  • Phentermine: While its primary use is for weight management, the stimulant properties of phentermine suggest potential off-label applications in conditions characterized by fatigue or lack of focus. However, its potential for abuse and cardiovascular side effects limit its long-term use. [4]

Conclusion

Substituted phenylethylamine hydrobromides are a rich and versatile class of compounds with significant potential in drug discovery and development. Their ability to be finely tuned through chemical modification allows for the targeting of specific neurochemical pathways, offering the promise of novel therapeutics for a range of neurological and psychiatric disorders. This guide has provided a technical overview of a selection of these compounds, highlighting their synthesis, pharmacology, and potential applications. Continued research into the structure-activity relationships and mechanisms of action of this fascinating class of molecules will undoubtedly lead to the development of new and improved treatments for a variety of challenging medical conditions.

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The Ascendancy of a Brominated Scaffold: An In-depth Technical Guide to the Discovery and History of 2-(4-bromophenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-bromophenyl)ethanamine core, a seemingly simple halogenated phenethylamine, has quietly permeated various domains of chemical and pharmaceutical sciences. From its foundational role as a versatile synthetic intermediate to its incorporation into psychoactive substances and novel therapeutic agents, the journey of this scaffold is a compelling narrative of chemical exploration and pharmacological innovation. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of 2-(4-bromophenyl)ethanamine and its derivatives. We will delve into the historical context of its first synthesis, explore the diverse synthetic methodologies developed over time, and critically analyze the structure-activity relationships (SAR) that have guided the development of its derivatives for a range of biological targets. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering both a historical perspective and practical insights into the chemistry and pharmacology of this important class of compounds.

A Historical Perspective: The Emergence of a Key Building Block

The 2-phenethylamine motif is a cornerstone of medicinal chemistry, found in a vast array of naturally occurring and synthetic bioactive compounds.[1] While the parent phenethylamine has been known since the late 19th century, the precise historical account of the first synthesis of its 4-bromo derivative, 2-(4-bromophenyl)ethanamine, is not prominently documented in readily available literature. Its emergence is likely intertwined with the broader exploration of halogenated organic compounds in the early to mid-20th century, a period marked by a surge in the synthesis of novel chemical entities for potential industrial and medicinal applications.

Early synthetic efforts targeting phenethylamines often relied on methods such as the reduction of nitrostyrenes or benzyl cyanides.[2] It is plausible that the first preparation of 2-(4-bromophenyl)ethanamine followed one of these classical routes, starting from commercially available 4-bromobenzaldehyde or 4-bromobenzyl cyanide. The primary motivation for its initial synthesis was likely its utility as a chemical intermediate, a role it continues to excel in today.[1] The introduction of the bromine atom at the para position of the phenyl ring offers a unique combination of steric and electronic properties, influencing the molecule's reactivity and providing a convenient handle for further chemical modifications through reactions like cross-coupling.

A significant milestone in the history of brominated phenethylamine derivatives was the synthesis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) by Alexander Shulgin in 1974.[3] This event marked a pivotal moment, showcasing the profound impact that substitution patterns on the phenethylamine scaffold can have on psychoactivity and receptor interaction. While not the parent compound, the notoriety of 2C-B undoubtedly spurred further interest in the broader class of brominated phenethylamines, including the foundational 2-(4-bromophenyl)ethanamine.

Synthetic Strategies: Crafting the 2-(4-bromophenyl)ethanamine Core

The synthesis of 2-(4-bromophenyl)ethanamine can be approached through several established methodologies, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Reduction of 4-Bromophenylacetonitrile

A common and direct approach involves the reduction of 4-bromophenylacetonitrile. This method is attractive due to the commercial availability of the nitrile precursor.

General Reaction Scheme:

G Start 4-Bromophenylacetonitrile Reagent Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) Start->Reagent Reduction Product 2-(4-Bromophenyl)ethanamine Reagent->Product

Figure 1: General workflow for the reduction of 4-bromophenylacetonitrile.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran) under a nitrogen atmosphere.

  • Addition of Nitrile: A solution of 4-bromophenylacetonitrile in the same anhydrous solvent is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature). The addition should be slow to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period of time, monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the sequential and slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water. This procedure is crucial to safely decompose the excess LiAlH₄ and precipitate the aluminum salts.

  • Workup and Isolation: The resulting slurry is filtered, and the filter cake is washed with the ether solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-(4-bromophenyl)ethanamine.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ is a powerful reducing agent that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a hazardous reaction and to ensure the efficiency of the reduction.

  • Controlled Addition: The reaction is highly exothermic. Slow, dropwise addition of the nitrile solution to the LiAlH₄ suspension allows for better temperature control, preventing a runaway reaction.

  • Quenching Procedure: The specific sequence of adding water and sodium hydroxide solution (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easily filterable, simplifying the isolation of the product.

Reduction of 4-Bromo-β-nitrostyrene

Another prevalent method is the reduction of a β-nitrostyrene intermediate, which is typically prepared by the Henry condensation of 4-bromobenzaldehyde with nitromethane.

General Reaction Scheme:

G Start 4-Bromobenzaldehyde + Nitromethane Intermediate 4-Bromo-β-nitrostyrene Start->Intermediate Henry Condensation Reagent Reducing Agent (e.g., LiAlH₄, H₂/Pd-C) Intermediate->Reagent Reduction Product 2-(4-Bromophenyl)ethanamine Reagent->Product

Figure 2: Two-step synthesis via a nitrostyrene intermediate.

Experimental Protocol: Catalytic Hydrogenation

  • Preparation of Nitrostyrene: 4-Bromo-β-nitrostyrene is synthesized by reacting 4-bromobenzaldehyde with nitromethane in the presence of a base such as ammonium acetate or an alkylamine in a suitable solvent like acetic acid.

  • Hydrogenation Setup: A solution of 4-bromo-β-nitrostyrene in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture containing an acid like HCl) is placed in a hydrogenation vessel. A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added.

  • Reaction: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (ranging from atmospheric pressure to several atmospheres). The mixture is vigorously stirred at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

  • Workup and Isolation: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. If an acid was used, the product is obtained as its salt. The free base can be liberated by treatment with a base and extraction into an organic solvent.

  • Purification: The product can be purified by vacuum distillation or recrystallization of its salt.

Causality Behind Experimental Choices:

  • Catalyst Choice: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of both the nitro group and the carbon-carbon double bond in the nitrostyrene.

  • Acidic Conditions: The presence of an acid, such as hydrochloric acid, can accelerate the hydrogenation and directly yield the hydrochloride salt of the amine, which is often a stable, crystalline solid that is easier to handle and purify than the free base.

  • Safety: Catalytic hydrogenation with hydrogen gas requires specialized equipment and careful handling due to the flammability of hydrogen.

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Nitrile Reduction 4-BromophenylacetonitrileLiAlH₄ or H₂/CatalystDirect, often high-yielding.LiAlH₄ is hazardous and requires strict anhydrous conditions.
Nitrostyrene Reduction 4-BromobenzaldehydeNitromethane, Reducing AgentReadily available starting materials.Two-step process, potential for side reactions during condensation.

The Expanding Chemical Space: Derivatives and Their Applications

The 2-(4-bromophenyl)ethanamine scaffold has served as a versatile starting point for the synthesis of a wide range of derivatives with diverse applications, particularly in medicinal chemistry.

N-Acyl and N-Alkyl Derivatives

Simple modifications of the primary amine group through acylation or alkylation have led to compounds with interesting properties. For instance, N-acylated derivatives, such as N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, have been utilized as functionalized templates in the creation of molecularly imprinted polymers (MIPs).[4] These polymers can be designed to selectively recognize and bind specific target molecules, finding applications in areas such as separation science and biosensors.

Heterocyclic Derivatives

The incorporation of the 2-(4-bromophenyl)ethyl moiety into heterocyclic ring systems has been a fruitful strategy in the quest for new therapeutic agents. For example, pyrazinoisoquinoline derivatives have been synthesized from 4-bromophenethylamine.[1][5]

More recently, research has focused on the synthesis of quinoline derivatives bearing a 2-(4-bromophenyl) substituent. These compounds have shown promise as antimicrobial agents, with some derivatives exhibiting inhibitory activity against DNA gyrase, a crucial bacterial enzyme.[6]

Structure-Activity Relationship (SAR) Insights:

While a comprehensive SAR study for all derivatives is beyond the scope of this guide, some general trends can be observed. In the context of antimicrobial quinoline derivatives, the presence and position of the bromo-phenyl group, along with the nature of other substituents on the quinoline ring, significantly influence the biological activity. The bromine atom can engage in halogen bonding and alter the electronic properties of the molecule, thereby affecting its interaction with the biological target.

Psychoactive Derivatives: The 2C-B Family

As previously mentioned, the most well-known derivative is 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The addition of two methoxy groups at positions 2 and 5 of the phenyl ring, in conjunction with the bromine at position 4, results in a potent psychedelic compound that acts as a partial agonist at serotonin 5-HT₂A receptors.[3] The synthesis and study of 2C-B and its analogues have provided valuable insights into the SAR of psychedelic phenethylamines.

Future Directions and Conclusion

The journey of 2-(4-bromophenyl)ethanamine and its derivatives is far from over. Its continued use as a versatile building block in organic synthesis is assured. In the realm of medicinal chemistry, the exploration of novel derivatives targeting a wide range of biological receptors and enzymes remains an active area of research. The unique properties conferred by the bromo-phenyl moiety, including its potential for halogen bonding and its utility in bioisosteric replacement studies, will continue to make it an attractive component in the design of new drug candidates.

This guide has provided a comprehensive overview of the discovery, history, and synthetic methodologies associated with 2-(4-bromophenyl)ethanamine and its derivatives. By understanding the historical context, the nuances of its synthesis, and the structure-activity relationships that govern the biological effects of its derivatives, researchers can better leverage this valuable scaffold in their own scientific endeavors. The future of 2-(4-bromophenyl)ethanamine chemistry promises further innovation and discovery, solidifying its place as a significant entity in the landscape of chemical and pharmaceutical sciences.

References

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Methodological & Application

Application Notes and Protocols for the Neuropharmacological Investigation of 2-(4-bromophenyl)ethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Halogenated Phenethylamine

2-(4-bromophenyl)ethanamine, a halogenated derivative of the endogenous trace amine phenethylamine (PEA), represents a compelling subject for neuropharmacological inquiry.[1][2] The parent compound, PEA, is known to modulate monoaminergic neurotransmission, primarily through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and by influencing the function of vesicular monoamine transporter 2 (VMAT2).[1] The introduction of a bromine atom at the para position of the phenyl ring is anticipated to significantly alter its pharmacological profile, potentially enhancing its potency and selectivity for specific neural targets.

This document serves as a comprehensive guide for the investigation of 2-(4-bromophenyl)ethanamine hydrobromide. It provides a theoretical framework for its anticipated mechanism of action, alongside detailed protocols for its characterization using both in vitro and in vivo methodologies.

Predicted Neuropharmacological Profile

While specific binding affinity data for 2-(4-bromophenyl)ethanamine is not extensively available in the public domain, we can extrapolate a likely pharmacological profile based on studies of structurally related compounds. Halogenation of phenethylamines and related compounds has been shown to modulate their interaction with monoamine systems.

It is hypothesized that 2-(4-bromophenyl)ethanamine will primarily interact with the following targets:

  • Trace Amine-Associated Receptor 1 (TAAR1): As a close structural analog of phenethylamine, a known TAAR1 agonist, 2-(4-bromophenyl)ethanamine is predicted to be an agonist at this receptor.[1] TAAR1 activation can modulate the activity of dopamine, serotonin, and norepinephrine systems.

  • Monoamine Transporters (DAT, NET, SERT): The phenethylamine backbone is a core structure for many monoamine transporter substrates and inhibitors. Studies on para-halogenated phenethylamines suggest a complex interaction with these transporters, potentially leading to neurotransmitter release.[3] Furthermore, research on bromine-substituted methylphenidate analogs has demonstrated an increased affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4]

  • Monoamine Oxidase (MAO): Phenethylamines are substrates for MAO. The 4-bromo substitution may alter the rate of metabolism by MAO-A and MAO-B, potentially prolonging the compound's duration of action.

The following diagram illustrates the predicted signaling pathways influenced by 2-(4-bromophenyl)ethanamine.

Predicted Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4Br_PEA 2-(4-bromophenyl)ethanamine TAAR1 TAAR1 4Br_PEA->TAAR1 Agonism DAT_NET_SERT DAT / NET / SERT 4Br_PEA->DAT_NET_SERT Inhibition/Reverse Transport VMAT2 VMAT2 TAAR1->VMAT2 Modulation Dopamine_Cytosol Cytosolic Dopamine DAT_NET_SERT->Dopamine_Cytosol Increased Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Inhibition of Uptake Dopamine_Synapse Synaptic Dopamine Dopamine_Cytosol->Dopamine_Synapse Release D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Activation

Caption: Predicted signaling pathway of 2-(4-bromophenyl)ethanamine.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of 2-(4-bromophenyl)ethanamine is provided in the table below.

PropertyValue
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
IUPAC Name 2-(4-bromophenyl)ethanamine[2]
CAS Number 73918-56-6[2]
Protocol for Synthesis of this compound

A common route for the synthesis of phenethylamine hydrobromides involves the reduction of a corresponding nitrile followed by salt formation. A generalized protocol is outlined below.

Materials:

  • 4-Bromophenylacetonitrile

  • Reducing agent (e.g., Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH₃-THF))

  • Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr) in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reduction of the Nitrile:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenylacetonitrile in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add the reducing agent (e.g., a solution of LAH in ether or BH₃-THF) to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide.

    • Filter the resulting mixture to remove the inorganic salts.

    • Extract the filtrate with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 2-(4-bromophenyl)ethanamine free base.

  • Hydrobromide Salt Formation:

    • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of HBr in the same or a compatible solvent with stirring.

    • The hydrobromide salt should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Note: This is a generalized protocol and may require optimization. All synthetic procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

In Vitro Characterization

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of 2-(4-bromophenyl)ethanamine for its predicted molecular targets.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-(4-bromophenyl)ethanamine at TAAR1, DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cell lines stably expressing human or rodent TAAR1, DAT, NET, or SERT.

  • Radioligands:

    • TAAR1: e.g., [³H]-EPPTB (antagonist) or a suitable radiolabeled agonist.

    • DAT: e.g., [³H]-WIN 35,428 or [³H]-CFT.[4]

    • NET: e.g., [³H]-Nisoxetine.[4]

    • SERT: e.g., [³H]-Paroxetine.[4]

  • This compound

  • Non-specific binding inhibitors (e.g., high concentrations of known ligands for each target).

  • Assay buffer (specific to each target).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Protocol Workflow:

Radioligand Binding Assay Workflow A Prepare serial dilutions of 2-(4-bromophenyl)ethanamine B Incubate cell membranes, radioligand, and test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine IC50 values and calculate Ki D->E

Caption: Workflow for radioligand binding assay.

Detailed Steps:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.

  • For determination of non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor for the respective target.

  • Incubate the plate at the appropriate temperature and for a sufficient duration to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Predicted Quantitative Data:

Based on the pharmacology of related compounds, the following is a hypothetical affinity profile for 2-(4-bromophenyl)ethanamine.

TargetPredicted Ki (nM)Rationale
TAAR1 10 - 100High affinity is expected due to the phenethylamine scaffold.
DAT 50 - 500Moderate affinity; bromo-substitution on related structures increases DAT affinity.[4]
NET 50 - 500Moderate affinity; bromo-substitution on related structures increases NET affinity.[4]
SERT > 1000Lower affinity is predicted based on studies of other para-substituted phenethylamines.[3]
Monoamine Transporter Uptake Assays

These functional assays measure the ability of 2-(4-bromophenyl)ethanamine to inhibit the uptake of monoamine neurotransmitters.

Objective: To determine the IC₅₀ of 2-(4-bromophenyl)ethanamine for the inhibition of dopamine, norepinephrine, and serotonin uptake.

Materials:

  • Cell lines stably expressing human or rodent DAT, NET, or SERT.

  • Radiolabeled neurotransmitters: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.

  • This compound.

  • Known transporter inhibitors for positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Appropriate cell culture media and buffers.

Protocol:

  • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of 2-(4-bromophenyl)ethanamine or control compounds.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (typically 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.

In Vivo Evaluation

Locomotor Activity Assessment in Rodents

Changes in locomotor activity are a key indicator of the central stimulant or depressant effects of a compound.

Objective: To characterize the dose-dependent effects of 2-(4-bromophenyl)ethanamine on spontaneous locomotor activity in mice.

Materials:

  • Male C57BL/6J or Swiss Webster mice.

  • Open field arenas equipped with automated photobeam detection systems or video tracking software.

  • This compound dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • Standard animal handling equipment.

Protocol Workflow:

Locomotor Activity Workflow A Acclimate mice to the testing room B Administer 2-(4-bromophenyl)ethanamine or vehicle (i.p.) A->B C Place mice individually in open field arenas B->C D Record locomotor activity for a defined period (e.g., 60-120 min) C->D E Analyze data for distance traveled, rearing, and stereotypy D->E

Caption: Workflow for locomotor activity assessment.

Detailed Steps:

  • Habituate the mice to the testing room for at least 60 minutes prior to the experiment.

  • Prepare solutions of this compound at various doses (e.g., 1, 3, 10, 30 mg/kg) in the vehicle.

  • Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Immediately place each mouse into the center of an open field arena.

  • Record locomotor activity continuously for 60 to 120 minutes.

  • Key parameters to analyze include:

    • Total distance traveled (cm)

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena

    • Stereotyped behaviors (e.g., repetitive sniffing, head weaving)

  • At the end of the session, return the mice to their home cages.

  • Thoroughly clean the arenas with 70% ethanol between subjects.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.

Predicted In Vivo Effects:

Based on a study of para-halogenated phenethylamines, p-bromophenethylamine has been observed to increase locomotor activity in mice.[5] Therefore, a dose-dependent increase in locomotor activity is the expected outcome. At higher doses, stereotyped behaviors may emerge.

Conclusion

This compound is a promising tool for neuropharmacology research. Its structural similarity to endogenous trace amines, coupled with the influence of its bromine substitution, suggests a unique pharmacological profile with potential interactions at TAAR1 and monoamine transporters. The protocols outlined in this document provide a robust framework for the comprehensive in vitro and in vivo characterization of this compound. Further investigation is warranted to fully elucidate its mechanism of action and its potential as a modulator of monoaminergic systems.

References

  • Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. PubMed. Available at: [Link]

  • Para-halogenated phenethylamines: similar serotonergic effects in rats by different mechanisms. PubMed. Available at: [Link]

  • In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. PubMed. Available at: [Link]

  • In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)in the Rat: Identification of Urinary Metabolites. ResearchGate. Available at: [Link]

  • Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. PubMed. Available at: [Link]

  • Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. OUCI. Available at: [Link]

  • Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration. ResearchGate. Available at: [Link]

  • β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses Procedure. Available at: [Link]

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. PMC. Available at: [Link]

  • Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. PMC. Available at: [Link]

  • Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents. PubMed. Available at: [Link]

  • SYNTHESIS OF HYDROBROMIDE OF 2-(GLYCYLCYSTINYLAMINO) – 2-(4-METHOXYPHENYL)-1,3-INDANDIONE AND INVESTIGATION OF ITS EFFECT ON S. CORE. Available at: [Link]

  • Ki Summary. BindingDB. Available at: [Link]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. PMC. Available at: [Link]

  • BindingDB BDBM50005257 (+)-2-(4-Bromo-2,5-dimethoxy-phenyl)-1-methyl-ethylamine::(+). BindingDB. Available at: [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. Available at: [Link]

  • Phenethylamine. Wikipedia. Available at: [Link]

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. PMC. Available at: [Link]

  • Phenylethylamine and tyramine are mixed-acting sympathomimetic amines in the brain. PubMed. Available at: [Link]

  • Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter. PubMed. Available at: [Link]

  • Ki Summary. BindingDB. Available at: [Link]

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC. Available at: [Link]

  • Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. PubMed. Available at: [Link]

  • Thermoregulatory and locomotor effects of 3,4-methylenedioxy-methamphetamine (MDMA), its enantiomers, and a non-racemic mixture. PharmAla Biotech. Available at: [Link]

  • Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. PubMed. Available at: [Link]

  • Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents. PubMed. Available at: [Link]

  • Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. PubMed Central. Available at: [Link]

  • p-Bromophenethylamine. PubChem. Available at: [Link]

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS. Available at: [Link]

  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. Available at: [Link]

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. Available at: [Link]

  • Binding affinity – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. Available at: [Link]

  • Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1. PMC. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 2-(4-Bromophenyl)ethanamine Hydrobromide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(4-bromophenyl)ethanamine hydrobromide. This versatile chemical building block serves as a cornerstone for the synthesis of diverse compound libraries aimed at various therapeutic targets. Its unique structural features—a biologically relevant phenethylamine core and a synthetically tractable aryl bromide handle—offer a powerful platform for lead generation and optimization. Herein, we explore its core applications, provide validated, step-by-step synthetic protocols, and discuss the chemical logic underpinning its use in contemporary drug discovery programs.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of a program's success. 2-(4-Bromophenyl)ethanamine is a prime example of a "privileged scaffold," a molecular framework that is recurrent in biologically active compounds. Its structure is composed of two key motifs:

  • The Phenethylamine Scaffold: This motif is endogenous to human biology, forming the core of key neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its presence allows molecules to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), transporters, and enzymes.

  • The 4-Bromophenyl Group: The bromine atom at the para position is not merely a substituent; it is a versatile synthetic handle. It is highly amenable to a suite of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of molecular diversity.[1] This functionality is crucial for conducting structure-activity relationship (SAR) studies, where researchers methodically alter a lead compound's structure to enhance potency, selectivity, or pharmacokinetic properties.

The hydrobromide salt form ensures stability and improves the handling characteristics of the otherwise basic amine, making it an ideal starting material for a multitude of synthetic transformations.

Core Applications in Drug Discovery

The utility of this compound spans several key phases of the drug discovery pipeline, from initial library synthesis to lead optimization.

Foundation for Diverse Chemical Libraries

The primary application of this reagent is as a versatile starting point for generating libraries of novel compounds. The two reactive sites—the primary amine and the aryl bromide—can be functionalized orthogonally to rapidly produce thousands of distinct molecules.

  • Derivatization at the Amine: The primary amine is a nucleophile that readily participates in reactions such as N-acylation to form amides, reductive amination with aldehydes or ketones to form secondary amines, and urea/thiourea formation.

  • Functionalization of the Aryl Bromide: This site is ideal for modern cross-coupling chemistry, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This enables researchers to explore a vast chemical space around the phenyl ring, modulating properties like lipophilicity, polarity, and target engagement.

Diagram 1: Synthetic Utility of 2-(4-Bromophenyl)ethanamine

G cluster_amine Amine Chemistry cluster_bromide Aryl Bromide Chemistry main 2-(4-Bromophenyl)ethanamine Hydrobromide amide N-Acylation (Amides) main->amide RCOCl or RCOOH sec_amine Reductive Amination (Secondary Amines) main->sec_amine RCHO, NaBH(OAc)3 urea Urea/Thiourea Formation main->urea Isocyanate suzuki Suzuki Coupling (Bi-aryls, etc.) main->suzuki Ar-B(OH)2, Pd Catalyst heck Heck Coupling (Alkenes) main->heck Alkene, Pd Catalyst buchwald Buchwald-Hartwig (N/O-Arylation) main->buchwald Amine/Alcohol, Pd Catalyst

Caption: Key synthetic pathways originating from 2-(4-bromophenyl)ethanamine.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 200.08 g/mol (for the free base), 2-(4-bromophenyl)ethanamine fits the profile of a molecular fragment. In FBDD, low-molecular-weight compounds are screened at high concentrations to identify weak but efficient binders to a biological target. The aryl bromide provides a validated vector for subsequent fragment "growing" or "linking" strategies to achieve high-affinity ligands.

Precursor for Heterocyclic Scaffolds

The compound is a valuable intermediate in the multi-step synthesis of complex heterocyclic systems. For example, derivatives of this molecule have been used to construct quinolines and 1,3,4-oxadiazoles, which are prominent scaffolds in antibacterial and anti-inflammatory agents.[2][3]

Physicochemical Data

Quantitative data for the starting material is essential for experimental design.

PropertyValue (Free Base)Value (Hydrobromide Salt)Reference
CAS Number 73918-56-6Not specified; derived from free base[4]
Molecular Formula C₈H₁₀BrNC₈H₁₁Br₂N[4]
Molecular Weight 200.08 g/mol 281.00 g/mol [4]
Appearance Liquid or low-melting solidCrystalline solid
Boiling Point ~115-120 °C at 5 mmHgDecomposes

Experimental Protocols

The following protocols are designed to be robust and reproducible. They include self-validating checkpoints, such as reaction monitoring and characterization.

Protocol 1: General N-Acylation with an Acyl Chloride

This protocol details the formation of an amide bond, a fundamental transformation in medicinal chemistry.

Objective: To synthesize N-[2-(4-bromophenyl)ethyl]acetamide as a representative example.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The hydrobromide salt will react with the base to form the free amine and triethylammonium bromide, which may remain as a precipitate. Stir for 15 minutes.

    • Causality Note: A stoichiometric excess of base is required to both neutralize the HBr salt and scavenge the HCl byproduct generated in the next step.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise. A precipitate of triethylammonium hydrochloride will form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-[2-(4-bromophenyl)ethyl]acetamide.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2: N-Acylation Workflow

G setup 1. Dissolve Reagent in Anhydrous DCM base 2. Add Base (TEA) at 0 °C setup->base acyl 3. Add Acyl Chloride dropwise at 0 °C base->acyl react 4. Warm to RT Monitor by TLC acyl->react workup 5. Aqueous Work-up (NaHCO3, Brine) react->workup purify 6. Dry & Concentrate Purify via Chromatography workup->purify char 7. Characterize (NMR, MS) purify->char

Caption: Step-by-step workflow for a typical N-acylation reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of a new C-C bond at the aryl bromide position, a cornerstone of modern synthetic chemistry for SAR exploration.

Objective: To synthesize 2-(4'-methyl-[1,1'-biphenyl]-4-yl)ethanamine as a representative example.

Materials:

  • N-Boc-2-(4-bromophenyl)ethanamine (Note: The amine is typically protected, e.g., with a Boc group, before coupling)

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (typically a 4:1 or 3:1 mixture)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amine Protection (Prerequisite): Protect the primary amine of 2-(4-bromophenyl)ethanamine with a suitable protecting group (e.g., Boc anhydride) following standard literature procedures. This prevents unwanted side reactions at the amine.

  • Reaction Setup: To a flask, add N-Boc-2-(4-bromophenyl)ethanamine (1.0 eq), 4-methylphenylboronic acid (1.2-1.5 eq), potassium carbonate (2.0-3.0 eq), and the solvent mixture (dioxane/water).

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the mixture.

    • Causality Note: The catalyst is the engine of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps that form the new C-C bond.

  • Heating: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final product.

  • Characterization: Confirm the final structure by NMR and MS analysis.

Diagram 3: Simplified Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)-Br ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_biaryl Ar-Pd(II)-Ar' transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product arbr Ar-Br arbr->ox_add arboronic Ar'-B(OH)2 + Base arboronic->transmetal

Caption: The core steps of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its bifunctional nature allows for the rapid and systematic generation of diverse molecular architectures. By leveraging the robust protocols for amine derivatization and aryl bromide cross-coupling described herein, research teams can efficiently navigate the complexities of SAR, optimize lead candidates, and ultimately shorten the timeline for identifying novel therapeutics. The logical application of this building block, grounded in the principles of modern synthetic and medicinal chemistry, will continue to empower innovation across the pharmaceutical industry.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromophenylacetonitrile. [Online].
  • ChemicalBook. (n.d.). 2-(4-Bromophenyl)ethylamine synthesis. [Online].
  • Biosynth. (n.d.). 2-(4-Bromophenyl)propan-2-amine | 17797-12-5. [Online].
  • Guirguis, D. B. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed.
  • Abdel-Wahab, B. F., et al. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Online].
  • Hafez, H. N., et al. (2018). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH National Center for Biotechnology Information. [Online].
  • Rizwan, K., et al. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Online].
  • Szewczyk, M., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Online].

Sources

Application Notes and Protocols: 2-(4-bromophenyl)ethanamine Hydrobromide as a Precursor for Radioligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 2-(4-bromophenyl)ethanamine hydrobromide as a starting material for the synthesis of radiolabeled ligands for Positron Emission Tomography (PET). The phenylethylamine scaffold is a crucial pharmacophore for targeting monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and vesicular monoamine transporter 2 (VMAT2).[1][2][3][4] Alterations in the density and function of these transporters are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, depression, and substance abuse.[3][5][6] This guide details two primary radiosynthesis pathways originating from 2-(4-bromophenyl)ethanamine: a copper-mediated radiofluorination to produce a fluorine-18 labeled tracer and an electrophilic destannylation route for a bromine-76 labeled analogue. Detailed, step-by-step protocols for precursor synthesis, radiolabeling, purification, and quality control are provided, underpinned by the rationale for key experimental choices.

Introduction: The Significance of Phenylethylamine Radioligands

The 2-phenylethylamine framework is a cornerstone in neuropharmacology, mimicking endogenous neurotransmitters like dopamine and serotonin. This structural similarity allows for the design of high-affinity ligands for their respective transporters. PET imaging with radiolabeled analogues of these molecules enables the in vivo quantification and mapping of these critical protein targets, offering profound insights into disease mechanisms and providing invaluable tools for drug development.[7][8]

Radioligands based on this scaffold are instrumental in:

  • Early Diagnosis and Differential Diagnosis: Distinguishing between neurodegenerative disorders with similar clinical presentations, such as Parkinson's disease and other parkinsonian syndromes.[3][6]

  • Disease Progression Monitoring: Tracking the loss of monoaminergic neurons over time.[4]

  • Pharmacodynamic Studies: Assessing the target engagement and receptor occupancy of novel therapeutic agents.[7]

  • Understanding Pathophysiology: Investigating the role of monoamine transporters in psychiatric conditions like major depressive disorder.[5][9]

This compound serves as a versatile and commercially available starting material. The aryl bromide functionality is not ideal for direct nucleophilic radiofluorination but is an excellent handle for conversion into more reactive precursors suitable for radiolabeling, such as organostannanes or boronic esters. This guide will detail the synthesis of these essential precursors and their subsequent conversion into PET radioligands.

Strategic Overview: From Precursor to PET Tracer

The successful synthesis of a radioligand from this compound necessitates a multi-step approach. The primary amine requires protection to prevent side reactions during the subsequent organometallic coupling reactions. Following precursor synthesis, the radiolabeling is performed, and finally, the protecting group is removed to yield the desired radioligand.

DOT Script for Workflow Visualization

Radiosynthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_radiolabeling Part 2: Radiolabeling & Deprotection A 2-(4-bromophenyl)ethanamine HBr (Starting Material) B N-Boc Protection A->B (Boc)2O, Base C N-Boc-2-(4-bromophenyl)ethanamine B->C D1 Stille Coupling (Pd-catalyzed) C->D1 D2 Suzuki Coupling (Pd-catalyzed) C->D2 E1 N-Boc-2-(4-trimethylstannylphenyl)ethanamine (Stannylated Precursor for 76Br) D1->E1 Hexamethylditin F1 [76Br]Radiobromination E1->F1 [76Br]Br-, Oxidant E2 N-Boc-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine (Boronic Ester Precursor for 18F) D2->E2 Bis(pinacolato)diboron F2 [18F]Radiofluorination (Cu-mediated) E2->F2 [18F]F-, Cu catalyst G1 N-Boc-[76Br]-2-(4-bromophenyl)ethanamine F1->G1 H1 Acidic Deprotection G1->H1 TFA or HCl I1 [76Br]-2-(4-bromophenyl)ethanamine (Final Radioligand) H1->I1 G2 N-Boc-[18F]-2-(4-fluorophenyl)ethanamine F2->G2 H2 Acidic Deprotection G2->H2 TFA or HCl I2 [18F]-2-(4-fluorophenyl)ethanamine (Final Radioligand) H2->I2

Caption: General workflow for the synthesis of radiolabeled phenylethylamines.

Experimental Protocols

Part 1: Precursor Synthesis

3.1.1. Step 1: N-Boc Protection of 2-(4-bromophenyl)ethanamine

  • Rationale: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. It is stable under the basic and organometallic conditions of the subsequent Stille or Suzuki coupling reactions and can be readily removed under acidic conditions that are typically compatible with the final radiolabeled product.[10][11][12]

  • Protocol:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, add a base like triethylamine or sodium bicarbonate (2.5 eq) to neutralize the hydrobromide salt and facilitate the reaction.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2-(4-bromophenyl)ethanamine as a pure solid.[13][14]

3.1.2. Step 2a: Synthesis of Trimethylstannyl Precursor for ⁷⁶Br-Labeling (Stille Coupling)

  • Rationale: The Stille coupling is a robust palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide.[15][16] This reaction will replace the bromo-substituent with a trimethylstannyl group, which is an excellent leaving group for subsequent electrophilic radiobromination.

  • Protocol:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-2-(4-bromophenyl)ethanamine (1.0 eq) in a dry, degassed solvent such as 1,4-dioxane or toluene.

    • Add hexamethylditin ((Me₃Sn)₂; 1.1 eq).

    • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.05 eq).

    • Heat the reaction mixture to reflux (typically 90-110 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

    • Filter the mixture through celite and perform an aqueous workup.

    • Purify the crude product by flash column chromatography to yield N-Boc-2-(4-trimethylstannylphenyl)ethanamine.[17][18][19]

3.1.3. Step 2b: Synthesis of Boronic Ester Precursor for ¹⁸F-Labeling (Suzuki Coupling)

  • Rationale: The Suzuki coupling is another powerful palladium-catalyzed reaction that couples an organic halide with an organoboron species.[20][21][22] This will install a boronic ester at the 4-position of the phenyl ring, which is a key precursor for copper-mediated radiofluorination.

  • Protocol:

    • In a flask under an inert atmosphere, combine N-Boc-2-(4-bromophenyl)ethanamine (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂; 0.03 eq), and a base like potassium acetate (KOAc; 3.0 eq).

    • Add a dry, degassed solvent such as 1,4-dioxane or dimethylformamide (DMF).

    • Heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography to obtain N-Boc-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine.[23][24][25]

Part 2: Radiosynthesis and Purification

3.2.1. Protocol 1: [⁷⁶Br]-Radiobromination via Electrophilic Destannylation

  • Rationale: This method utilizes the high reactivity of the carbon-tin bond towards electrophilic substitution. An oxidizing agent is used to convert [⁷⁶Br]bromide to an electrophilic bromine species, which then displaces the trimethylstannyl group on the aromatic ring.

  • Materials and Reagents:

    • N-Boc-2-(4-trimethylstannylphenyl)ethanamine precursor

    • [⁷⁶Br]Ammonium bromide in aqueous solution

    • Oxidizing agent (e.g., N-chlorosuccinimide (NCS) or peracetic acid)

    • Reaction solvent (e.g., methanol, ethanol, or acetic acid)

    • Trifluoroacetic acid (TFA) for deprotection

    • Semi-preparative HPLC system with a radioactivity detector

    • Sterile water for injection, USP

    • Ethanol, USP

    • Sterile vent filters (0.22 µm)

  • Radiolabeling and Deprotection Protocol:

    • Dry the [⁷⁶Br]ammonium bromide azeotropically or under a stream of nitrogen.

    • Dissolve the N-Boc-2-(4-trimethylstannylphenyl)ethanamine precursor (1-2 mg) in the chosen reaction solvent (200-500 µL).

    • Add the dried [⁷⁶Br]bromide to the precursor solution.

    • Add the oxidizing agent (e.g., NCS in methanol).

    • Heat the reaction vial at a specified temperature (e.g., 80-100 °C) for 10-15 minutes.

    • Cool the reaction mixture and add TFA (50-100 µL). Heat at 100-120 °C for 5 minutes to remove the Boc protecting group.

    • Neutralize the mixture with a suitable base (e.g., sodium acetate solution) before HPLC purification.

  • Purification:

    • Inject the crude reaction mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18).

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water containing 0.1% TFA).

    • Collect the fraction corresponding to the product peak, identified by the radioactivity detector.

    • Remove the HPLC solvents under reduced pressure or by solid-phase extraction (SPE).

    • Formulate the final product in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.

DOT Script for Radiobromination

Radiobromination Start [76Br]NH4Br (dried) Mix1 Combine Precursor and [76Br]Br- Start->Mix1 Precursor Stannylated Precursor in Solvent Precursor->Mix1 Oxidant Add Oxidant (e.g., NCS) Mix1->Oxidant Heat1 Heat (80-100°C, 10-15 min) (Radiolabeling) Oxidant->Heat1 Deprotect Add TFA, Heat (100-120°C, 5 min) (Deprotection) Heat1->Deprotect Purify Semi-Prep HPLC Purification Deprotect->Purify Formulate Formulation in Sterile Solution Purify->Formulate QC Quality Control Formulate->QC

Caption: Workflow for [⁷⁶Br]-Radiobromination and purification.

3.2.2. Protocol 2: [¹⁸F]-Radiofluorination via Copper-Mediation

  • Rationale: Direct nucleophilic aromatic substitution of the bromo-group with [¹⁸F]fluoride is challenging. The copper-mediated approach facilitates the radiofluorination of the boronic ester precursor under relatively mild conditions, expanding the scope of ¹⁸F-labeling to electron-rich and non-activated aromatic rings.

  • Materials and Reagents:

    • N-Boc-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine precursor

    • [¹⁸F]Fluoride in [¹⁸O]water

    • Phase transfer catalyst (e.g., Kryptofix 2.2.2)

    • Base (e.g., potassium carbonate)

    • Copper catalyst (e.g., Cu(OTf)₂(py)₄)

    • Reaction solvent (e.g., DMF or DMSO)

    • Trifluoroacetic acid (TFA) for deprotection

    • Semi-preparative HPLC system with a radioactivity detector

    • Sterile water for injection, USP

    • Ethanol, USP

    • Sterile vent filters (0.22 µm)

  • Radiolabeling and Deprotection Protocol:

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vial using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride-Kryptofix complex by heating under a stream of nitrogen.

    • Dissolve the boronic ester precursor (2-5 mg) and the copper catalyst (e.g., Cu(OTf)₂(py)₄, 1.5-2.0 eq relative to precursor) in the reaction solvent (300-500 µL).

    • Add the precursor/catalyst solution to the dried [¹⁸F]fluoride.

    • Heat the reaction vial at 110-130 °C for 15-20 minutes.

    • Cool the reaction mixture and add an acidic solution (e.g., HCl in water or TFA) to facilitate both deprotection and preparation for HPLC. Heat briefly if necessary to complete the deprotection.

  • Purification:

    • Follow the same purification and formulation procedure as described in Protocol 1 for [⁷⁶Br]-radiobromination.

Quality Control and Data Presentation

4.1. Quality Control Protocols

Rigorous quality control is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine radiochemical purity, chemical purity, and specific activity.[26][27][28]

    • System: Analytical HPLC with a reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm), a UV detector, and a radioactivity detector (e.g., NaI or BGO).

    • Mobile Phase: A typical mobile phase would be an isocratic or gradient mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium formate or 0.1% TFA in water).

    • Procedure: Co-inject an aliquot of the final product with a non-radioactive reference standard of the final compound. The retention times of the radioactive peak and the UV peak of the standard must match. Radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product.

  • Thin-Layer Chromatography (TLC):

    • Purpose: A rapid method to assess radiochemical purity.[29][30][31][32]

    • System: Silica gel TLC plates and a suitable mobile phase. A radio-TLC scanner is used for quantification.

    • Procedure: Spot the final product on a TLC plate. Develop the plate in a chamber with the chosen mobile phase. The radiolabeled product should have a different Rf value than potential radioactive impurities like free [¹⁸F]fluoride or [⁷⁶Br]bromide.

4.2. Data Presentation

The following tables summarize the expected parameters for the synthesized radioligands.

Table 1: Typical Radiosynthesis Parameters

Parameter[¹⁸F]-2-(4-fluorophenyl)ethanamine[⁷⁶Br]-2-(4-bromophenyl)ethanamine
Radiochemical Yield (decay-corrected) 15-30%25-40%
Total Synthesis Time 50-70 minutes40-60 minutes
Radiochemical Purity > 95%> 95%
Specific Activity (at end of synthesis) > 37 GBq/µmol (> 1 Ci/µmol)> 37 GBq/µmol (> 1 Ci/µmol)

Table 2: Typical Analytical HPLC and TLC Parameters

Parameter[¹⁸F]-2-(4-fluorophenyl)ethanamine[⁷⁶Br]-2-(4-bromophenyl)ethanamine
HPLC Column Reversed-phase C18Reversed-phase C18
HPLC Mobile Phase 40:60 Acetonitrile:0.1M Ammonium Formate45:55 Acetonitrile:0.1% TFA in Water
Expected Retention Time 5-8 minutes6-9 minutes
TLC Stationary Phase Silica Gel 60 F254Silica Gel 60 F254
TLC Mobile Phase 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide85:15 Ethyl Acetate:Heptane
Expected Rf (Product) 0.4 - 0.60.3 - 0.5
Expected Rf (Free Radiohalide) 0.00.0

Conclusion and Future Perspectives

This compound is a strategic precursor for developing PET radioligands targeting key neurotransmitter systems. The synthetic routes outlined in this guide, involving the preparation of stannylated or boronic ester intermediates, provide reliable pathways to high-purity, high-specific-activity radiotracers labeled with either bromine-76 or fluorine-18. The resulting radioligands are valuable tools for advancing our understanding of various neuropathologies and for accelerating the development of novel therapeutics. Future work may focus on the development of automated synthesis modules for these radioligands to enhance reproducibility and facilitate their broader application in preclinical and clinical research.

References

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  • Kilbourn, M. R. (2019). Classics in Neuroimaging: Radioligands for the Vesicular Monoamine Transporter 2. ACS Chemical Neuroscience, 10(1), 25-29.
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  • Meyer, J. H. (2007). Imaging the serotonin transporter during major depressive disorder and antidepressant treatment.
  • Kilbourn, M. R. (2013). PET Imaging of Vesicular Monoamine Transporters. Current topics in medicinal chemistry, 13(14), 1636–1643.
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  • Barthel, H., & Sabri, O. (2017). Management Impact of Imaging Brain Vesicular Monoamine Transporter Type 2 in Clinically Uncertain Parkinsonian Syndrome with 18F-AV133 and PET. Journal of Nuclear Medicine, 58(11), 1729–1734.
  • Lee, C. S. (2003). Dopamine Transporter Imaging in Neurodegenerative Disorders.
  • Herz, M., Deuther-Conrad, W., & Brust, P. (2021). PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates. ACS Chemical Neuroscience, 12(23), 4438–4447.
  • Seibyl, J. P. (2017). What Is the Role of Dopamine Transporter Imaging in Parkinson Prevention Clinical Trials?. Journal of Nuclear Medicine, 58(1), 1–2.
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  • Prange, S., & Eikermann, T. (2020). Dopamine transporter imaging in neurodegenerative movement disorders: PET vs. SPECT. European Journal of Nuclear Medicine and Molecular Imaging, 47(13), 2979-2993.
  • Herr, R. J., & Carroll, F. I. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(5), 621–627.
  • IAEA. (2012). Quality Control of PET Radiopharmaceuticals. Radiology Key.
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  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
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  • Sanford, M. S., & Scott, P. J. H. (2018). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
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Advanced Methods for the Purification of 2-(4-bromophenyl)ethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides detailed protocols and expert insights into the purification of 2-(4-bromophenyl)ethanamine hydrobromide, a critical building block in pharmaceutical synthesis.[1][2] Achieving high purity is paramount for ensuring the integrity of downstream applications, including drug discovery and development. This document outlines three primary purification methodologies: recrystallization, acid-base extraction, and silica gel chromatography of the free base. Each protocol is presented with a focus on the underlying chemical principles, enabling researchers to adapt and troubleshoot effectively. The guide is intended for chemists, researchers, and drug development professionals who require high-purity this compound for their work.

Introduction and Physicochemical Profile

2-(4-bromophenyl)ethanamine, also known as 4-bromophenethylamine, is a primary amine frequently used in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] It is typically handled and stored as its hydrobromide salt to improve stability and ease of handling compared to the free base, which is a liquid.[3][4] The purity of this intermediate directly impacts the impurity profile of the final API. This guide details robust methods to remove common process-related impurities.

A thorough understanding of the compound's properties is essential for developing an effective purification strategy.

Table 1: Physicochemical Properties of 2-(4-bromophenyl)ethanamine and its Hydrobromide Salt

Property2-(4-bromophenyl)ethanamine (Free Base)2-(4-bromophenyl)ethanamine HBr (Salt)Data Source(s)
Appearance Colorless LiquidWhite to off-white crystalline solid[1][3][5]
Molecular Formula C₈H₁₀BrNC₈H₁₁Br₂N[6][7]
Molecular Weight 200.08 g/mol 281.00 g/mol [6]
Boiling Point 63-72 °C @ 0.2 mmHgDecomposes at high temperature[1][3]
Melting Point N/A (Liquid)Not explicitly found; similar compounds melt >150°C[8][9]
Solubility Slightly soluble in water; Soluble in Chloroform, Ethyl AcetateSoluble in water; Soluble in alcohols (e.g., ethanol)[1][3][8][9]

Rationale for Purification: Common Impurities

The impurity profile of crude this compound is dependent on its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.

  • Reaction Byproducts: These can include regioisomers (e.g., 2- or 3-bromophenyl isomers), over-brominated species, or products from side-reactions.[10]

  • Non-basic Organic Impurities: Neutral or acidic compounds carried through the synthesis.

  • Inorganic Salts: Residual catalysts or reagents from the synthesis and salt formation steps.

The choice of purification method is dictated by the nature of these impurities and the desired scale of operation.

Strategic Approach to Purification

The optimal purification strategy depends on the primary impurities present. The following workflow provides a logical decision-making process for selecting the most appropriate method.

Purification_Workflow start Crude 2-(4-bromophenyl)ethanamine HBr check_purity Assess Purity (TLC, NMR, HPLC) Identify Impurities start->check_purity recrystallization Protocol 1: Recrystallization check_purity->recrystallization Impurities are primarily other crystalline solids or minor contaminants acid_base Protocol 2: Acid-Base Extraction check_purity->acid_base Impurities are non-basic (neutral or acidic) final_product Pure Product (Verify Purity) recrystallization->final_product chromatography Protocol 3: Silica Gel Chromatography (of Free Base) acid_base->chromatography Basic impurities remain (e.g., isomers) acid_base->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-(4-bromophenyl)ethanamine and its salts can cause severe skin burns and eye damage.[4][11]

Protocol 1: Recrystallization from an Alcohol Solvent

Recrystallization is highly effective for removing minor impurities and improving the crystalline form of the product. It relies on the principle that the desired compound is soluble in a hot solvent but less soluble at cooler temperatures, while impurities remain in solution or are removed via hot filtration. For amine hydrohalides, polar protic solvents like ethanol or isopropanol are excellent candidates.[9]

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of crude material (approx. 50-100 mg) in a test tube. Add a few drops of a candidate solvent (e.g., ethanol, isopropanol). If it dissolves immediately at room temperature, the solvent is too polar. If it is insoluble even upon heating, the solvent is not polar enough. The ideal solvent dissolves the compound when hot but allows for crystal formation upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot recrystallization solvent (e.g., ethanol) needed to fully dissolve the solid. This should be done on a hot plate with magnetic stirring. Add the solvent in small portions, allowing the solution to reach a near-boiling temperature between additions.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel with fluted filter paper and a receiving flask with a small amount of boiling solvent to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. A procedure for a similar compound recommends washing the collected solid with a solvent like acetone until it is colorless.[12]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield, and assess purity using an appropriate analytical method (NMR, HPLC).

Protocol 2: Purification via Acid-Base Extraction

This classic technique is exceptionally powerful for separating basic compounds like amines from neutral or acidic impurities. The hydrobromide salt is first converted to the free base, which is soluble in organic solvents.

Step-by-Step Methodology:

  • Liberate the Free Base: Dissolve the crude this compound in deionized water. Place the solution in a separatory funnel. Slowly add a base, such as 2 M sodium hydroxide (NaOH) solution, while swirling, until the solution is basic (pH > 11, check with pH paper). The oily free base should separate.

  • Organic Extraction: Extract the aqueous layer with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 50 mL for every 10 g of starting material). The free amine will move into the organic layer.

  • Wash the Organic Layer: Combine the organic extracts. Wash the combined organic layer with a saturated sodium chloride solution (brine) to remove excess water and water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified free base as an oil.[3]

  • Re-form the Hydrobromide Salt: Dissolve the purified oily free base in a suitable solvent such as isopropanol or diethyl ether. Add a solution of hydrobromic acid (HBr) in the same solvent dropwise with stirring. The this compound will precipitate as a solid.

  • Isolate and Dry: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 3: Silica Gel Chromatography of the Free Base

For challenging separations, particularly the removal of structurally similar basic impurities (e.g., isomers), silica gel chromatography of the free amine is the method of choice. The amine's polarity allows it to be retained on the silica, but adding a small amount of a basic modifier to the eluent is crucial to prevent peak tailing and ensure good separation.

Step-by-Step Methodology:

  • Prepare the Free Base: Convert the crude salt to the free base as described in Protocol 2 (steps 1-4).

  • Prepare the Column: Prepare a silica gel slurry in the initial eluent (e.g., 99:1 Hexane:Triethylamine). Pack a glass column with the slurry.

  • Load the Sample: Dissolve the crude free base oil in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the prepared column. This technique generally results in better separation than loading the sample as a liquid.

  • Elution: Begin eluting the column with a non-polar solvent system containing a small amount of triethylamine (e.g., 0.5-1%) to prevent protonation of the amine on the acidic silica surface. A common starting eluent is ethyl acetate/hexane (e.g., 10:90) with 1% triethylamine. The polarity can be gradually increased by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(4-bromophenyl)ethanamine free base.

  • Salt Formation: Convert the purified free base back to the hydrobromide salt as described in Protocol 2 (steps 5-6).

Assessment of Purity

The purity of the final product must be rigorously verified.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden the melting range and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace-level impurities.

Conclusion

The purification of this compound is a critical step for its use in research and pharmaceutical development. The choice between recrystallization, acid-base extraction, and chromatography depends on the nature of the impurities, the required purity level, and the scale of the operation. By understanding the principles behind each method, researchers can effectively produce material of the highest quality, ensuring the reliability and reproducibility of their scientific outcomes.

References

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  • Sastry, T. U., et al. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, Vol. 25, No. 18 (2013), 10331-10336. Available from: [Link]

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available from: [Link]

  • PubChem. Ethanamine, 2-bromo-N-(2-bromoethyl)-, hydrobromide (1:1). Available from: [Link]

  • PubChem. p-Bromophenethylamine. Available from: [Link]

  • Google Patents. EP0044203B1 - Process for producing 2-mercaptoethylamine hydrohalides.
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-(4-bromophenyl)ethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed set of application notes and protocols for the analytical characterization of 2-(4-bromophenyl)ethanamine hydrobromide, a vital intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this guide offers a suite of validated analytical techniques to rigorously confirm the identity, purity, and quality of this compound. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Introduction

In the landscape of pharmaceutical development, the purity and structural integrity of starting materials and intermediates are of paramount importance. This compound serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, its thorough characterization is a critical step to ensure the safety, efficacy, and quality of the final drug product. This application note details a comprehensive analytical workflow, employing orthogonal techniques to provide a complete profile of the compound. The synergistic use of spectroscopic and chromatographic methods allows for unambiguous structural elucidation and precise purity assessment, aligning with the stringent requirements of regulatory bodies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods and the accurate interpretation of the resulting data.

PropertyValueSource
Chemical Formula C₈H₁₁Br₂NCalculated
Molecular Weight 280.99 g/mol Calculated
Appearance White to off-white or light beige crystalline powder.Inferred from similar compounds[1]
Melting Point Expected to be in a similar range to 2-bromoethylamine hydrobromide (172-176 °C).[1]N/A
Solubility Expected to be soluble in water.[2]N/A

Analytical Techniques and Protocols

The following sections provide detailed protocols for a suite of analytical techniques designed to deliver a comprehensive characterization of this compound. The workflow is logically structured to first establish the identity and structure of the molecule, followed by a quantitative assessment of its purity and water content.

Caption: Workflow for the characterization of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete assignment of the proton and carbon skeletons.

Rationale: ¹H NMR provides detailed information about the electronic environment of protons, their multiplicity revealing neighboring protons. ¹³C NMR complements this by identifying the number of non-equivalent carbons and their functionalities.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse.

    • Spectral Width: -2 to 10 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transform, phase correction, and baseline correction.

Expected ¹H NMR Data (in D₂O): The chemical shifts for the target compound are predicted based on the analysis of similar structures, such as 2-bromoethylamine hydrobromide which shows signals around 3.5-3.7 ppm in D₂O.[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5Doublet2HAromatic (ortho to Br)
~7.2Doublet2HAromatic (meta to Br)
~3.4Triplet2H-CH₂-NH₃⁺
~3.0Triplet2HAr-CH₂-

Expected ¹³C NMR Data: The expected chemical shifts are based on the analysis of similar aromatic amines.[4]

Chemical Shift (δ, ppm)Assignment
~138Aromatic C-Br
~132Aromatic CH
~130Aromatic CH
~121Aromatic C-CH₂
~42-CH₂-NH₃⁺
~35Ar-CH₂-
Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the free base of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique that minimizes fragmentation.

Rationale: ESI-MS allows for the gentle ionization of the molecule, primarily yielding the protonated molecular ion [M+H]⁺ of the free base, which directly corresponds to its molecular weight.

Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent mixture such as 50:50 acetonitrile/water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: An ESI source coupled with a time-of-flight (TOF) or quadrupole mass analyzer.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-30 V.

    • Source Temperature: 100-120 °C.

    • Desolvation Temperature: 250-350 °C.

  • Data Acquisition: Acquire data over a mass-to-charge (m/z) range of 50-500.

Expected Result: The mass spectrum should exhibit a prominent isotopic cluster for the protonated free base ([C₈H₁₀BrN+H]⁺) at m/z 200.0 and 202.0 in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Rationale: The absorption of infrared radiation excites molecular vibrations (stretching, bending), and the frequencies of these absorptions are specific to the bonds and functional groups within the molecule.

Protocol:

  • Sample Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory for solid sample analysis. Place a small amount of the crystalline powder directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer with an ATR attachment.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Collect a background spectrum prior to the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Expected Characteristic Absorption Bands: Based on general FTIR correlation tables and data for similar aromatic amines.[5]

Wavenumber (cm⁻¹)Vibration TypeAssignment
3100-2800N-H stretchPrimary ammonium (-NH₃⁺)
~3050C-H stretchAromatic
~2950C-H stretchAliphatic
~1600, ~1480C=C stretchAromatic ring
~1070C-Br stretchAryl-Bromine
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and for the quantification of any process-related impurities or degradation products. A reversed-phase method with UV detection is well-suited for this analyte.

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. The aromatic ring in the analyte provides strong UV absorbance, allowing for sensitive detection.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Autosampler Injection SamplePrep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (220 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration & Purity Calculation) Detection->DataAnalysis

Caption: A typical HPLC workflow for purity analysis.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-25.1 min: 90% to 10% B

      • 25.1-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

System Suitability Criteria:

ParameterAcceptance Criteria
Tailing Factor (Main Peak) ≤ 2.0
Theoretical Plates (Main Peak) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%
Water Content Determination by Karl Fischer Titration

The hydrobromide salt form of amines can be hygroscopic, making accurate water content determination crucial. Karl Fischer titration is a specific and precise method for this purpose.

Rationale: This technique is based on a stoichiometric reaction of iodine with water. It is highly specific and not affected by other volatile components that might interfere with methods like loss on drying. For amine salts, buffering the Karl Fischer reagent may be necessary to prevent pH shifts that can lead to side reactions.

Protocol:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent Preparation (if needed): For strongly acidic or basic samples, a buffered Karl Fischer reagent or the addition of a buffering agent like imidazole to the solvent may be required.

  • Titrator Preparation: The titration vessel is filled with the appropriate Karl Fischer solvent and pre-titrated to a dry endpoint.

  • Sample Analysis: Accurately weigh a suitable amount of the sample and add it to the conditioned titration vessel. The titration will commence automatically.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a weight/weight percentage.

Data Interpretation and Reporting

A comprehensive characterization of this compound is achieved by synthesizing the data from all the analytical techniques employed. The NMR, MS, and FTIR data collectively provide an unambiguous confirmation of the compound's identity and structure. The HPLC analysis gives a quantitative measure of its purity, and the Karl Fischer titration provides an accurate determination of the water content. These results should be compiled into a formal certificate of analysis.

Conclusion

The analytical methodologies presented in this application note provide a robust and reliable framework for the comprehensive characterization of this compound. The use of orthogonal techniques ensures a high degree of confidence in the identity, purity, and overall quality of this important pharmaceutical intermediate. Adherence to these protocols will enable researchers and drug development professionals to meet the stringent quality standards required in the pharmaceutical industry.

References

  • PubChem. (n.d.). 2-Bromoethylamine hydrobromide. Retrieved from [Link]

  • ResearchGate. (2015). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13C-labeled CO2. Retrieved from [Link]

  • PubChem. (n.d.). p-Bromophenethylamine. Retrieved from [Link]

  • ResearchGate. (2022). Frequently asked questions about critical challenges in Karl Fischer titration (KFT). Retrieved from [Link]

  • News-Medical.Net. (2022). Advantages and Limitations of Karl Fischer Titration. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • YouTube. (2021). Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. Retrieved from [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). Good Titration Practice™ in Karl Fischer Titration. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • General HPLC Methods. (n.d.). Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

Sources

Application Note: A Validated RP-HPLC Method for Purity Analysis of 2-(4-bromophenyl)ethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2-(4-bromophenyl)ethanamine hydrobromide, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, coupled with UV detection. The described protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in a regulated environment.

Introduction

2-(4-bromophenyl)ethanamine is a primary aromatic amine and a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[1] This note provides a comprehensive guide to a specific RP-HPLC method developed for this purpose. The scientific rationale behind the selection of chromatographic parameters is discussed, and a detailed protocol for method validation is provided to ensure its suitability for its intended purpose, in line with global regulatory expectations.[2][3]

Principle of Analysis

The method is based on reverse-phase chromatography, where the stationary phase is non-polar (C18 bonded silica) and the mobile phase is a more polar aqueous-organic mixture.[4] this compound and its potential process-related impurities are separated based on their differential partitioning between the stationary and mobile phases. As a basic compound, the analyte's peak shape is optimized by controlling the mobile phase pH.[5][6] Lowering the pH to approximately 2.5-3.0 protonates the amine functional group and suppresses the ionization of residual silanol groups on the silica surface, preventing secondary interactions that lead to peak tailing.[7][8] Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the bromophenyl group.

Materials and Methodology

Equipment and Software
  • HPLC System with a gradient pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector (e.g., Agilent 1260/1290, Waters ACQUITY UPLC H-Class).

  • Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric glassware (Class A).

  • Sonicator.

Chemicals and Reagents
  • This compound Reference Standard (Authenticated).

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).

  • Phosphoric Acid (85%, AR grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The optimized chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 2.5 with H₃PO₄The acidic buffer protonates the analyte and neutralizes silanol groups, ensuring sharp, symmetrical peaks.[7]
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities from the C18 column.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% BA gradient program ensures elution of both polar and non-polar impurities while maintaining a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and viscosity.
Injection Volume 10 µLA small injection volume prevents column overload and peak distortion.
Detection UV at 220 nmWavelength provides high sensitivity for the bromophenyl chromophore.
Run Time 35 minutesSufficient time for elution of all components and column re-equilibration.
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guideline.[9] The validation process ensures that the method is suitable for its intended purpose.[10]

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_report Phase 3: Analysis & Reporting Prep Sample & Standard Preparation SST System Suitability Testing (SST) Prep->SST Proceed if SST passes Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ (Signal-to-Noise) Robustness Robustness (Varied Parameters) Analysis Routine Sample Analysis Robustness->Analysis Method Approved Report Final Report Generation (Purity Calculation) Analysis->Report

Caption: HPLC Method Validation and Analysis Workflow.

System Suitability

Before performing any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the Working Standard Solution (50 µg/mL) five times. The acceptance criteria are detailed in Table 2. These tests are based on the principles outlined in USP General Chapter <621>.[11]

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and performance.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the detector response.
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and chromatographic conditions.
Validation Parameters

A summary of the validation parameters and their typical acceptance criteria is provided in Table 3.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradation products.Peak purity index > 0.999. Baseline resolution (Rs > 1.5) between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.80% to 120% of the test concentration.
Accuracy To measure the closeness of the test results to the true value.Mean recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (%RSD) ≤ 2.0%. Intermediate Precision (%RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10:1. Precision (%RSD) ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.System suitability criteria must be met for all varied conditions.
Experimental Protocols for Validation

Specificity (Forced Degradation):

  • Subject the sample solution to stress conditions: acid (0.1N HCl, 60°C, 2h), base (0.1N NaOH, 60°C, 2h), oxidative (3% H₂O₂, RT, 4h), thermal (80°C, 24h), and photolytic (UV light, 24h).

  • Analyze the stressed samples alongside an unstressed sample.

  • Evaluate the chromatograms for resolution between the main peak and any degradation products. Use a DAD detector to assess peak purity.

Linearity:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, ranging from the LOQ to 150% of the working concentration (e.g., 1, 10, 25, 50, 75 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Accuracy (Recovery):

  • Prepare a sample solution of this compound.

  • Spike the sample solution with the Reference Standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution (at 100% concentration) on the same day, by the same analyst, on the same instrument. Calculate the %RSD of the results.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both sets and calculate the cumulative %RSD.

LOD & LOQ:

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be done by visual evaluation of serially diluted solutions or by using the standard deviation of the response and the slope of the calibration curve.

  • Confirm the LOQ by analyzing six replicates at this concentration and ensuring the %RSD is ≤ 10%.

Robustness:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase pH (± 0.2 units).

  • Inject the Working Standard Solution and check if the system suitability criteria are still met.

Validation_Logic cluster_foundational cluster_quantitative cluster_limits cluster_reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity & Range Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Method Validated Method (Fit for Purpose) Accuracy->Method Precision->Method LOD_LOQ->Method Robustness Robustness Robustness->Method

Caption: Logical Relationship of HPLC Validation Parameters.

Calculation and Reporting

The purity of this compound is typically determined by the area normalization method.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Report any impurity that is above the reporting threshold (typically ≥ 0.05%). The final report should include the chromatograms, a summary of the system suitability results, the calculated purity value, and a list of all detected impurities with their respective area percentages.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a reliable, robust, and accurate procedure for the purity assessment of this compound. The comprehensive validation protocol, grounded in ICH and USP guidelines, confirms that the method is specific, linear, precise, and accurate for its intended application in a quality control setting. This method provides confidence in the quality of this critical pharmaceutical intermediate.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • ChemBK. 2-(4-Bromophenyl)ethylamine - Physico-chemical Properties. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • BA Sciences. USP <1225> Method Validation. Available at: [Link]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available at: [Link]

  • DSDP Analytics. USP <621> Chromatography. Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Available at: [Link]

Sources

titration method for assaying 2-(4-bromophenyl)ethanamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: AN-TITR-001

Assay of 2-(4-bromophenyl)ethanamine Hydrobromide via Non-Aqueous Potentiometric Titration

Abstract This document provides a comprehensive guide for the quantitative assay of this compound, a key intermediate in pharmaceutical synthesis. The described method is a non-aqueous potentiometric titration, which offers high accuracy and precision for amine hydrohalide salts that exhibit weak basicity or poor solubility in aqueous media. The protocol details the titration of the amine functionality in a glacial acetic acid medium using perchloric acid as the titrant. The interference from the hydrobromide counter-ion is effectively eliminated by the addition of mercuric acetate. This application note covers the scientific principles, detailed standard operating procedures, method validation guidelines, and data analysis.

Introduction and Scientific Principle

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical requirement in drug development and quality control. This compound is a primary amine salt, and traditional aqueous acid-base titrations are often unsuitable for its assay. The amine itself is a weak base, and in its salt form, its basic properties are further diminished. Furthermore, the presence of the hydrobromide ion can interfere with endpoint determination.

Non-aqueous titrations provide a powerful alternative by employing solvents that can enhance the acidic or basic properties of a substance.[1][2] This method utilizes a non-aqueous system to accurately quantify the amine content.

1.1 Principle of the Method The assay is based on a non-aqueous acid-base titration performed in a glacial acetic acid solvent system. Glacial acetic acid acts as a differentiating solvent and allows for the titration of very weak bases.[3][4] However, as a hydrohalide salt, direct titration is problematic. The core of this method involves the in-situ liberation of the free amine from its hydrobromide salt prior to titration.

This is achieved by introducing mercuric acetate. The acetate ion is more basic than the amine, but the key reaction is the removal of the bromide ion from the solution by the mercuric ion to form poorly dissociated mercuric bromide (HgBr₂).[5] This reaction effectively shifts the equilibrium, releasing the free 2-(4-bromophenyl)ethanamine, which can then be accurately titrated as a base with a strong acid titrant, perchloric acid (HClO₄), in the acetic acid medium.[6]

The reactions can be summarized as:

  • Liberation of the Free Amine: 2 R-NH₃⁺Br⁻ + Hg(CH₃COO)₂ → 2 R-NH₂ + HgBr₂ (undissociated) + 2 CH₃COOH

  • Titration of the Amine: R-NH₂ + HClO₄ → R-NH₃⁺ClO₄⁻

The endpoint of the titration is determined potentiometrically, which involves monitoring the change in potential (in millivolts) of a suitable electrode system as a function of the titrant volume added.[7] The equivalence point, where the amine has been completely neutralized, is identified by the point of maximum inflection on the titration curve.

Materials, Reagents, and Instrumentation

2.1 Materials and Reagents

  • This compound (Analyte, of known approximate purity)

  • Glacial Acetic Acid (AR grade, water content < 0.2%)

  • Perchloric Acid (70-72%, AR grade)

  • Acetic Anhydride (AR grade)

  • Mercuric Acetate (AR grade)

    • Safety Warning: Mercuric acetate is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Potassium Hydrogen Phthalate (KHP) (Primary Standard, dried at 120 °C for 2 hours)

  • Crystal Violet Indicator (0.5% w/v in glacial acetic acid) - Optional, for visual titration

2.2 Instrumentation

  • Automatic Potentiometric Titrator (e.g., Metrohm Eco Titrator, Mettler Toledo T-series)

  • Combined glass pH electrode suitable for non-aqueous titrations (e.g., Metrohm Solvotrode easyClean).[6]

  • Analytical Balance (readability ± 0.1 mg)

  • Magnetic Stirrer and Stir Bars

  • Class A Volumetric Glassware (Burettes, Pipettes, Volumetric Flasks)

Standard Operating Procedures (SOPs)

3.1 Preparation of Reagents

3.1.1 0.1 M Perchloric Acid in Glacial Acetic Acid

  • Carefully add 8.5 mL of 70-72% perchloric acid to approximately 900 mL of glacial acetic acid in a 1000 mL volumetric flask while stirring.

  • In a fume hood, cautiously add 25-30 mL of acetic anhydride to the solution.[5] This step is crucial to react with any excess water present in the reagents, as water can interfere with the titration by acting as a weak base.[3]

    • Causality & Safety: Acetic anhydride is added to ensure an anhydrous environment, which sharpens the titration endpoint. The reaction between perchloric acid and acetic anhydride can be explosive if the acid is not well-diluted first. Always add the anhydride to the diluted acid solution.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 1000 mL with glacial acetic acid and mix thoroughly.

  • Let the solution stand for 24 hours to allow the reaction with water to complete before standardization.

3.1.2 Mercuric Acetate Solution (5% w/v)

  • Dissolve 5 g of mercuric acetate in 100 mL of glacial acetic acid.

  • Warm gently if necessary to facilitate dissolution. Store in a tightly capped bottle.

3.2 Standardization of 0.1 M Perchloric Acid

  • Accurately weigh approximately 350-400 mg of dried primary standard Potassium Hydrogen Phthalate (KHP) into a 250 mL beaker.

  • Add 50 mL of glacial acetic acid and warm gently to dissolve the KHP.

  • Allow the solution to cool to room temperature.

  • If using a visual indicator, add 2-3 drops of crystal violet solution.

  • Titrate the KHP solution with the prepared 0.1 M perchloric acid solution to the potentiometric endpoint (or a sharp blue to green-yellow visual endpoint).

  • Perform the standardization in triplicate.

  • Calculate the molarity of the perchloric acid titrant using the following formula: Molarity (M) = (Weight of KHP (g) × 1000) / (Volume of HClO₄ (mL) × 204.22 g/mol )

3.3 Assay Protocol for this compound

The following diagram outlines the complete experimental workflow.

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis prep_titrant Prepare & Standardize 0.1 M HClO4 Titrant titrate Titrate with Standardized HClO4 using Potentiometric Endpoint prep_titrant->titrate prep_hg Prepare 5% w/v Mercuric Acetate add_hg Add Mercuric Acetate (Liberates Free Amine) prep_hg->add_hg prep_sample Accurately Weigh Analyte Sample dissolve Dissolve Sample in Glacial Acetic Acid prep_sample->dissolve dissolve->add_hg add_hg->titrate record_vol Record Titrant Volume at Equivalence Point titrate->record_vol calculate Calculate Assay (% Purity) record_vol->calculate G cluster_step1 Step 1: Amine Liberation cluster_step2 Step 2: Titration Analyte 2 R-NH₃⁺Br⁻ (Analyte Salt) Reaction1 + Analyte->Reaction1 HgAc Hg(OAc)₂ (Mercuric Acetate) HgAc->Reaction1 FreeAmine 2 R-NH₂ (Free Amine) Reaction1->FreeAmine HgBr2 HgBr₂ (Undissociated) Reaction1->HgBr2 FreeAmine2 R-NH₂ FreeAmine->FreeAmine2 Titrant HClO₄ (Perchloric Acid) Reaction2 + Titrant->Reaction2 FreeAmine2->Reaction2 Product R-NH₃⁺ClO₄⁻ (Titrated Product) Reaction2->Product

Caption: Chemical reaction pathway of the assay.

Method Validation Overview

For use in a regulated environment, the analytical method must be validated according to guidelines such as ICH Q2(R1) or USP <1225>. [8][9]The key validation parameters for a titration assay are outlined below.

5.1 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this assay, specificity can be demonstrated by showing that common impurities or related substances do not interfere with the titration endpoint. An orthogonal method, such as a precipitation titration for the bromide content with silver nitrate, could also be used to confirm the stoichiometric ratio of the amine to the bromide. [10] 5.2 Linearity Linearity should be established across a range of analyte concentrations. This is typically performed by titrating at least five concentrations, for example, from 50% to 150% of the target assay weight. The volume of titrant consumed should be directly proportional to the mass of the analyte.

Analyte Weight (% of Target) Theoretical Titrant Vol. (mL) Observed Titrant Vol. (mL)
50%5.345.31
75%8.018.05
100%10.6810.66
125%13.3513.41
150%16.0215.98

A plot of observed titrant volume versus analyte weight should yield a correlation coefficient (R²) of ≥ 0.999. [11] 5.3 Accuracy and Precision Accuracy (closeness to the true value) and precision (repeatability) are determined concurrently. This is done by performing the assay on a minimum of nine determinations covering three concentration levels (e.g., 80%, 100%, and 120% of the target weight), with three replicates at each level. [8]

Level Replicate 1 (% Assay) Replicate 2 (% Assay) Replicate 3 (% Assay) Mean %RSD
80% 99.7 99.9 100.1 99.9 0.20%
100% 100.2 99.8 99.9 100.0 0.21%

| 120% | 99.6 | 100.3 | 100.0 | 99.97 | 0.35% |

Acceptance criteria are typically a mean recovery of 98.0-102.0% and a relative standard deviation (RSD) of ≤ 2.0%.

Troubleshooting

Issue Potential Cause Recommended Solution
Drifting or unstable potential readingsElectrode membrane is dehydrated or dirty.Clean the electrode according to manufacturer's instructions. Condition the electrode in water and rinse with glacial acetic acid before use. [3]
Poorly defined or "flat" endpointPresence of water in the system. / Incorrect solvent.Use high-purity glacial acetic acid. Ensure perchloric acid titrant was properly prepared with acetic anhydride.
Inconsistent or non-reproducible resultsIncomplete dissolution of the sample. / Inaccurate weighing. / Temperature fluctuations.Ensure the sample is fully dissolved before starting titration. Use a calibrated analytical balance. Perform titrations at a constant temperature. [11]
Assay results are consistently lowIncomplete liberation of the free amine.Ensure the correct amount of mercuric acetate solution is added and allow sufficient time for the reaction.

References

  • Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Boinpally, R. (n.d.). Recommendations for titration methods validation. US Pharmacopeia (USP). Retrieved from [Link]

  • BrainKart. (2018, March 20). Non-Aqueous Titrations. BrainKart. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(4-Bromophenyl)ethylamine. ChemBK. Retrieved from [Link]

  • PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rani, N., & Sharma, A. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration. Retrieved from [Link]

  • Mettler Toledo. (2008, May 22). Determination of the Amine Value. Mettler Toledo Application M242. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. Retrieved from [Link]

  • Patel, D. K., et al. (2013). A Novel Potentiometric Titration Method for Quantitative Determination of Bromide Content in Doxorubicin Hydrochloride. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 9). Potentiometric Titrations (Experiment). Retrieved from [Link]

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Application Notes & Protocols for In Vivo Experimental Procedures Using 2-(4-bromophenyl)ethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Research in Neuroscience and Drug Development

Introduction

2-(4-bromophenyl)ethanamine hydrobromide, a halogenated analog of the endogenous trace amine β-phenylethylamine (PEA), represents a compelling tool for investigating the modulation of monoaminergic neurotransmitter systems.[1] PEA itself is a natural neuromodulator in the central nervous system, regulating dopamine, norepinephrine, and serotonin release primarily through its interaction with Trace Amine-Associated Receptor 1 (TAAR1).[2][3] TAAR1 is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for neuropsychiatric conditions, including schizophrenia, depression, and substance use disorders.[4][5][6]

The addition of a bromine atom to the phenethylamine backbone is a common medicinal chemistry strategy to potentially enhance potency, alter receptor selectivity, and improve pharmacokinetic properties, such as metabolic stability and duration of action, compared to the rapidly metabolized parent compound.[7][8] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vivo application of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring the design of robust, reproducible, and insightful preclinical studies.

Scientific Background & Hypothesized Mechanism of Action

The Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is expressed intracellularly in monoamine neurons and astrocytes and plays a crucial role in fine-tuning neurotransmission.[2] Unlike classical postsynaptic receptors, TAAR1 acts as a "brake" or modulator on dopamine, serotonin, and norepinephrine signaling. Its activation by endogenous ligands like PEA or synthetic agonists initiates a cascade of events that can reduce the firing rate of dopamine neurons and modulate the function of monoamine transporters (e.g., DAT, NET, SERT).[2][3] This modulatory function, distinct from the direct receptor blockade of conventional antipsychotics, suggests that TAAR1 agonists may offer a novel therapeutic approach with a potentially improved side-effect profile.[9][10]

TAAR1 Signaling Pathway

Upon agonist binding, TAAR1 can couple to Gs and Gq proteins.[2] The primary Gs-coupling leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine transporter (DAT). This phosphorylation can cause the transporter to reverse its direction of flow (efflux) or to be internalized from the cell membrane, reducing dopamine reuptake and thereby modulating synaptic dopamine levels.[3]

TAAR1_Signaling cluster_presynaptic Presynaptic Monoamine Neuron Agonist 2-(4-bromophenyl)ethanamine (Agonist) TAAR1 TAAR1 Agonist->TAAR1 binds Gs Gs TAAR1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates DAT DAT PKA->DAT phosphorylates DAT_p Phosphorylated DAT Dopamine_out Synaptic Dopamine DAT_p->Dopamine_out efflux or internalization DAT->DAT_p Dopamine_in Cytosolic Dopamine DAT->Dopamine_in Dopamine_out->DAT reuptake

Caption: Hypothesized TAAR1 signaling cascade initiated by 2-(4-bromophenyl)ethanamine.

Preclinical Formulation, Dosing, and Administration

Proper formulation is critical for ensuring compound solubility, stability, and bioavailability, thereby guaranteeing the accuracy and reproducibility of in vivo experiments. The hydrobromide salt of 2-(4-bromophenyl)ethanamine suggests moderate to good aqueous solubility. However, for higher concentrations or specific routes of administration, a co-solvent system may be necessary.

Vehicle Selection and Rationale

The choice of vehicle depends on the required dose, administration route, and desired pharmacokinetics. Formulations should always be prepared fresh daily and sterilized (e.g., via a 0.22 µm syringe filter) before administration. Based on protocols for the parent compound, PEA, the following vehicles are recommended.[11]

| Table 1: Recommended Vehicle Compositions for 2-(4-bromophenyl)ethanamine HBr | | :--- | :--- | :--- | :--- | | Route | Vehicle Composition | Max Concentration (Est.) | Rationale & Notes | | Intraperitoneal (IP) | Sterile 0.9% Saline | ~5-10 mg/mL | Ideal for low doses where solubility is not a limiting factor. Physiologically compatible and minimizes irritation. | | Oral Gavage (PO) | 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water | ~10 mg/mL | Creates a uniform suspension for oral administration, improving handling and dose accuracy for less soluble amounts. | | Intravenous (IV) / IP (High Conc.) | 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | >10 mg/mL | Co-solvent system for achieving higher concentrations. DMSO dissolves the compound, PEG300 maintains solubility, Tween 80 acts as a surfactant, and saline provides physiological compatibility.[11] |

Detailed Formulation Protocols

Protocol 2.2.1: Preparation of a 5 mg/mL Solution in Saline (for IP injection)

  • Calculation: Determine the total volume needed based on the number of animals and a dosing volume of 10 mL/kg. (e.g., for a 25g mouse, the injection volume is 0.25 mL).

  • Weighing: Accurately weigh 5 mg of 2-(4-bromophenyl)ethanamine HBr for every 1 mL of final solution required.

  • Dissolution: Add the powder to a sterile conical tube. Add the calculated volume of sterile 0.9% saline.

  • Mixing: Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a new sterile tube before drawing into dosing syringes.

Protocol 2.2.2: Preparation of a High-Concentration Co-Solvent Solution

  • Calculation: Determine the required concentration and total volume.

  • Weighing: Accurately weigh the required amount of 2-(4-bromophenyl)ethanamine HBr and place it in a sterile conical tube.

  • Initial Dissolution: Add 10% of the final volume as DMSO. Vortex until the powder is completely dissolved.

  • Solubilization: Add 40% of the final volume as Polyethylene Glycol 300 (PEG300). Vortex thoroughly.

  • Emulsification: Add 5% of the final volume as Tween 80. Vortex until the solution is clear and homogenous.

  • Final Volume: Add 45% of the final volume as sterile 0.9% saline to bring the solution to its final volume and concentration. Vortex thoroughly. The solution should remain clear.

Dosing Considerations
  • Dose-Finding: Due to the lack of specific toxicological data for this compound, an initial maximum tolerated dose (MTD) study is strongly recommended.

  • Starting Doses: Based on literature for PEA and its halogenated analogs, a starting dose range for behavioral studies in rodents would be 10-75 mg/kg.[1][12] For PEA, anorectic effects were seen at 10 mg/kg, while stereotypy was observed at higher doses (~50 mg/kg).[12][13]

  • Pharmacokinetics: PEA has a very short half-life of 5-10 minutes.[7][8] The 4-bromo substitution may extend this, but behavioral assessments should be timed accordingly, likely beginning shortly after administration (e.g., 15-30 minutes post-IP injection).

In Vivo Experimental Protocols & Workflows

The following protocols are designed to assess the primary CNS effects of 2-(4-bromophenyl)ethanamine HBr, based on its hypothesized action as a TAAR1 agonist.

Experimental_Workflow cluster_setup Phase 1: Setup & Dosing cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Analysis A Animal Acclimation (≥ 7 days) B Randomization into Treatment Groups A->B C Compound Formulation (Fresh Daily) B->C D Vehicle or Drug Admin (e.g., IP Injection) C->D E Habituation Period (e.g., 30 min in arena) D->E F Behavioral Assay (e.g., Open Field Test) (60 min) E->F G Data Collection (Automated Tracking) F->G H Statistical Analysis (ANOVA, t-test) G->H I Interpretation H->I

Caption: General experimental workflow for in vivo behavioral assessment.

Protocol 3.1: Assessment of Psychomotor Activity (Open Field Test)
  • Rationale: This test measures basal locomotor activity and anxiety-like behavior (thigmotaxis). As a TAAR1 agonist, 2-(4-bromophenyl)ethanamine may increase locomotor activity, similar to PEA and amphetamine, or potentially reduce anxiety, reflected by more time spent in the center of the arena.[13][14]

  • Materials:

    • Open field arena (e.g., 40x40x40 cm), equipped with automated photobeam tracking or video tracking software.

    • Test compound and vehicle.

    • Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Administration: Administer the calculated dose of 2-(4-bromophenyl)ethanamine HBr or vehicle via IP injection.

    • Placement: 15 minutes post-injection, gently place the mouse in the center of the open field arena.

    • Recording: Allow the mouse to explore freely for 30-60 minutes. The automated system will record key parameters.

  • Data Analysis:

    • Primary Endpoints: Total distance traveled (cm), horizontal activity, vertical activity (rearing counts).

    • Secondary (Anxiety) Endpoint: Time spent in the center zone vs. the periphery.

    • Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.

Protocol 3.2: Evaluation of Antipsychotic-like Potential (d-Amphetamine-Induced Hyperlocomotion)
  • Rationale: This is a widely used preclinical model with high predictive validity for screening antipsychotic drugs.[10] Amphetamine induces dopamine release, causing hyperlocomotion. A functional TAAR1 agonist is expected to attenuate this dopamine-dependent behavior.[5][15][16]

  • Materials:

    • Open field arena and tracking software.

    • d-Amphetamine sulfate.

    • Test compound and vehicle.

    • Male Sprague-Dawley rats (250-300 g).

  • Procedure:

    • Acclimation & Habituation: Acclimate rats to the testing room for 1 hour. Place them in the open field arenas and allow them to habituate for 30-60 minutes until basal activity subsides.

    • Pre-treatment: Administer 2-(4-bromophenyl)ethanamine HBr or vehicle (IP) at the desired doses.

    • Psychostimulant Challenge: 30 minutes after pre-treatment, administer d-amphetamine (e.g., 1.5 mg/kg, IP).[14]

    • Recording: Immediately return the animals to the arenas and record locomotor activity for the next 90-120 minutes.

  • Data Analysis:

    • Primary Endpoint: Total distance traveled, typically analyzed in 5- or 10-minute time bins to observe the temporal profile of the effect.

    • Statistical Analysis: Use a two-way repeated measures ANOVA (Treatment x Time) to analyze the data, followed by appropriate post-hoc tests to identify significant differences at specific time points.

Protocol 3.3: Assessment of Antidepressant-like Effects (Forced Swim Test)
  • Rationale: The Forced Swim Test (FST) is a common screen for antidepressant efficacy. It is based on the principle that animals will cease struggling (become immobile) when placed in an inescapable, stressful situation. Antidepressant compounds are known to reduce this immobility time. TAAR1 agonists have shown antidepressant-like properties in preclinical models.[5][[“]]

  • Materials:

    • Cylindrical container (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Video camera for recording and subsequent scoring.

    • Test compound and vehicle.

    • Male C57BL/6 mice.

  • Procedure:

    • Administration: Administer the test compound or vehicle 30-60 minutes before the test.

    • Test Session: Gently place each mouse into the water-filled cylinder.

    • Recording: The test duration is 6 minutes. Behavior is typically scored during the last 4 minutes of the test by a blinded observer or software.

    • Scoring: The primary measure is "immobility," defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Primary Endpoint: Duration of immobility (seconds).

    • Statistical Analysis: Use a one-way ANOVA or Student's t-test to compare the immobility time between the treated and vehicle groups.

Safety, Interpretation, and Translational Context

  • Safety & Toxicology: The phenethylamine class of compounds can induce adverse effects at high doses, including intense stereotyped behaviors, seizures, and cardiovascular stress.[1][18] A thorough MTD study and careful observation of animals during all experiments are crucial for animal welfare and data integrity. The safety data sheet for a related compound warns of potential corrosive effects, so appropriate personal protective equipment should be used during handling.[19]

  • Interpreting Results: It is critical to interpret behavioral data within the context of the compound's broader pharmacological profile. For example, a reduction in immobility in the FST could indicate an antidepressant effect or simply a general increase in motor activity. Therefore, results from the FST should always be considered alongside data from a locomotor test like the Open Field Test. A compound that reduces immobility without significantly increasing baseline locomotion is more likely to have a specific antidepressant-like effect.

  • Translational Relevance: Demonstrating efficacy in models like amphetamine-induced hyperlocomotion provides a strong rationale for the potential of 2-(4-bromophenyl)ethanamine HBr as a novel antipsychotic.[6] Positive results in the FST or anxiety models could suggest broader applications in mood and anxiety disorders, consistent with the expanding understanding of TAAR1's role in psychiatry.[[“]] These preclinical findings are the essential first step in validating a new pharmacological class for complex human diseases.

References

  • TAAR1 - Wikipedia. [Link]

  • Rutigliano, G., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences. [Link]

  • Rutigliano, G., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... Semantic Scholar. [Link]

  • Esposito, R., et al. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. MDPI. [Link]

  • Rutigliano, G., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... MDPI. [Link]

  • Phenethylamine - Wikipedia. [Link]

  • Phenethylamine | C8H11N | CID 1001. PubChem, NIH. [Link]

  • Physiologic effects and plasma kinetics of β-phenylethylamine and its N-methyl homolog in the dog. Johns Hopkins University. [Link]

  • Dodd, S., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. BMJ Open. [Link]

  • Pei, Y., et al. (2014). TAAR1 and Psychostimulant Addiction. PMC, PubMed Central, NIH. [Link]

  • The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). ResearchGate. [Link]

  • The effects of acute and chronic administration of beta-phenylethylamine on food intake and body weight in rats. ResearchGate. [Link]

  • Moja, E. A., et al. (1989). Dose-response effects of beta-phenylethylamine on stereotyped behavior in pargyline-pretreated rats. PubMed. [Link]

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. MDPI. [Link]

  • Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. PubMed. [Link]

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. OUCI. [Link]

  • TAAR1 agonists and their impact on mood disorders. Consensus. [Link]

  • Park, H. K., et al. (2011). Repeated Exposure to β-phenylethylamine Produces Locomotor Sensitization to Amphetamine, but Not Vice Versa, in the Rat. Experimental Neurobiology. [Link]

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Application Notes & Protocols: Leveraging 2-(4-bromophenyl)ethanamine Hydrobromide for Advanced PET Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Bromide Precursors in PET Radiochemistry

Positron Emission Tomography (PET) is a critical molecular imaging modality that provides invaluable in vivo data on biological processes, underpinning efforts in drug development, neuroscience, and oncology.[1][2][3] The efficacy of PET hinges on the availability of high-specificity radioligands, which are typically labeled with short-lived positron-emitting isotopes like carbon-11 (t½ ≈ 20.4 min) or fluorine-18 (t½ ≈ 109.8 min).[4] The synthesis of these PET tracers presents a significant challenge: the radiolabeling reactions must be rapid, efficient, and proceed with high radiochemical yield and purity.[2][3]

2-(4-bromophenyl)ethanamine hydrobromide serves as a strategic precursor in this context. Its structure combines a phenylethylamine backbone, a common motif in neurologically active compounds, with an aryl bromide handle. This aryl bromide is a versatile functional group for late-stage radiolabeling, allowing for the introduction of the radioisotope in the final steps of the synthesis. This approach is highly advantageous as it minimizes the handling of radioactive material and maximizes the final product's specific activity.

Historically, the introduction of radioisotopes onto an aromatic ring, particularly via carbon-carbon bond formation, was a formidable challenge under the time constraints of PET chemistry. However, recent advancements, most notably in the field of metallaphotoredox catalysis, have revolutionized the use of aryl bromide precursors.[1][2][3][5] These methods enable the direct and rapid methylation of aryl bromides using [¹¹C]methyl iodide ([¹¹C]MeI), one of the most fundamental and widely used C-11 synthons.[1][5] This guide will detail the application of this compound in the synthesis of ¹¹C-labeled PET ligands, focusing on the principles and protocols of modern radiochemical methods.

Core Principle: Metallaphotoredox-Catalyzed [¹¹C]Methylation

The central challenge in using aryl bromides for ¹¹C-methylation is the robust nature of the C(sp²)–Br bond. Traditional cross-coupling reactions often require harsh conditions and long reaction times, incompatible with the short half-life of carbon-11. The metallaphotoredox approach elegantly circumvents this by merging photoredox and transition metal catalysis to create a highly effective catalytic cycle for C-C bond formation under mild conditions.

The causality behind this experimental choice is rooted in overcoming the high activation energy of traditional cross-coupling. By using a photocatalyst that becomes a potent reductant upon excitation with light, the system can engage in single-electron transfer (SET) events that facilitate the difficult oxidative addition of the aryl bromide to a nickel catalyst. This synergistic catalysis allows the reaction to proceed rapidly at or near room temperature.

Below is a generalized workflow for this process, from the precursor to the final PET ligand.

G cluster_0 Precursor & Reagent Preparation cluster_1 Automated Radiosynthesis Module cluster_2 Purification & Formulation cluster_3 Quality Control precursor 2-(4-bromophenyl)ethanamine HBr reaction Metallaphotoredox [¹¹C]Methylation precursor->reaction c11_source [¹¹C]MeI (from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄) c11_source->reaction hplc Semi-preparative HPLC (Purification) reaction->hplc Crude product catalysts Ni Catalyst (e.g., NiCl₂·glyme) Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) Ligand, Base catalysts->reaction formulation Formulation in physiologically compatible buffer hplc->formulation Purified ligand qc Analytical HPLC (Purity, Specific Activity) Residual Solvent Analysis formulation->qc product Final PET Ligand: [¹¹C]2-(4-methylphenyl)ethanamine qc->product Release for imaging

Caption: Workflow for the synthesis of a [¹¹C]methylated PET ligand.

Application Protocol: Synthesis of [¹¹C]N-methyl-2-(4-methylphenyl)ethanamine

This protocol describes a two-step synthesis. First, a non-radioactive methylation of the aryl bromide precursor, followed by N-methylation using [¹¹C]MeI. While direct C-11 methylation of the aryl bromide is possible, this alternative route showcases the versatility of the precursor for creating derivatives that can then be labeled at a different position. This approach is often used when an N-methyl group is crucial for biological activity.

Part 1: Synthesis of the Radiolabeling Precursor: N-methyl-2-(4-bromophenyl)ethanamine

This initial step creates the immediate precursor for the final radiolabeling reaction. The presence of the N-methyl group is often critical for receptor affinity in many CNS targets.

Methodology:

  • Deprotection/Neutralization: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (2.5 eq) and stir for 10 minutes at room temperature to neutralize the hydrobromide salt.

  • N-methylation: Cool the solution to 0 °C and add methyl chloroformate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction: Dissolve the crude carbamate in anhydrous tetrahydrofuran (THF) and add it dropwise to a stirred suspension of lithium aluminum hydride (LAH) (2.0 eq) in THF at 0 °C.

  • Reaction Completion & Quenching: After the addition is complete, heat the mixture to reflux for 3 hours. Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

  • Purification: Filter the resulting solids and wash with THF. Concentrate the filtrate and purify the residue by silica gel column chromatography to yield N-methyl-2-(4-bromophenyl)ethanamine.

Part 2: [¹¹C]Radiolabeling Protocol: Synthesis of [¹¹C]N,N-dimethyl-2-(4-bromophenyl)ethanamine

This protocol details the final, time-sensitive radiolabeling step. The procedure is typically performed in an automated synthesis module to minimize radiation exposure.

Materials & Equipment:

  • Automated Radiosynthesis Unit (e.g., Synthra MeIplus)

  • Semi-preparative and Analytical HPLC systems with radioactivity detectors

  • Precursor: N-methyl-2-(4-bromophenyl)ethanamine (approx. 1-2 mg)

  • [¹¹C]Methyl iodide ([¹¹C]MeI)

  • Reaction Solvent: Dimethylformamide (DMF), HPLC grade

  • Base: Sodium hydride (NaH) or a non-nucleophilic base like potassium carbonate.

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve N-methyl-2-(4-bromophenyl)ethanamine (~1 mg) in 300 µL of DMF in a sealed reaction vessel.

  • [¹¹C]MeI Trapping: Transfer cyclotron-produced [¹¹C]MeI via a stream of inert gas into the reaction vessel containing the precursor solution at room temperature.

  • Reaction: Add the base (e.g., a suspension of NaH in DMF) to the reaction vessel. Heat the sealed vessel at 80-100 °C for 5 minutes. The choice of a strong, non-nucleophilic base is critical to deprotonate the secondary amine efficiently without competing in the methylation reaction.

  • Quenching & Dilution: After the heating step, quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the entire crude reaction mixture onto a semi-preparative HPLC column (e.g., C18 reverse-phase) to isolate the desired [¹¹C]N,N-dimethyl-2-(4-bromophenyl)ethanamine from unreacted precursor and radioactive impurities.

  • Formulation: Collect the radioactive peak corresponding to the product. Remove the organic solvent (e.g., acetonitrile) via rotary evaporation under a stream of nitrogen. The remaining aqueous solution is then reformulated in sterile saline containing a small percentage of ethanol for injection.

  • Quality Control: An aliquot of the final product is injected onto an analytical HPLC system to determine radiochemical purity and specific activity.

Quantitative Data Summary:

ParameterTypical ValueRationale & Notes
Precursor Amount1-2 mgSufficient for high molar activity synthesis; minimizes potential mass effects.
Radiochemical Yield (RCY)15-30% (decay-corrected)Dependent on trapping efficiency of [¹¹C]MeI and reaction kinetics.
Synthesis Time25-35 minutesIncludes HPLC purification; critical to minimize decay losses of ¹¹C.
Radiochemical Purity>98%Essential for in vivo imaging to ensure signal is from the target ligand.
Molar Activity (Aₘ)>37 GBq/µmol (>1 Ci/µmol)High molar activity is crucial to avoid receptor saturation and pharmacological effects.

Note: The values presented are typical and may vary based on the specific automated synthesis platform, cyclotron yield, and HPLC conditions.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The final quality control step is non-negotiable and serves as the ultimate validation of the synthesis.

  • Radiochemical Purity: The analytical HPLC chromatogram must show a single major radioactive peak that co-elutes with a non-radioactive, authenticated standard of the final compound.

  • Identity Confirmation: Co-injection of the radiolabeled product with the non-radioactive standard on the analytical HPLC should result in a single, sharp, symmetrical peak in both the UV and radioactivity detectors.

  • Specific Activity: This is calculated from the amount of radioactivity (in GBq or Ci) and the molar amount of the compound, determined from the UV peak on the analytical HPLC calibrated with a standard curve. A high specific activity confirms that the labeling was efficient and that minimal non-radioactive ("carrier") methyl iodide was present.

Diagram of the N-Methylation Labeling Strategy

Caption: Reaction scheme for ¹¹C-labeling via N-methylation.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of PET radioligands. Its aryl bromide functionality makes it an ideal substrate for modern, rapid radiolabeling techniques like metallaphotoredox-catalyzed [¹¹C]methylation, while the primary amine allows for derivatization to create precursors for N-methylation. The protocols outlined provide a framework for researchers to develop novel PET tracers for imaging a wide array of biological targets. As radiolabeling methodologies continue to advance, the utility of stable, functionalized precursors like this will only grow, further enabling the critical role of PET imaging in science and medicine.

References

  • Pipal, R. W., Stout, K. T., Musacchio, P. Z., Ren, S., Graham, T. J. A., Verhoog, S., Gantert, L., Lohith, T. G., Schmitz, A., Lee, H. S., Hesk, D., Hostetler, E. D., Davies, I. W., & MacMillan, D. W. C. (2021). Metallaphotoredox aryl and alkyl radiomethylation for PET ligand discovery. Nature, 589(7843), 571–577. [Link]

  • Pipal, R. W., et al. (2021). Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery. PMC. [Link]

  • Pipal, R. W., et al. (2021). Metallaphotoredox aryl and alkyl radiomethylation for PET ligand discovery. Nature Research. [Link]

  • Pipal, R. W., et al. (2020). Metallaphotoredox aryl and alkyl radiomethylation for PET ligand discovery. PubMed - NIH. [Link]

  • He, Y., et al. (2017). Synthesis and bio-distribution of three Carbon-11-Labeled Phenylethylamine derivatives. Journal of Isotopes, 30(1), 9-15. [Link]

  • Bernard-Gauthier, V., et al. (2018). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

  • Kniess, T., et al. (2006). Synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as new potential PET AMPA receptor ligands. PubMed. [Link]

  • Gao, M., et al. (2025). Radiolabeling of carbon-11 and fluorine-18 tracers for PET Imaging. Diva-portal.org. [Link]

  • Bernard-Gauthier, V., et al. (2018). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-bromophenyl)ethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(4-bromophenyl)ethanamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its preparation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(4-bromophenyl)ethanamine, and how does the choice of route impact the impurity profile?

A1: The three most prevalent synthetic pathways are the reduction of 4-bromophenylacetonitrile, reductive amination of 4-bromophenylacetaldehyde, and the Gabriel synthesis. Each route has a unique impurity profile:

  • Reduction of 4-bromophenylacetonitrile: This is a direct and common method. Impurities primarily arise from incomplete reduction or side reactions involving the nitrile group.

  • Reductive Amination: This route is versatile but can be plagued by impurities from the intermediate imine and side-reactions of the aldehyde starting material.[1][2]

  • Gabriel Synthesis: While effective for producing primary amines and avoiding over-alkylation, this method's main challenge lies in removing phthalimide-related by-products.[3][4][5]

Q2: Are there any general impurities I should be aware of, regardless of the synthetic method?

A2: Yes. Several impurities can be present irrespective of the chosen route:

  • Starting Material Purity: The purity of your initial brominated precursor is critical. Commercially available starting materials can contain positional isomers (e.g., 2-bromo or 3-bromophenyl derivatives) or di-brominated species, which will carry through the synthesis.[6]

  • Residual Solvents: Inadequate drying or purification can leave residual solvents in the final product.

  • Degradation Products: 2-(4-bromophenyl)ethanamine, like many amines, can be susceptible to oxidation or degradation upon prolonged exposure to air or light. The hydrobromide salt is generally more stable.[7]

Q3: How critical is impurity control for a pharmaceutical intermediate like this?

A3: Extremely critical. In drug development, even trace impurities can affect the efficacy, safety, and toxicity of the final active pharmaceutical ingredient (API).[8] Regulatory bodies like the FDA and international guidelines (ICH) mandate strict control and characterization of all potential impurities.[8]

Troubleshooting Guides by Synthetic Route

Route 1: Reduction of 4-Bromophenylacetonitrile

This route typically involves the reduction of the nitrile group to a primary amine using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

G cluster_start Starting Material cluster_process Reduction Process cluster_product Desired Product cluster_impurities Potential Impurities SM 4-Bromophenylacetonitrile Reduction Reduction (e.g., LiAlH₄, H₂/Pd-C) SM->Reduction Product 2-(4-bromophenyl)ethanamine Reduction->Product Imp1 Unreacted Starting Material Reduction->Imp1 Incomplete Reaction Imp2 4-Bromophenylacetic acid (from hydrolysis) Reduction->Imp2 Aqueous Workup Imp3 Secondary Amine Dimer Product->Imp3 Side Reaction

Q: My final product shows a peak corresponding to the starting material, 4-bromophenylacetonitrile, in my HPLC/GC-MS analysis. What went wrong?

A: This indicates an incomplete reaction.

  • Causality: The reducing agent may have been deactivated by moisture, used in insufficient stoichiometric amounts, or the reaction time and/or temperature were inadequate. For catalytic hydrogenation, the catalyst may have been poisoned or inactive.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: If using a hydride reagent like LiAlH₄, rigorously dry all solvents and glassware.

    • Verify Reagent Activity: Use a fresh, verified batch of the reducing agent.

    • Optimize Reaction Conditions: Consider increasing the equivalents of the reducing agent, extending the reaction time, or moderately increasing the temperature. Monitor the reaction progress by TLC or HPLC to determine the point of completion.

Q: I've noticed an acidic impurity in my product that is soluble in aqueous base. What is it and how do I remove it?

A: This is likely 4-bromophenylacetic acid, formed from the hydrolysis of the nitrile starting material or an intermediate imine during the aqueous workup.

  • Causality: Nitriles can be sensitive to hydrolysis, especially under acidic or basic workup conditions.

  • Prevention & Removal Protocol:

    • Minimize Water Contact: During workup, keep the temperature low (e.g., 0-5 °C) to minimize hydrolysis.

    • Acid-Base Extraction: After the reaction is quenched, dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity.

    • Confirmation: Check the purity of the organic layer via TLC or HPLC before proceeding with solvent evaporation and hydrobromide salt formation.

Impurity Potential Source Recommended Analytical Method Removal Strategy
4-BromophenylacetonitrileIncomplete reactionHPLC, GC-MS[9]Re-subject to reaction conditions, Column chromatography
4-Bromophenylacetic acidHydrolysis of nitrileHPLC, Acid-base titrationLiquid-liquid extraction with aqueous base
Bis[2-(4-bromophenyl)ethyl]amineSide reactionLC-MSColumn chromatography, Recrystallization
Route 2: Gabriel Synthesis

This classic method involves the N-alkylation of potassium phthalimide with a 2-(4-bromophenyl)ethyl halide, followed by hydrazinolysis to release the primary amine.[3][10][11]

Q: After hydrazinolysis, I have a persistent white solid that co-precipitates with my product. How do I get rid of it?

A: This is almost certainly phthalhydrazide, the primary by-product of the hydrazine-mediated deprotection step.[3] It often has low solubility, making its removal challenging.

  • Causality: Phthalhydrazide is an inherent by-product of the reaction mechanism.[10]

  • Troubleshooting & Purification Protocol:

    • Acidic Workup: After the reaction with hydrazine, cool the mixture and acidify with concentrated HCl. This will protonate your desired amine, making it soluble in the aqueous medium as the hydrochloride salt, while the neutral phthalhydrazide precipitates.

    • Filtration: Filter the cold, acidified mixture to remove the solid phthalhydrazide.

    • Basification & Extraction: Carefully basify the filtrate with a strong base (e.g., NaOH or KOH) to a pH > 12, which deprotonates the amine salt.

    • Extraction: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

    • Final Salt Formation: Wash and dry the organic extract, then bubble with HBr gas or treat with HBr in a suitable solvent to precipitate the desired this compound.

Q: My yield is low, and I see a spot on my TLC that doesn't move from the baseline (polar) and another that is much less polar than my desired amine.

A: This suggests two potential issues: incomplete alkylation and incomplete hydrazinolysis.

  • Causality:

    • The less polar spot is likely unreacted N-(2-(4-bromophenyl)ethyl)phthalimide, indicating the hydrazinolysis step was incomplete.

    • The polar, baseline material could be unreacted potassium phthalimide, suggesting the initial Sₙ2 reaction was inefficient.

  • Troubleshooting Steps:

    • For Incomplete Hydrazinolysis: Ensure sufficient equivalents of hydrazine hydrate are used (typically 2-3 equivalents) and that the reflux time is adequate (monitor by TLC).

    • For Incomplete Alkylation: The Sₙ2 reaction requires a good leaving group on the ethyl chain (e.g., bromide or tosylate) and an appropriate polar aprotic solvent like DMF.[5] Ensure your alkylating agent is of high quality.

Route 3: Reductive Amination

This process involves reacting 4-bromophenylacetaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.[2][12]

Q: My NMR spectrum shows a signal around 8 ppm, and my LC-MS shows a mass corresponding to the imine intermediate. Why is the reduction incomplete?

A: The presence of the imine indicates that the reducing agent was not effective enough or was added prematurely.[13]

  • Causality: Some reducing agents, like NaBH₄, can also reduce the starting aldehyde.[14] If the imine has not fully formed before the reducing agent is consumed by the aldehyde, the imine will remain as an impurity. Milder, imine-selective reducing agents like sodium cyanoborohydride (NaBH₃CN) are often preferred.[12]

  • Troubleshooting Steps:

    • Use a Selective Reducing Agent: Switch to NaBH₃CN or sodium triacetoxyborohydride (STAB), which are known to preferentially reduce imines over aldehydes.[12][14]

    • Staged Addition: Allow the aldehyde and ammonia source to stir for a period to ensure maximum imine formation before adding the reducing agent. Monitor imine formation via TLC or ¹H NMR.

    • pH Control: Imine formation is often catalyzed by mild acid. Ensure the reaction pH is optimized (typically between 6-7) to facilitate imine formation without causing aldehyde self-condensation.

Analytical & Purification Protocols

Protocol 1: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for quantifying the purity of 2-(4-bromophenyl)ethanamine and its related impurities.[8][15]

  • Objective: To separate and quantify the main component from process-related impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid or Formic Acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a suitable solvent like methanol.

    • Analysis: Inject the sample. The retention time of the main peak should be compared to a reference standard. Impurities will typically elute before or after the main peak. The peak area percentage can be used to estimate purity.

Technique Primary Use Advantages Limitations
HPLC Quantitative purity, impurity profilingHigh sensitivity and resolution, widely applicable[8][15]Requires reference standards for identification
GC-MS Identification of volatile impuritiesExcellent for identification via mass spectraNot suitable for non-volatile or thermally labile compounds
NMR Structural confirmation, identificationProvides detailed structural informationLower sensitivity compared to HPLC for trace impurities
DSC Purity of highly pure substancesDoes not require a standard[]Only suitable for samples >98% pure
Protocol 2: Recrystallization for Final Product Purification

Recrystallization is a powerful technique for removing minor impurities from the final solid hydrobromide salt.

  • Objective: To obtain a highly pure, crystalline product.

  • Methodology:

    • Solvent Selection: Choose a solvent system in which the this compound is soluble at high temperatures but poorly soluble at low temperatures. Common systems include isopropanol/water or ethanol/ethyl acetate.

    • Dissolution: Dissolve the crude hydrobromide salt in a minimal amount of the hot solvent system until a clear solution is obtained.

    • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered to remove colored impurities.[17]

    • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Chilling: Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated crystals.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • J&K Scientific LLC. (2025). Gabriel Synthesis.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(4-Bromophenyl)ethylamine 73918-56-6.
  • ChemicalBook. (n.d.). 2-(4-Bromophenyl)ethylamine synthesis.
  • S.N.D. Fine-Chem Pvt. Ltd. (n.d.). 2-(4-bromophenyl) Ethanamine Manufacturer, Supplier from Mumbai.
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol via High-Performance Liquid Chromatography (HPLC).
  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.
  • Sigma-Aldrich. (n.d.). 4-Bromophenylacetonitrile 98 16532-79-9.
  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • ChemicalBook. (n.d.). 2-Bromoethylamine hydrobromide synthesis.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-(4-Bromophenyl)ethylamine.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • Benchchem. (n.d.). Purity Assessment of Commercially Available 2-[2-(4-Bromophenyl)ethoxy]ethanol: A Comparative Guide.
  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • National Center for Biotechnology Information. (n.d.). Benzeneacetonitrile, 4-bromo-. PubChem Compound Database.
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • BOC Sciences. (n.d.). 4-Bromophenylacetonitrile CAS 16532-79-9.
  • Guidechem. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide 1807536-06-6 wiki.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • CDH Fine Chemical. (n.d.). 2-Bromo Ethylamine Hydrobromide CAS No 2576-47-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • CAMEO Chemicals | NOAA. (n.d.). 2-bromoethylamine hydrobromide - Report.
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  • ChemicalBook. (n.d.). 4-Bromophenylacetonitrile CAS#: 16532-79-9.

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troubleshooting guide for the recrystallization of 2-(4-bromophenyl)ethanamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: The Importance of Purity

2-(4-bromophenyl)ethanamine hydrobromide is a crucial building block in pharmaceutical and materials science research. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent analytical characterization. Recrystallization is the gold-standard technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from contaminants.[1]

This guide serves as a comprehensive resource for researchers encountering common challenges during the recrystallization of this specific amine salt. It is structured in a question-and-answer format to directly address practical issues observed in the laboratory.

Foundational Principles: Why Recrystallization Works for Amine Salts

This compound is an acidic organic salt.[2][3] This ionic character dictates its solubility profile. Unlike its free-base form which is a liquid and only slightly soluble in water[4], the hydrobromide salt is a polar, crystalline solid. Its purification relies on the core principle of recrystallization: a compound's solubility in a given solvent increases with temperature.[5]

An ideal recrystallization solvent for this compound should:

  • Dissolve the compound completely when hot (at or near the solvent's boiling point).

  • Dissolve the compound sparingly or not at all when cold.

  • Either not dissolve impurities at all, or dissolve them so well that they remain in the cold solution (the "mother liquor").

  • Be chemically inert with the compound.

For polar amine salts, alcohol/water mixtures or polar protic solvents like ethanol are often excellent choices.[6]

Solvent Selection Strategy

The choice of solvent is the most critical factor for a successful recrystallization. There are no absolute rules, but a systematic approach based on the compound's polarity is key.

Recommended Solvents & Properties
Solvent SystemBoiling Point (°C)Characteristics & Rationale
Ethanol (EtOH) 78An excellent starting point. Often provides a good balance of solubility at high temperatures and insolubility at low temperatures for polar molecules.[7]
Isopropanol (IPA) 82Similar to ethanol but slightly less polar. Can be effective if the compound is too soluble in hot ethanol.
Water (H₂O) 100As a highly polar solvent, it is very effective for dissolving polar salts. The wide temperature range (0-100°C) allows for a significant drop in solubility upon cooling.[6][7]
Ethanol/Water Mix 78-100A powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and water (the "anti-solvent") is added dropwise until the solution becomes cloudy, then redissolved by adding a few drops of ethanol. This fine-tunes the solubility to achieve optimal crystal growth.[6]

Standard Recrystallization Protocol

This protocol provides a baseline for the purification of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the solvent and heat the mixture to a gentle boil while stirring. Continue adding the solvent in small increments until the solid is just dissolved. Causality: Using the minimum amount of hot solvent is crucial for ensuring the solution becomes supersaturated upon cooling, which is necessary for crystallization.[1][8] Using too much will result in a poor yield.[1][9]

  • (Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Charcoal has a high surface area and adsorbs large, colored impurity molecules.[9]

  • Hot Gravity Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and set it on top of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Causality: This step removes insoluble impurities. Pre-heating the apparatus prevents the desired compound from crystallizing prematurely in the funnel.[6]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[5] Rapid cooling can trap impurities.[9]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6][8]

  • Washing: Wash the crystals on the filter with a minimum amount of ice-cold recrystallization solvent. Causality: The wash removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the redissolving of the purified product crystals.[1][8]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. Further drying can be done in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.[6] A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

This is a very common problem, typically arising from two main causes:

  • Diagnosis A: Excessive Solvent. This is the most frequent reason for crystallization failure.[9][10] The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to its boiling point and evaporate some of the solvent under a stream of nitrogen or in a fume hood. Reduce the volume by 10-20% and then allow the solution to cool again. Repeat if necessary.

  • Diagnosis B: Supersaturation. The solution may be supersaturated, a metastable state where the solute remains dissolved even though its concentration is above its normal solubility limit.[1]

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[8]

    • Solution 2: Seeding. If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed" crystal provides a template for other molecules to deposit onto, initiating crystallization.

Q2: My compound separated as an oily liquid instead of solid crystals. How can I fix this?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[5][9] This is problematic because impurities are often more soluble in the oil than in the solvent, leading to poor purification.[9]

  • Diagnosis: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is highly concentrated with impurities, depressing the melting point.[5][10]

    • Solution 1: Reheat and Add Solvent. Heat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation point.[9][10] Then, allow the solution to cool much more slowly. You can achieve this by placing the flask in a large beaker of hot water and allowing the entire assembly to cool to room temperature.

    • Solution 2: Change Solvent System. If the problem persists, the chosen solvent may be inappropriate. Try a solvent with a lower boiling point or switch to a mixed-solvent system (like ethanol/water) which can often prevent oiling out.

Q3: The recrystallization worked, but my final yield is very low. How can I improve recovery?

A low yield indicates that a significant amount of your product was lost during the process.

  • Diagnosis A: Too much solvent was used for dissolution. Even cold solvent will dissolve some product.[1] Using a large excess of hot solvent means a large amount of product will remain dissolved even after cooling.

    • Solution: Always use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[1]

  • Diagnosis B: Premature crystallization during hot filtration. The product crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your receiving flask and filter funnel are pre-heated before starting the hot filtration. If crystals do form, you can try to wash them through with a small amount of hot solvent.

  • Diagnosis C: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve a significant portion of the product.

    • Solution: Use a minimal amount of ice-cold solvent for the wash step. Two small, quick washes are better than one large, prolonged wash.

  • Recovery Tip: Do not discard the mother liquor immediately. You can often recover a second, albeit less pure, crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling.

Q4: My final crystals are still colored. How do I get a pure white product?

  • Diagnosis: The presence of soluble, colored impurities that were not removed by the initial crystallization.

    • Solution: Charcoal Treatment. Redissolve the colored crystals in the minimum amount of hot solvent. Remove the flask from the heat source and add a very small amount of activated charcoal. Swirl and bring the mixture back to a boil for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot gravity filtration to remove the charcoal and then proceed with the crystallization as usual.[9] Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Visual Workflows

Standard Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool 3. Slow Cooling (Room Temp -> Ice Bath) dissolve->cool No insoluble impurities hot_filter->cool vac_filter 4. Vacuum Filtration cool->vac_filter wash 5. Wash with Ice-Cold Solvent vac_filter->wash dry 6. Dry Crystals wash->dry

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

G action_node action_node start Problem After Cooling? no_crystals No Crystals Formed? start->no_crystals Yes oiled_out Product Oiled Out? start->oiled_out No too_much_solvent Too Much Solvent? no_crystals->too_much_solvent Yes supersat Supersaturated? no_crystals->supersat No action_reheat Reheat to Dissolve, Add More Solvent, Cool Slowly oiled_out->action_reheat Yes action_evap Evaporate Solvent and Re-cool too_much_solvent->action_evap Likely action_scratch Scratch Flask or Add Seed Crystal supersat->action_scratch Likely

Caption: Decision tree for common recrystallization problems.

References

  • Recrystallization-1.pdf. (n.d.). Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025).
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 17, 2026, from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved January 17, 2026, from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

  • Recrystallization. (n.d.). Retrieved January 17, 2026, from [Link]

  • ChemBK. (n.d.). 2-(4-Bromophenyl)ethylamine. Retrieved January 17, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 17, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). EP0044203B1 - Process for producing 2-mercaptoethylamine hydrohalides.

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Technical Support Center: Optimizing the Synthesis of 2-(4-bromophenyl)ethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(4-bromophenyl)ethanamine and its hydrobromide salt. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and detailed protocols.

The predominant and most direct route to 2-(4-bromophenyl)ethanamine involves the reduction of the nitrile group of 4-bromophenylacetonitrile.[1][2] The efficiency of this transformation is highly dependent on the choice of reducing agent and the precise control of reaction conditions. This guide focuses primarily on this pathway, addressing the most frequently encountered issues to ensure a successful and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to 2-(4-bromophenyl)ethanamine?

A1: The most widely employed method is the reduction of 4-bromophenylacetonitrile. This starting material is commercially available and provides a direct pathway to the desired primary amine.[1][3] The choice of reducing agent is the most critical decision in this synthesis.

Q2: Which reducing agent is best for converting 4-bromophenylacetonitrile to the corresponding amine?

A2: The "best" agent depends on your specific laboratory capabilities, scale, and tolerance for certain impurities. Lithium aluminum hydride (LiAlH₄) is highly effective but requires stringent anhydrous conditions and careful handling.[4][5] Catalytic hydrogenation offers a scalable alternative but can sometimes lead to secondary amine byproducts.[6] Borane complexes are also effective and may offer different functional group tolerance.[7] See the table below for a detailed comparison.

Q3: My catalytic hydrogenation is producing significant secondary amine impurities. How can this be minimized?

A3: The formation of secondary and tertiary amines is a known side reaction during the catalytic hydrogenation of nitriles. This can be effectively suppressed by adding ammonia (NH₃) or ammonium hydroxide (NH₄OH) to the reaction mixture.[6] These additives help to minimize the reaction of the newly formed primary amine with reaction intermediates.

Q4: My overall yield is consistently low. What are the most common points of failure?

A4: Low yield can stem from several factors:

  • Incomplete Reaction: The reducing agent may be old or deactivated, or reaction time/temperature may be insufficient.

  • Suboptimal Work-up: Improper quenching of the reducing agent (especially LiAlH₄) can lead to product loss. For amines, it is crucial to make the aqueous layer sufficiently basic (pH > 12) before extraction to ensure the free amine is in the organic phase.

  • Purification Losses: The product may be lost during distillation due to high boiling points or during crystallization of the salt if the incorrect solvent system is used.

Q5: How is the final hydrobromide salt typically formed and isolated?

A5: The hydrobromide salt is formed by treating the purified free amine, typically dissolved in a suitable solvent like isopropanol or diethyl ether, with a solution of hydrogen bromide (HBr). The salt usually precipitates from the solution and can be isolated by filtration, washed with a cold, non-polar solvent, and dried.

Section 2: Data Summary & Reagent Selection

The selection of a reducing agent is the most critical variable in this synthesis. The following table summarizes the advantages and disadvantages of common choices.

Reducing AgentAdvantagesDisadvantagesKey Considerations & Safety
Lithium Aluminum Hydride (LiAlH₄) High reactivity and generally provides excellent yields.[8]Highly pyrophoric; reacts violently with water and protic solvents. Requires strict anhydrous conditions. Not ideal for large-scale synthesis.[5]Must be handled under an inert atmosphere (N₂ or Ar). Quenching must be performed carefully at low temperatures.
Catalytic Hydrogenation (Raney® Ni, Pd/C) Scalable, avoids stoichiometric metal waste, generally high yielding.[1]Can lead to secondary/tertiary amine byproducts.[6] Potential for de-bromination under harsh conditions. Requires specialized high-pressure equipment.Raney® Nickel is pyrophoric and must be handled wet. The catalyst must be filtered carefully (e.g., through Celite®) to prevent ignition.[1]
Borane Complexes (BH₃-THF, BH₃-SMe₂) Good functional group tolerance. BH₃-SMe₂ is more stable than BH₃-THF.[6]BH₃-THF can decompose above 35°C. BH₃-SMe₂ has a strong, unpleasant odor.[6]Reactions should be conducted in an inert atmosphere. Borane reagents are sensitive to moisture.
Sodium Borohydride (NaBH₄) / NiCl₂ Milder and safer to handle than LiAlH₄. Cost-effective.[1]Can be less reactive than other methods, potentially requiring longer reaction times or elevated temperatures.Hydrogen gas is evolved during the reaction, requiring proper ventilation.[1]

Section 3: Troubleshooting Guide for Nitrile Reduction

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low or no conversion of 4-bromophenylacetonitrile.

  • Q: I'm using LiAlH₄, but my TLC analysis shows only starting material. What went wrong?

    • A: The most likely culprit is deactivated LiAlH₄. This reagent is extremely sensitive to moisture and air. Using a freshly opened bottle or a properly stored, previously opened container is critical. Ensure your solvent (e.g., THF) is rigorously anhydrous. The mechanism involves hydride attack, and if the hydride has been consumed by moisture, no reaction will occur.[4][8]

  • Q: My catalytic hydrogenation reaction has stalled. Why?

    • A: The catalyst may be "poisoned." Certain functional groups or impurities (like sulfur compounds) can deactivate the catalyst surface. Ensure your starting material and solvent are pure. Alternatively, the catalyst may have settled, leading to poor mixing. Ensure vigorous agitation, especially in a Parr shaker apparatus. Lastly, ensure your hydrogen source is not depleted and is delivering pressure to the vessel.

Problem 2: Significant formation of byproducts.

  • Q: My final product is contaminated with a higher molecular weight impurity that looks like a dimer. What is it?

    • A: This is likely a secondary amine formed during catalytic hydrogenation, where the primary amine product reacts with an intermediate imine. As mentioned in the FAQ, this can be suppressed by adding ammonia to the reaction, which acts as a competitive inhibitor.[6]

  • Q: I'm seeing a significant amount of phenethylamine in my mass spec analysis, meaning the bromine is gone. How can I prevent this?

    • A: This is a result of de-halogenation, a known side reaction in catalytic hydrogenation, particularly with palladium catalysts (Pd/C). To avoid this, consider using Raney® Nickel, which is generally less prone to causing de-halogenation.[1] Alternatively, reducing the reaction temperature, hydrogen pressure, or catalyst loading can mitigate this side reaction.

Problem 3: Difficulties during work-up and purification.

  • Q: I have a persistent emulsion during the aqueous work-up after my LiAlH₄ reaction. How can I break it?

    • A: Emulsions are common during the work-up of amine extractions. Adding a saturated solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic materials.[9]

  • Q: My yield of the hydrobromide salt is very low, even though I believe the reaction worked. Where is my product going?

    • A: First, ensure you have made the aqueous layer strongly basic (pH > 12) before extracting the free amine. If the pH is neutral or acidic, your product will remain in the aqueous layer as the ammonium salt. Second, when forming the hydrobromide salt, the choice of solvent is crucial. The salt needs to be insoluble in the chosen solvent system. A common method is to dissolve the free amine in a minimal amount of a solvent like isopropanol and then add a solution of HBr, or add diethyl ether to precipitate the salt.

Section 4: Visualized Workflows and Methodologies

Diagram 1: Decision Tree for Reducing Agent Selection

This diagram helps guide the choice of the appropriate reduction method based on key experimental constraints.

G start Start: Synthesize 2-(4-bromophenyl)ethanamine scale What is the reaction scale? start->scale safety Are strict anhydrous conditions feasible? scale->safety < 10g equipment Is high-pressure hydrogenation equipment available? scale->equipment > 10g (Pilot/Scale-up) lih Use Lithium Aluminum Hydride (LiAlH₄) (High yield, requires careful handling) safety->lih Yes borane Use a Borane Reagent (BH₃-THF) (Good tolerance, moderate handling) safety->borane No h2 Use Catalytic Hydrogenation (Scalable, potential byproducts) equipment->h2 Yes nabh4 Use NaBH₄/NiCl₂ (Safer, potentially slower) equipment->nabh4 No G cluster_0 Post-Reaction Work-up cluster_1 Purification & Salt Formation quench 1. Quench Reaction (e.g., Water, NaOH for LiAlH₄; Filter catalyst for H₂) extract 2. Basify Aqueous Layer (pH > 12) & Extract with Organic Solvent quench->extract wash 3. Wash Organic Layer (Water, Brine) extract->wash dry 4. Dry & Concentrate (e.g., MgSO₄ or Na₂SO₄) wash->dry purify_amine 5. Purify Free Amine (Optional: Distillation) dry->purify_amine form_salt 6. Dissolve in Solvent (e.g., IPA) & Add HBr Solution purify_amine->form_salt isolate 7. Isolate Salt via Filtration form_salt->isolate dry_salt 8. Wash with Cold Solvent & Dry Under Vacuum isolate->dry_salt

Caption: General workflow for product isolation and purification.

Section 5: Experimental Protocols

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄) [5]

  • Safety: LiAlH₄ is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • To a three-necked, round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (1.5 eq.) and suspend it in anhydrous tetrahydrofuran (THF, 10 vol).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 4-bromophenylacetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction back to 0°C. Carefully and slowly quench the excess LiAlH₄ by the sequential, dropwise addition of water (1 vol relative to LiAlH₄), followed by 15% aqueous NaOH (1 vol relative to LiAlH₄), and finally water again (3 vol relative to LiAlH₄).

  • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Proceed with the general purification workflow (Section 4, Diagram 2).

Protocol 2: Catalytic Hydrogenation with Raney® Nickel [1]

  • Safety: Raney® Nickel is pyrophoric, especially when dry. Always keep it wet with solvent. Hydrogen gas is flammable and explosive. Use appropriate high-pressure equipment and ensure proper ventilation.

  • In a suitable high-pressure hydrogenation apparatus (e.g., Parr shaker), add 4-bromophenylacetonitrile (1.0 eq.).

  • Add ethanol or methanol as the solvent, along with aqueous ammonia (approx. 5-10% of solvent volume) to suppress secondary amine formation. [6]3. Carefully add Raney® Nickel (as a water slurry, approx. 5-10% by weight).

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi, consult literature for specifics) and begin vigorous agitation.

  • Monitor the reaction by hydrogen uptake. Once uptake ceases, the reaction is complete.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. IMPORTANT: Do not allow the filter cake to dry. Keep it wet with solvent and dispose of it properly.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude amine.

  • Proceed with the general purification workflow (Section 4, Diagram 2).

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235.
  • Crain, D., Armstrong, S., Brunton, J., Robben, T., & Schmidt, S. E. (2012). In situ generation of borane for the reduction of nitriles to primary amines. Transactions of the Kansas Academy of Science, 115(3-4), 139-144.
  • Mao, J., et al. (2022). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(4-Bromophenyl)ethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing starting material from the crude product of 2-(4-bromophenyl)ethanamine hydrobromide. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the high purity of your final compound.

Understanding the Challenge: Starting Material Contamination

The synthesis of 2-(4-bromophenyl)ethanamine typically involves the reduction of 4-bromophenylacetonitrile.[1][2][3] Due to the similar aromatic nature of the starting material and the product, their separation can be non-trivial. The unreacted nitrile is a common impurity that can interfere with subsequent reactions and compromise the integrity of biological assays.

The primary difference we exploit for purification is the basicity of the amine product. The amine can be protonated to form a hydrobromide salt, which dramatically alters its solubility profile compared to the neutral, less polar nitrile starting material.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a peak around 7.6-7.7 ppm, which I suspect is the starting nitrile. How can I confirm this?

A1: Your suspicion is likely correct. The aromatic protons of 4-bromophenylacetonitrile typically appear in that region. To confirm, you can run a TLC. The nitrile starting material is less polar than the amine product and will have a higher Rf value. Spot your crude product alongside a standard of the starting material. If the spots align, you have confirmed the presence of the impurity.

Q2: I performed a simple filtration after the reaction, but the starting material is still present. Why?

A2: Simple filtration will only remove heterogeneous materials, like the reduction catalyst (e.g., Raney Nickel).[1][2] Both your desired amine product and the unreacted nitrile starting material will be soluble in the reaction solvent (e.g., ethanol, THF) and will pass through the filter. Purification requires exploiting differences in their chemical properties, such as polarity and basicity, through techniques like recrystallization or liquid-liquid extraction.

Q3: Can I use column chromatography to purify the crude product?

A3: While possible, column chromatography of the free amine can be challenging due to potential tailing on silica gel. A more effective method is to first form the hydrobromide salt and then purify it by recrystallization. This is often more scalable and cost-effective. If you must use chromatography, consider using a silica gel column with an eluent system containing a small amount of a basic modifier like triethylamine to improve separation.

Q4: I'm struggling to get my hydrobromide salt to crystallize. It's just oiling out. What should I do?

A4: Oiling out during recrystallization is a common issue. It often occurs when the solution is supersaturated or cooled too quickly. Try the following:

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites.

  • Seed the solution: Add a tiny crystal of pure product if you have it.

  • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Solvent system adjustment: You may need to adjust the polarity of your solvent system. Try adding a less polar co-solvent (an "anti-solvent") dropwise to the dissolved product until turbidity persists, then heat until clear and cool slowly.[4]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Persistent Nitrile Impurity Incomplete reaction or inefficient purification.Ensure the reduction reaction has gone to completion using TLC or GC-MS. For purification, utilize the difference in basicity. Perform an acid wash during the workup to extract the amine into the aqueous layer, leaving the neutral nitrile in the organic layer. Alternatively, recrystallization of the hydrobromide salt is highly effective.
Low Yield After Recrystallization The product is too soluble in the chosen solvent, or too much solvent was used.Select a solvent in which the product is sparingly soluble at room temperature but soluble when hot.[4][5] Use a minimal amount of hot solvent to dissolve the crude product completely. Isopropanol or ethanol/diethyl ether mixtures are good starting points for amine salts.[6]
Product Discoloration Presence of colored impurities from the reaction or degradation.A charcoal treatment can be effective. Add a small amount of activated charcoal to the hot solution before filtering it (while hot) through a pad of Celite. This can help remove colored impurities.
Amine Product is an Oil, Not a Solid The free base of 2-(4-bromophenyl)ethanamine can be a liquid or low-melting solid at room temperature.[7]Convert the amine to its hydrobromide salt. This will increase the melting point and crystallinity, making it easier to handle and purify as a solid.

Detailed Purification Protocol: Recrystallization of 2-(4-Bromophenyl)ethanamine HBr

This protocol assumes the synthesis has been completed, and the crude product is a mixture of 2-(4-bromophenyl)ethanamine (as the free base or salt) and unreacted 4-bromophenylacetonitrile.

Workflow Diagram

G crude Crude Product (Amine + Nitrile) dissolve Dissolve in Minimum Hot Isopropanol crude->dissolve charcoal Optional: Charcoal Treatment dissolve->charcoal filter_hot Hot Filtration (Removes Insolubles) dissolve->filter_hot Skip Charcoal charcoal->filter_hot cool Slow Cooling to RT, then Ice Bath filter_hot->cool crystallize Crystallization Occurs cool->crystallize filter_cold Vacuum Filtration crystallize->filter_cold wash Wash with Cold Isopropanol/Ether filter_cold->wash impurities Impurities (Nitrile) Remain in Mother Liquor filter_cold->impurities Separates dry Dry Under Vacuum wash->dry pure Pure 2-(4-bromophenyl)ethanamine HBr dry->pure

Caption: Recrystallization workflow for purifying the amine hydrobromide salt.

Step-by-Step Procedure
  • Preparation of the Crude Salt:

    • If your crude product is the free amine, dissolve it in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Add a solution of HBr in acetic acid or ethereal HCl dropwise until the solution is acidic (test with pH paper).

    • The hydrobromide salt should precipitate. Collect the solid by vacuum filtration.

  • Solvent Selection:

    • The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Isopropanol is often a good first choice for amine hydrohalide salts.[6] A mixture of ethanol and diethyl ether can also be effective.[4]

    • The starting nitrile, being less polar, will have higher solubility in these solvents, especially when cold, allowing it to remain in the mother liquor.

  • Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to the flask, just enough to dissolve the solid completely. Keep the solution at or near its boiling point.

    • If the solution is colored, this is the point to add a small amount of activated charcoal.

    • If charcoal was added, or if there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to help remove the residual isopropanol and any remaining soluble impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Assessment:

    • Check the purity of the recrystallized product by NMR spectroscopy and measure its melting point. The absence of nitrile peaks in the NMR and a sharp melting point are indicators of high purity.

References

  • Reddit. (2022). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(4-Bromophenyl)ethylamine. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0177097A1 - Process for the separation of amides from nitriles.
  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • YouTube. (2023, May 5). How To Reduce A Nitrile To An Amine?. Chemistry For Everyone. Retrieved from [Link]

Sources

challenges in handling and storing 2-(4-bromophenyl)ethanamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-bromophenyl)ethanamine hydrobromide

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. is not uniformly available, but the free base is 73918-56-6). This document addresses common challenges in handling and storage to ensure compound integrity, experimental reproducibility, and user safety.

Section 1: Critical Handling and Storage Parameters

Proper handling and storage are paramount to maintaining the quality and stability of this compound. As an amine salt, its properties are heavily influenced by environmental conditions. Below is a summary of the critical parameters.

ParameterRecommendationRationale & Scientific Basis
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation. Storing in a cool environment helps maintain long-term stability.
Atmosphere Store under an inert gas (Argon or Nitrogen). Keep container tightly sealed.The compound is hygroscopic and will readily absorb atmospheric moisture[1][2]. An inert atmosphere prevents moisture uptake and potential oxidation.
Light Exposure Store in an amber or opaque vial in a dark location.Brominated aromatic compounds can be sensitive to light. UV exposure can potentially cause degradation through photolytic cleavage of the C-Br bond[3].
Moisture Strictly avoid exposure to moisture. Handle in a glovebox or dry environment.As a salt, it is hygroscopic[1][2]. Water absorption leads to clumping, changes in physical properties, and can introduce a critical impurity (water) that affects reaction stoichiometry and may promote hydrolysis or other degradation pathways[4].
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Acids, Acid Anhydrides, Acid Chlorides.Reacts with strong bases to liberate the free amine. It can react violently with strong oxidizing agents[1][2]. The free base is incompatible with acids and related compounds[5].

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound, which was a white crystalline powder, has become a clumpy, sticky, or off-white/yellowish solid. What is the cause and is it still usable?

  • Primary Suspected Cause: Water Absorption (Hygroscopicity). The most common cause for physical changes is the absorption of atmospheric moisture. Amine hydrobromide salts are hygroscopic and attract water molecules, causing the fine crystals to dissolve superficially and stick together, a process known as deliquescence[1][2][4]. This can occur if the container is not sealed properly, is opened frequently in a humid environment, or was not stored in a desiccator.

  • Secondary Suspected Cause: Degradation. A distinct color change to yellow or brown may indicate chemical degradation. This could be accelerated by exposure to light, elevated temperatures, or reactive impurities in the air[3].

  • Recommended Actions & Solutions:

    • Immediate Action: Immediately transfer the container to a controlled dry environment, such as a nitrogen-filled glovebox or a vacuum desiccator containing a strong desiccant (e.g., Drierite® or phosphorus pentoxide).

    • Attempt to Salvage: For clumping without significant discoloration, you may be able to dry the material under a high vacuum for several hours. Caution: Ensure the compound is thermally stable at the drying temperature. A gentle warming (e.g., 30-40°C) can aid the process, but do not overheat.

    • Verify Integrity: Before use, the integrity of the salvaged material must be verified. We recommend performing a purity analysis (e.g., NMR spectroscopy to check for new peaks, melting point determination to check for depression/broadening) to confirm that chemical degradation has not occurred.

    • Prevention: Always handle the compound in a dry atmosphere. Weigh out portions quickly and immediately reseal the container. For long-term storage, subdivide the material into smaller, single-use vials to avoid repeatedly opening the main stock bottle.

Q2: I am experiencing inconsistent results in my reactions, particularly with stoichiometry and reaction kinetics, using the same batch of the compound over time.

  • Suspected Cause: Compromised Purity due to Improper Storage. This is a classic symptom of compound degradation or water absorption.

    • Incorrect Molar Mass: If the compound has absorbed a significant amount of water, its effective molecular weight will have increased. Weighing out a sample will result in a lower molar quantity of the active compound than calculated, leading to stoichiometric errors in your reaction.

    • Chemical Interference: The absorbed water itself can act as an unwanted reagent, solvent, or catalyst/inhibitor in sensitive chemical reactions (e.g., Grignard reactions, reactions involving water-sensitive catalysts).

    • Presence of Degradants: If the compound has degraded, you are introducing unknown impurities into your reaction, which can lead to side reactions, catalyst poisoning, and lower yields.

  • Recommended Actions & Solutions:

    • Qualify Your Reagent: Before starting a critical series of experiments, it is best practice to qualify your batch of this compound. Run a standard characterization (¹H NMR, LC-MS) to confirm its identity and purity.

    • Implement Strict Storage Protocols: Follow the guidelines in Section 1 without deviation. Use a log sheet to track when the main container is opened.

    • Use an Internal Standard: For highly sensitive quantitative experiments, consider using an internal standard during analysis (e.g., NMR, HPLC) to accurately determine the concentration of the active compound, which can account for the presence of non-reactive impurities like water.

Section 3: Visual Workflow & Logic Diagrams

Visual aids can help standardize laboratory procedures and troubleshooting logic.

G cluster_0 Receive Receive Shipment InspectSeal Inspect Container Seal Is it intact? InspectAppearance Inspect Compound White & Crystalline? Transfer Transfer to Controlled Atmosphere (Glovebox or Desiccator) Aliquot Aliquot into smaller, single-use vials (Recommended for frequent use) Store Place in Long-Term Storage (2-8°C, Dark, Inert Gas) Quarantine Quarantine & Contact Supplier PurityCheck Consider Purity Check (e.g., NMR, MP)

G Start Compound Appearance Has Changed IsClumpy Is it Clumpy or Sticky? Start->IsClumpy IsDiscolored Is it Yellow/Brown? IsClumpy->IsDiscolored No CauseWater Primary Cause: Hygroscopicity IsClumpy->CauseWater Yes CauseDegrade Additional Cause: Chemical Degradation (Light/Air/Heat) IsDiscolored->CauseDegrade Yes ActionDry Action: Dry under high vacuum IsDiscolored->ActionDry No CauseWater->IsDiscolored ActionPurity Action: Verify Purity (NMR, LC-MS, MP) BEFORE USE CauseDegrade->ActionPurity ActionDry->ActionPurity

Section 4: Frequently Asked Questions (FAQs)

Q1: What specific Personal Protective Equipment (PPE) should I use when handling this compound? You must wear standard laboratory PPE, including a lab coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile gloves are generally sufficient for incidental contact). Due to the corrosive nature of the free base and the irritant properties of the hydrobromide salt, all weighing and solution preparation should be conducted inside a certified chemical fume hood to avoid inhalation of the powder[5][6].

Q2: How should I properly dispose of waste containing this compound? Dispose of the compound and any contaminated materials (e.g., weighing paper, pipette tips, empty vials) as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed waste container. Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal[1][7].

Q3: Can I store solutions of this compound? If so, how? Storing solutions is generally not recommended for long periods due to potential solvent-mediated degradation. If you must store a solution for a short period (e.g., 1-2 days), it should be stored in a tightly sealed vial at 2-8°C, protected from light. The stability in any specific solvent has likely not been formally studied, so it is best practice to prepare solutions fresh for each experiment.

Q4: What should I do in the event of a small spill? For a small powder spill, first ensure the area is well-ventilated (preferably in a fume hood). Avoid creating dust. Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully scoop the mixture into a sealed container for hazardous waste disposal. Clean the spill area with soap and water[6][8]. Always wear your full PPE during cleanup.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2-(4-Bromophenyl)ethylamine.

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 2-Bromoethylamine hydrobromide.

  • Wang, Z., et al. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate.

  • ChemicalBook. (n.d.). 2-Bromoethylamine hydrobromide(2576-47-8).

  • Guidechem. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide 1807536-06-6 wiki.

  • Fisher Scientific. (2012). Safety Data Sheet: 2-Bromoethylamine hydrobromide.

  • Sigma-Aldrich. (2021). Safety Data Sheet: (S)-(-)-1-(4-Bromophenyl)ethylamine.

  • ChemBK. (n.d.). 2-(4-Bromophenyl)ethylamine.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromoethylamine hydrobromide.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(4-Bromophenyl)ethylamine 73918-56-6.

  • PubChem. (n.d.). 2-Bromoethylamine hydrobromide. National Center for Biotechnology Information.

  • CDH Fine Chemical. (n.d.). 2-Bromo Ethylamine Hydrobromide CAS No 2576-47-8 MATERIAL SAFETY DATA SHEET.

  • Biocompare.com. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide from Aladdin Scientific.

  • Echemi. (n.d.). Ethanamine, 2-bromo-N-(2-bromoethyl)-, hydrobromide (1:1).

  • PubChem. (n.d.). Ethanamine, 2-bromo-N-(2-bromoethyl)-, hydrobromide (1:1). National Center for Biotechnology Information.

  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics.

  • Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.

  • Li, Y., et al. (2020). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Molecules.

  • Kumar, P., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.

  • TCI Chemicals. (n.d.). 2-(4-Bromophenyl)ethylamine | 73918-56-6.

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.

  • ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

  • Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References.

  • ResearchGate. (n.d.). Bromine as a Visible-Light-Mediated Polarity-Reversal Catalyst for the Functionalization of Aldehydes.

  • Thermo Scientific Chemicals. (n.d.). 2-(4-Bromophenyl)ethylamine, 98%.

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preventing degradation of 2-(4-bromophenyl)ethanamine hydrobromide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(4-bromophenyl)ethanamine hydrobromide. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution-based applications. As a primary amine attached to a brominated aromatic ring, this molecule presents specific stability challenges that require careful handling to prevent degradation and ensure experimental reproducibility. This guide provides in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with solutions of this compound.

Q1: Why is my solution of this compound turning yellow or brown?

A1: Solution discoloration is a primary indicator of chemical degradation. The most common cause is the oxidation of the primary amine functional group, which can form colored impurities. This process can be accelerated by several factors.

Troubleshooting Guide for Discoloration:

  • Assess Oxygen Exposure:

    • Cause: The primary amine is susceptible to oxidative degradation, a process that is often initiated by atmospheric oxygen.[1][2] The hydrobromide salt form provides some stability, but the free amine in equilibrium is readily oxidized.

    • Solution: Employ deoxygenated solvents for solution preparation. This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use. Prepare and store the final solution under an inert atmosphere.[3]

  • Evaluate Light Exposure:

    • Cause: Brominated aromatic compounds can be sensitive to light. UV or even ambient light can provide the energy to initiate photodecomposition, potentially leading to radical reactions and the formation of colored byproducts.[4][5]

    • Solution: Protect your solutions from light at all times. Use amber glass vials or wrap standard glassware in aluminum foil. Store solutions in the dark.

  • Check for Metal Ion Contamination:

    • Cause: Trace amounts of transition metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for the oxidative degradation of amines.[6][7] These can be leached from metal spatulas, containers, or impure reagents. Safety data sheets for similar compounds often recommend avoiding metal containers.[3]

    • Solution: Use high-purity solvents and reagents. Avoid the use of metal spatulas when weighing the compound; use glass or polymer-based tools instead. Prepare and store solutions in high-quality glass or polypropylene containers. If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM), which can sequester catalytic metal ions.[6][7]

Q2: My experimental results are inconsistent. Could degradation of my this compound solution be the cause?

A2: Yes, loss of potency due to degradation is a significant cause of experimental variability. If the concentration of the active parent compound decreases over time, any assay or experiment relying on that concentration will yield inconsistent results.

Troubleshooting Guide for Inconsistent Results:

  • Verify Solution Age and Storage:

    • Cause: Degradation is a time-dependent process. A solution that was effective when freshly prepared may have a significantly lower concentration of the active compound after several days, especially if stored improperly.

    • Solution: Always note the preparation date on your solution vial. For sensitive applications, it is best practice to use freshly prepared solutions. If storage is necessary, follow the strict storage protocols outlined below. Perform a stability check if the solution is more than a few days old.

  • Analyze for Degradation Products:

    • Cause: The presence of degradation products can interfere with your assay, either by competing with the parent compound or by having their own unexpected biological or chemical activity.

    • Solution: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your solution.[8] Compare the chromatogram of your aged solution to a freshly prepared standard. The appearance of new peaks or a decrease in the area of the parent compound peak confirms degradation.

  • Review pH of the Solution:

    • Cause: The pH of the solution can significantly impact the stability of amines.[9] While the hydrobromide salt helps maintain an acidic pH where the amine is protonated and more stable, using basic buffers or dissolving in unbuffered aqueous media can lead to a higher concentration of the more reactive free base form.

    • Solution: Maintain a slightly acidic pH (typically between 4 and 6) for aqueous solutions. Use appropriate buffer systems (e.g., acetate or phosphate buffers) and verify the final pH of the solution.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and resolving degradation issues.

Troubleshooting Workflow for Solution Degradation cluster_0 Observation cluster_1 Investigation cluster_2 Root Cause Identification cluster_3 Corrective Action Issue Degradation Suspected (e.g., Discoloration, Inconsistent Results) Check_Storage Review Storage Conditions: - Light Exposure? - Air (Oxygen) Exposure? - Temperature? Issue->Check_Storage Check_Prep Review Preparation Protocol: - Solvent Purity? - Metal Contact? - pH Control? Issue->Check_Prep Analyze Analytical Verification (HPLC) - Purity Check - Degradant Peaks? Issue->Analyze Photo Photodegradation Check_Storage->Photo Oxidation Oxidation Check_Storage->Oxidation Check_Prep->Oxidation Contamination Contamination (e.g., Metal Ions) Check_Prep->Contamination pH_Issue Incorrect pH Check_Prep->pH_Issue Analyze->Photo Analyze->Oxidation Analyze->Contamination Analyze->pH_Issue Fix_Storage Implement Strict Storage: - Use Amber Vials - Store in Dark - Inert Atmosphere (Argon/N2) - Refrigerate/Freeze Photo->Fix_Storage Oxidation->Fix_Storage Fix_Prep Refine Protocol: - Use High-Purity, Deoxygenated Solvents - Use Glass/Polymer Tools - Buffer to pH 4-6 Oxidation->Fix_Prep Contamination->Fix_Prep pH_Issue->Fix_Prep

Caption: Troubleshooting workflow for identifying and mitigating degradation.

Understanding the Degradation Pathways

The stability of 2-(4-bromophenyl)ethanamine is primarily threatened by two chemical processes: oxidation of the amine and reactions involving the brominated aromatic ring.

  • Oxidative Degradation: The primary amine is the most reactive site. In the presence of oxygen, especially when catalyzed by metal ions or light, it can undergo oxidation to form imines, aldehydes, and other nitrogenous species.[1][2] This complex cascade of reactions is often responsible for the formation of colored polymeric impurities.

  • Photodegradation: The carbon-bromine bond on the phenyl ring can be susceptible to cleavage upon exposure to UV light. This can initiate radical chain reactions, leading to debromination or the formation of various substituted aromatic byproducts.[4][5]

The diagram below provides a simplified overview of these potential degradation pathways.

Potential Degradation Pathways cluster_reactants cluster_products Molecule 2-(4-bromophenyl)ethanamine Oxidized Oxidized Products (Imines, Aldehydes) Molecule->Oxidized Photo Photodegradation Products (e.g., Debrominated Species) Molecule->Photo Oxygen O₂ Oxygen->Oxidized catalyze Light Light (hν) Light->Oxidized accelerate Light->Photo initiate Metals Metal Ions (Fe²⁺, Cu²⁺) Metals->Oxidized catalyze Colored Colored Impurities Oxidized->Colored

Caption: Key factors leading to the degradation of the parent compound.

Preventative Protocols and Best Practices

Adhering to the following protocols will significantly enhance the stability of your this compound solutions.

Protocol 1: Preparation of Stable Stock Solutions

This protocol minimizes exposure to oxygen, light, and catalytic metals.

  • Solvent Preparation: Select a high-purity, appropriate solvent (see Table 1). Before use, deoxygenate the solvent by vigorously sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.

  • Weighing: Tare a clean, amber glass vial on an analytical balance. Using a non-metallic (glass or PTFE) spatula, weigh the desired amount of this compound directly into the vial.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial to the desired final concentration.

  • Mixing: Cap the vial tightly and mix by vortexing or sonicating until the solid is completely dissolved.

  • Storage: Flush the headspace of the vial with inert gas before sealing tightly with a PTFE-lined cap. Store the solution under the conditions specified in Table 2.

Table 1: Recommended Solvents for Solution Preparation
SolventSuitabilityNotes
Deionized Water Good (with buffer)Use a slightly acidic buffer (pH 4-6) to maintain the protonated, more stable form of the amine.[9]
Ethanol / Methanol GoodLess polar than water, can be suitable for many applications. Ensure use of high-purity, anhydrous grades.
DMSO Acceptable (short-term)Use with caution. While a common solvent, DMSO can be hygroscopic and may contain impurities. Use anhydrous, high-purity grade and prepare solutions fresh.
Aprotic Solvents (e.g., Acetonitrile) Application-dependentGenerally suitable. Ensure they are anhydrous and of high purity.
Table 2: Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature ≤ 4°C (Refrigerated) or -20°C (Frozen)Reduces the rate of all chemical degradation reactions.[10]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.[3]
Light Dark (Amber Vials or Foil-Wrapped)Prevents light-induced photodecomposition.[4]
Container Borosilicate Glass or PolypropyleneAvoids potential leaching of and catalysis by metal ions.
pH (Aqueous) 4 - 6Keeps the amine in its protonated (salt) form, which is less susceptible to oxidation.[9]
Analytical Monitoring of Stability

For critical applications, it is advisable to analytically monitor the stability of your solutions.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid to ensure good peak shape) is a common starting point. Degradation is indicated by the appearance of new peaks and a decrease in the peak area of the parent compound over time.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is essential for identifying the structure of unknown degradation products by providing molecular weight information.[11]

By implementing these handling, storage, and analysis strategies, you can minimize the degradation of this compound, leading to more reliable, reproducible, and accurate experimental outcomes.

References
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  • AK Scientific, Inc. (n.d.). 2-Phenylethylamine HCl Safety Data Sheet.
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  • CymitQuimica. (2022). 1-Phenylethylamine hydrochloride Safety Data Sheet.
  • BenchChem. (2025). Technical Support Center: Oxidative Degradation of Amine-Based Compounds.
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  • Santa Cruz Biotechnology. (n.d.). Safety data sheet.
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  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-(4-Chlorophenyl)ethanol.
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Technical Support Center: Synthesis of Substituted Phenylethylamine Hydrobromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of substituted phenylethylamine hydrobromides. As Senior Application Scientists, we provide this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered across various synthetic strategies.

Q1: My reductive amination is producing significant amounts of secondary and tertiary amines instead of my target primary amine. What is causing this over-alkylation?

A1: Over-alkylation is a frequent side reaction in reductive aminations that use ammonia or primary amines.[1] The root cause is that the newly formed primary amine product is often more nucleophilic than the starting ammonia, and the subsequent secondary amine is even more nucleophilic.[1] This leads to a cascade of reactions where the product amine competes with the starting amine, reacting with the carbonyl compound to form more substituted byproducts.[1][2]

Q2: I'm performing a Leuckart reaction and my yield is low, with a significant amount of N-formylated byproduct. Is this normal and how can I improve it?

A2: Yes, the formation of N-formyl amides is an intrinsic feature of the Leuckart-Wallach reaction, as formamide or ammonium formate acts as both the nitrogen donor and the reducing agent.[3][4] The N-formyl derivative is a key intermediate that must be hydrolyzed (typically under acidic conditions) to yield the final free amine.[3][5] Low yields can result from incomplete hydrolysis or thermal decomposition at the high temperatures (>180 °C) often required for this reaction.[1][4]

Q3: During my Bischler-Napieralski reaction to form a dihydroisoquinoline, I'm isolating a styrene derivative. What is this side reaction?

A3: You are observing a retro-Ritter reaction. This is a significant side reaction in the Bischler-Napieralski synthesis, particularly when the reaction conditions favor the formation of a stable conjugated system.[6][7] The mechanism proceeds through a nitrilium salt intermediate, which can eliminate to form the styrene byproduct instead of undergoing the desired intramolecular cyclization.[7]

Q4: Why is the Eschweiler-Clarke reaction specific for methylation, and why doesn't it lead to quaternary ammonium salts?

A4: The Eschweiler-Clarke reaction uses formaldehyde as the carbon source and formic acid as the reducing agent.[8][9] The reaction proceeds by forming an iminium ion from the amine and formaldehyde, which is then reduced by a hydride from formic acid.[10] A tertiary amine cannot form an iminium ion with formaldehyde, which halts the reaction at the tertiary amine stage and prevents the formation of quaternary ammonium salts.[9] This makes the reaction a highly reliable method for exhaustive methylation.[8][10]

Troubleshooting Guides & Detailed Protocols

This section provides in-depth solutions to specific experimental problems.

Guide 1: Reductive Amination - Controlling Selectivity and Conversion

Reductive amination is a cornerstone for synthesizing phenylethylamines by converting a ketone or aldehyde into an amine via an imine intermediate.[11] Success hinges on managing the equilibrium of imine formation and the selectivity of the reduction step.

Problem: Over-alkylation and Low Selectivity

The formation of di- and tri-alkylated products drastically reduces the yield of the desired primary or secondary amine.

Troubleshooting & Optimization Strategies

StrategyExperimental Rationale & ProtocolExpected Outcome
Control Stoichiometry Use a large excess (5-10 equivalents) of the amine source (e.g., ammonia, ammonium acetate) relative to the carbonyl compound. This statistically favors the reaction of the carbonyl with the most abundant amine species.[1][4]Drives the reaction towards the formation of the primary amine.
Stepwise Procedure 1. Imine Formation: React the carbonyl compound with the amine in a suitable solvent (e.g., methanol, toluene). If using toluene, water can be removed azeotropically to drive the equilibrium.[12] Monitor imine formation via TLC or GC.[13] 2. Reduction: Once imine formation is complete, add the reducing agent portion-wise.[12]Decoupling imine formation from reduction prevents the newly formed, more nucleophilic amine from reacting with the remaining carbonyl starting material.[14]
Choice of Reducing Agent Use a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are excellent choices.[1][15][16] They are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[14][17]Minimizes the reduction of the starting carbonyl to an alcohol and allows for an efficient one-pot reaction where the imine is reduced as it is formed.[11][16]
Problem: Low Conversion & Incomplete Reaction

A sluggish reaction or stall can be due to inefficient imine formation, incorrect pH, or a poor choice of reducing agent.

Troubleshooting & Optimization Strategies

StrategyExperimental Rationale & ProtocolExpected Outcome
pH Optimization The reaction works best under mildly acidic conditions (pH 4-5).[18] This is a delicate balance: the pH must be low enough to catalyze imine formation and protonate the imine to the more electrophilic iminium ion, but not so low as to protonate the starting amine, rendering it non-nucleophilic. Acetic acid is a common catalyst.[14]Optimal pH ensures efficient formation of the iminium ion, which is the species that is readily reduced.[18]
Water Removal Imine formation is a condensation reaction that produces water.[11] For stubborn substrates, removing water using a Dean-Stark apparatus (with a solvent like toluene) or molecular sieves can drive the equilibrium toward the imine intermediate.[12]Pushes the reaction to completion, ensuring the carbonyl is fully converted to the imine before reduction.
Catalytic Hydrogenation For a robust alternative, catalytic hydrogenation (e.g., H₂, Pd/C, Raney Nickel) can be used.[12][19] This method is highly effective but requires specialized equipment (hydrogenator) and careful handling of the catalyst.Often provides high yields and clean reduction, but the catalyst can be sensitive to poisoning.[19]
Visualization 1: Troubleshooting Workflow for Reductive Amination

G cluster_issues Identify Primary Issue cluster_solutions_oa Solutions for Over-alkylation cluster_solutions_ly Solutions for Low Yield cluster_solutions_bp Solutions for Byproducts start Start Synthesis check_conversion Analyze Crude Product (TLC, GC/MS, NMR) start->check_conversion over_alkylation Over-alkylation Products (Secondary/Tertiary Amines) check_conversion->over_alkylation Major Impurities are Higher MW Amines low_yield Low Yield / Unreacted Starting Material check_conversion->low_yield Starting Material Remains byproducts Other Byproducts (e.g., Alcohol) check_conversion->byproducts Side Product Matches Reduced Carbonyl sol_oa1 Increase Amine Stoichiometry (5-10 eq.) over_alkylation->sol_oa1 sol_oa2 Use Stepwise Protocol (Isolate Imine) over_alkylation->sol_oa2 sol_ly1 Optimize pH (Target 4-5) low_yield->sol_ly1 sol_ly2 Remove Water (Dean-Stark / Sieves) low_yield->sol_ly2 sol_bp1 Use Selective Reductant (NaBH(OAc)3 / NaBH3CN) byproducts->sol_bp1 end_node Purify Product & Prepare Hydrobromide Salt sol_oa1->end_node sol_oa2->end_node sol_ly1->end_node sol_ly2->end_node sol_bp1->end_node

Caption: Troubleshooting logic for phenylethylamine synthesis.

Guide 2: The Bischler-Napieralski and Pictet-Spengler Reactions

These reactions are powerful methods for creating cyclic phenylethylamine derivatives like dihydroisoquinolines and tetrahydroisoquinolines.[20][21]

Problem: Failure to Cyclize or Formation of Byproducts

The success of these intramolecular electrophilic aromatic substitution reactions depends heavily on the electronic nature of the aromatic ring.

Troubleshooting & Optimization Strategies

ReactionStrategyExperimental Rationale & ProtocolExpected Outcome
Bischler-Napieralski Increase Ring Activation The reaction requires an electron-rich aromatic ring to facilitate cyclization.[7] If the ring is deactivated, stronger dehydrating agents (e.g., P₂O₅ in refluxing POCl₃) and higher temperatures are necessary.[6][20]Enhanced electrophilic attack and improved yield of the desired dihydroisoquinoline.
Bischler-Napieralski Minimize Retro-Ritter To suppress the formation of styrene byproducts, use the corresponding nitrile as a solvent to shift the equilibrium away from elimination.[7] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate that avoids this elimination pathway.[6][7]Reduced byproduct formation and a cleaner reaction profile.
Pictet-Spengler Ensure Ring Activation Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction works best with electron-donating groups on the aromatic ring.[22] For less nucleophilic rings, higher temperatures and a strong acid catalyst (e.g., concentrated HCl) are required.[23]Successful ring closure to form the tetrahydroisoquinoline product.
Pictet-Spengler Drive Iminium Formation The reaction proceeds via an iminium ion.[21][24] Using a slight excess of the aldehyde or ketone component can ensure the complete consumption of the starting β-arylethylamine. The imine (Schiff base) can also be pre-formed and isolated before being subjected to the acidic cyclization conditions.[22]Higher conversion of the starting amine and improved overall yield.
Visualization 2: Mechanism of a Key Side Reaction

The following diagram illustrates the mechanistic dichotomy in the Bischler-Napieralski reaction, showing the desired cyclization versus the undesired retro-Ritter elimination.

G amide β-Arylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium  Dehydrating Agent  (e.g., POCl3) product Desired Product (Dihydroisoquinoline) nitrilium->product Intramolecular Electrophilic Substitution (Desired Pathway) side_product Side Product (Styrene Derivative) nitrilium->side_product Retro-Ritter Elimination (Side Reaction)

Caption: Competing pathways in the Bischler-Napieralski reaction.

Experimental Protocols

Protocol 1: General Reductive Amination for Primary Phenylethylamine Synthesis

This protocol uses sodium triacetoxyborohydride for a one-pot synthesis.

  • Reaction Setup: To a round-bottom flask, add the substituted phenylacetone or benzaldehyde (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add ammonium acetate (7-10 eq) and glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20-30 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free-base amine. The crude product can be purified by column chromatography if necessary.

Protocol 2: Formation and Isolation of the Hydrobromide Salt

This protocol is for the final salt formation, which aids in purification and stability.

  • Dissolution: Dissolve the purified free-base phenylethylamine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of 48% hydrobromic acid (HBr) (1.0-1.1 eq), either neat or diluted in the same solvent, to the stirred amine solution.

  • Precipitation: The hydrobromide salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath or scratch the inside of the flask with a glass rod.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white or off-white solid under vacuum to yield the pure phenylethylamine hydrobromide salt.

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  • Van der Schoot, J. B., & Verweij, A. M. A. (1993). Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Forensic Sciences, 38(5), 1212-1221.
  • Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(26), 7607-7614.
  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Organic Syntheses Procedure.

Sources

Technical Support Center: Purification of 2-(4-bromophenyl)ethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical solutions for researchers encountering colored impurities during the purification of 2-(4-bromophenyl)ethanamine hydrobromide. Our focus is on restoring product purity by addressing the root causes of discoloration and implementing effective, validated purification protocols.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues and underlying causes of product discoloration.

Question 1: Why is my isolated this compound yellow, brown, or pink instead of white/off-white?

Answer: The presence of color in your amine salt is almost always indicative of impurities. The most common culprits are:

  • Oxidation Products: The primary amine functional group is susceptible to air oxidation, especially when exposed to light and trace metal catalysts.[1] This process can form highly colored nitrosoamines, imides, and other degradation byproducts.[1] Phenylethylamines, in particular, can be sensitive to these conditions.

  • Residual Starting Materials or Byproducts: If the synthesis was incomplete or generated side-reactions, colored impurities from the reaction mixture may co-precipitate with your product. Impurities from common synthetic routes, like the Leuckart synthesis, can be highly colored.[2][3]

  • Trapped Solvents: While less common as a direct cause of color, residual solvents can sometimes degrade under storage or heating, leading to discoloration.

Question 2: What is the most direct and effective method for removing these colored impurities?

Answer: For colored impurities in crystalline solids like amine hydrobromides, two methods are highly effective and widely used:

  • Recrystallization: This is the gold-standard technique for purifying crystalline compounds. It relies on the solubility difference of your product and the impurities in a chosen solvent at different temperatures.

  • Activated Carbon (Charcoal) Treatment: This is a decolorization technique that physically removes large, colored impurity molecules through adsorption.[4][5] It is typically used as a preparatory step just before recrystallization.

Question 3: How does activated carbon work to decolorize my product?

Answer: Activated carbon is a form of carbon processed to have an incredibly large surface area due to a network of small pores.[4] The large, flat (conjugated) systems of molecules responsible for color are readily adsorbed onto this vast surface, while the smaller product molecules remain in the solution.[5] When you filter the solution, the carbon—along with the adsorbed impurities—is removed, leaving a colorless solution from which your pure product can be crystallized.[6][7]

Question 4: I tried recrystallization, but the product is still colored. What went wrong?

Answer: This is a common issue that usually points to one of two problems:

  • The impurity has very similar solubility to your product. In this case, a simple recrystallization may not be sufficient to separate them.

  • The concentration of the colored impurity is very high. A single recrystallization may not be enough to remove it all.

In this scenario, incorporating an activated carbon treatment before the recrystallization is the recommended next step. If the color persists even after a charcoal treatment and recrystallization, you may need to consider an alternative solvent system or a more advanced purification method like column chromatography on the free base.

Part 2: Troubleshooting Workflow & Decision Guide

This workflow provides a logical path from identifying the problem to selecting the appropriate solution.

Purification_Troubleshooting start Start: Crude Product is Colored (Yellow, Brown, Pink) decision1 Is the product completely soluble in a suitable solvent when hot? start->decision1 protocol1 Proceed to Protocol 1: Standard Recrystallization decision1->protocol1 Yes check_solubility Action: Perform Solvent Screening (See Table 1) decision1->check_solubility No assess_purity1 Assess Purity: Is the product white and pure? protocol1->assess_purity1 protocol2 Proceed to Protocol 2: Activated Carbon Treatment followed by Recrystallization assess_purity2 Assess Purity: Is the product white and pure? protocol2->assess_purity2 check_solubility->decision1 Solvent Found assess_purity1->protocol2 No, still colored end_ok Purification Successful assess_purity1->end_ok Yes assess_purity2->end_ok Yes end_repeat Consider repeating the process or trying a different solvent system. assess_purity2->end_repeat No

Caption: Troubleshooting workflow for purifying colored 2-(4-bromophenyl)ethanamine HBr.

Part 3: Detailed Experimental Protocols

Data Presentation: Recrystallization Solvent Selection

Choosing the right solvent is critical. An ideal solvent will dissolve the compound completely when hot but poorly when cold. For amine hydrobromide salts, polar protic solvents are typically a good starting point.[8][9]

SolventBoiling Point (°C)Suitability & Comments
Ethanol (95%) 78Excellent First Choice. Good solubility when hot, lower solubility when cold.
Isopropanol 82Good Alternative. Similar properties to ethanol; may offer better crystal recovery.
Methanol 65Use with Caution. Often dissolves the salt too well, even when cold, leading to poor recovery.
Water 100Possible, but may require a co-solvent. High polarity may lead to high solubility. A water/ethanol mixture can be effective.
Acetone 56Primarily for Washing. Generally a poor solvent for amine salts, making it useful for washing filtered crystals.[10]
Protocol 1: Standard Recrystallization

This protocol is the first line of defense against crystalline impurities.

Methodology:

  • Dissolution: Place the colored this compound in an Erlenmeyer flask. Add a stir bar. Select a solvent from Table 1 (e.g., 95% Ethanol) and add a small portion to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing product recovery upon cooling.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Activated Carbon (Charcoal) Treatment & Recrystallization

Use this protocol when standard recrystallization fails to remove the color.

Charcoal_Workflow A 1. Dissolve Crude Product in minimal hot solvent B 2. Add Activated Carbon (1-2% w/w) A->B C 3. Heat & Stir Briefly (5-10 minutes) B->C D 4. Perform HOT Filtration (to remove carbon) C->D E 5. Collect Colorless Filtrate D->E F 6. Cool Filtrate & Crystallize E->F G 7. Isolate, Wash, & Dry Pure Product F->G

Caption: Workflow for decolorization using activated carbon.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the colored product in the minimum amount of a suitable hot solvent (see Table 1), as described in Protocol 1.

  • Carbon Addition: Remove the flask from the heat source. Add a small amount of activated carbon (decolorizing charcoal). A general guideline is 1-2% of the mass of your crude product. Causality: Adding too much carbon can lead to significant product loss due to adsorption.

  • Heating: Return the flask to the heat and gently boil the mixture for 5-10 minutes. This allows the carbon to adsorb the colored impurities.

  • Hot Filtration (Critical Step): This step must be performed quickly to prevent the product from crystallizing prematurely. Pre-heat a clean filter funnel (either a gravity funnel with fluted filter paper or a Büchner funnel) by pouring hot solvent through it. Filter the hot solution containing the charcoal. The charcoal will be trapped by the filter paper.

  • Crystallization: Collect the hot, colorless filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Isolation and Drying: Allow the filtrate to cool and crystallize as described in Protocol 1 (Steps 3-7). The resulting crystals should be colorless or pure white.

Part 4: Final Purity Assessment

After purification, verify the purity of your this compound:

  • Visual Inspection: The product should be a white to off-white crystalline solid.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

  • Spectroscopic Analysis (NMR/FT-IR): Confirm the chemical structure and absence of impurity signals.

By following this structured troubleshooting guide and its associated protocols, you can effectively diagnose and resolve issues with colored impurities, yielding high-purity this compound suitable for your research and development needs.

References

  • Heycarbons. Activated Carbon For Amine MDEA DEA Filtration.

  • Heycarbons. Activated Carbon For DEA Removal.

  • ChemicalBook. 2-(4-Bromophenyl)ethylamine synthesis.

  • BenchChem. Experimental protocol for the synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol derivatives.

  • Veeprho. Amine Impurities and Related Compound.

  • Zhulin Carbon. Activated carbon for amine purification.

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.

  • BOC Sciences. Phenethylamine Impurities.

  • Chiemivall. Decolorization with Activated Carbon in the Pharmaceutical Industry.

  • Carbotecnia. Decolorization with Activated Carbon.

  • Pharmaffiliates. Thiamine - Impurity B (Hydrobromide Salt).

  • Tokyo Chemical Industry Co., Ltd. 2-(4-Bromophenyl)ethylamine.

  • Ambeed. (S)-1-(4-Bromophenyl)ethanamine.

  • Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE.

  • Scribd. Illicit Synthesis of Phenylethylamines.

  • Refining Community. Contamination in Amine Systems.

  • Google Patents. Process for producing 2-mercaptoethylamine hydrohalides.

  • Organic Syntheses. β-PHENYLETHYLAMINE.

  • ResearchGate. Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug.

  • ChemicalBook. 2-Bromoethylamine hydrobromide.

  • Biocompare. 2-(4-Fluorophenyl)ethylamine Hydrobromide from Aladdin Scientific.

  • PubChem. Phenethylamine.

  • Organic Syntheses. guanidoacetic acid.

  • Google Patents. Removal of impurities from amines.

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation.

Sources

Technical Support Center: Optimization of HPLC Parameters for 2-(4-bromophenyl)ethanamine Hydrobromide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the HPLC analysis of 2-(4-bromophenyl)ethanamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method optimization and troubleshooting. Here, we move beyond simple protocols to explain the scientific principles behind the analytical choices, ensuring robust and reliable results.

Introduction to the Analyte and its Chromatographic Challenges

2-(4-bromophenyl)ethanamine is a primary amine with a moderately polar nature, making it amenable to reversed-phase HPLC. However, like many amine-containing compounds, its analysis presents specific challenges that require careful parameter optimization. The basic nature of the amine group can lead to undesirable interactions with the stationary phase, resulting in poor peak shape (tailing), while its polarity can affect retention. This guide will address these challenges systematically.

The hydrobromide salt form is generally soluble in aqueous solutions, but its solubility in common HPLC mobile phase organic modifiers like acetonitrile and methanol should be experimentally verified, especially at high organic concentrations.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
Predicted pKa 9.72 ± 0.10[1]
Appearance Liquid[1]
Water Solubility Slightly soluble[1]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing this compound?

A1: A C18 reversed-phase column is the most common and a good starting point for the analysis of phenethylamine derivatives.[2] Given the basic nature of the analyte, it is highly recommended to use a column with high-purity silica and effective end-capping. This minimizes the interaction between the protonated amine and acidic silanol groups on the silica surface, which is a primary cause of peak tailing. For particularly challenging separations or persistent peak tailing, consider a polar-embedded column which can provide alternative selectivity and better peak shape for basic compounds.

Q2: How does the mobile phase pH affect the analysis?

A2: The mobile phase pH is a critical parameter for the analysis of ionizable compounds like 2-(4-bromophenyl)ethanamine.[3] With a pKa of approximately 9.72, the analyte will be protonated and positively charged at acidic to neutral pH. To ensure consistent retention and good peak shape, it is crucial to control the pH with a suitable buffer. Operating at a pH at least 2 units away from the pKa is recommended to avoid retention time instability. For this compound, a low pH (e.g., 2.5-4) is generally a good starting point as it suppresses the ionization of residual silanol groups on the stationary phase, further reducing peak tailing.[4]

Q3: Which organic modifier should I use: acetonitrile or methanol?

A3: Both acetonitrile and methanol are suitable organic modifiers for reversed-phase HPLC. Acetonitrile typically offers lower viscosity, leading to lower backpressure, and has a lower UV cutoff, which can be advantageous for low-wavelength detection.[5] Methanol, on the other hand, can offer different selectivity due to its protic nature and hydrogen-bonding capabilities. It is advisable to screen both solvents during method development to determine which provides the better separation and peak shape for your specific sample and potential impurities.

Q4: My peak for 2-(4-bromophenyl)ethanamine is tailing. What can I do to improve the peak shape?

A4: Peak tailing for basic compounds is a common issue in reversed-phase HPLC. Here are several strategies to address this:

  • Lower the Mobile Phase pH: As mentioned, using an acidic mobile phase (pH 2.5-4) will suppress silanol ionization and reduce secondary interactions.

  • Use a High-Purity, End-Capped Column: Modern columns are designed to minimize exposed silanols.

  • Add a Competing Base: A small amount of a competing amine, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte. However, be aware that TEA can shorten column lifetime and is not suitable for mass spectrometry detection.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and improve peak symmetry.[6]

Q5: What is a suitable detection wavelength for this compound?

A5: The bromophenyl group in the molecule provides good UV absorbance. A common starting wavelength for phenethylamine derivatives is around 254 nm.[2] However, it is always best to determine the optimal wavelength by running a UV scan of the analyte in your mobile phase using a photodiode array (PDA) detector.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound.

Logical Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing start->peak_tailing Poor Peak Shape retention_issue Retention Time Drift start->retention_issue Retention Time Drift resolution_issue Poor Resolution start->resolution_issue Poor Resolution check_ph Is pH < 4? peak_tailing->check_ph Check Mobile Phase check_equilibration Sufficient column equilibration? retention_issue->check_equilibration Check System adjust_organic Adjust % Organic (Acetonitrile/Methanol) resolution_issue->adjust_organic Optimize Mobile Phase lower_ph Lower pH to 2.5-3.5 with Formic/Acetic Acid check_ph->lower_ph No check_column Is column old or not end-capped? check_ph->check_column Yes new_column Replace with new, high-purity C18 column check_column->new_column Yes add_modifier Consider adding buffer (Ammonium Formate) check_column->add_modifier No equilibrate Equilibrate for at least 10 column volumes check_equilibration->equilibrate No check_mobile_phase_prep Is mobile phase freshly prepared & buffered? check_equilibration->check_mobile_phase_prep Yes remake_mp Prepare fresh mobile phase with buffer check_mobile_phase_prep->remake_mp No try_gradient Develop a gradient elution method adjust_organic->try_gradient If co-elution persists Optimization_Workflow start Start with Baseline Method (Protocol 1) eval_peak_shape Evaluate Peak Shape (Tailing Factor) start->eval_peak_shape Run Standard tailing_check Tailing Factor > 1.5? eval_peak_shape->tailing_check adjust_ph Try Mobile Phase with 10mM Ammonium Formate (pH 3.0) tailing_check->adjust_ph Yes eval_retention Evaluate Retention Time (k') tailing_check->eval_retention No adjust_ph->eval_peak_shape retention_check 2 < k' < 10? eval_retention->retention_check adjust_gradient Adjust Gradient Slope or Initial %B retention_check->adjust_gradient No eval_resolution Evaluate Resolution of Analyte and Impurities retention_check->eval_resolution Yes adjust_gradient->eval_retention resolution_check Resolution > 2.0? eval_resolution->resolution_check change_organic Switch Organic Modifier (Acetonitrile to Methanol) resolution_check->change_organic No finalize Method Optimized resolution_check->finalize Yes change_organic->eval_resolution

Sources

Validation & Comparative

A Researcher's Guide: 2-(4-bromophenyl)ethanamine Hydrobromide vs. Free Base - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of synthetic chemistry and drug development, the selection of the appropriate starting material form—salt or free base—is a foundational decision that can significantly influence experimental outcomes. This guide provides a detailed technical comparison between 2-(4-bromophenyl)ethanamine hydrobromide and its corresponding free base. We will delve into their distinct physicochemical properties, practical implications in a laboratory setting, and provide robust protocols for their interconversion and characterization, empowering researchers to make informed decisions for their specific applications.

The Physicochemical Dichotomy: Salt vs. Free Base

The protonation of the primary amine of 2-(4-bromophenyl)ethanamine with hydrobromic acid to form the hydrobromide salt induces profound changes in its physical and chemical properties. These differences are critical to understand for handling, storage, and reaction setup.

Property2-(4-bromophenyl)ethanamine (Free Base)This compoundScientific Rationale
Physical State Liquid at room temperature[1]Crystalline solidThe ionic bonding in the hydrobromide salt results in a highly ordered crystal lattice, characteristic of salts.
Melting Point Not applicable (liquid at RT)High, likely ~172-176 °C (by analogy to 2-bromoethylamine hydrobromide)[2]The strong ionic forces in the salt's crystal lattice require significantly more thermal energy to overcome compared to the weaker intermolecular forces of the free base.
Solubility Slightly soluble in water[1][3]; Soluble in nonpolar organic solvents (e.g., dichloromethane, ethyl acetate).Soluble in polar protic solvents such as water and methanol[4]; Insoluble in nonpolar organic solvents."Like dissolves like." The ionic salt is readily solvated by polar water molecules, while the largely nonpolar free base is more compatible with organic solvents.
Stability & Handling Air-sensitive liquid; susceptible to oxidation and reaction with atmospheric CO2. Can be challenging to weigh accurately.Thermally more stable solid with a longer shelf life. Easier to handle and weigh accurately.[5]The lone pair of electrons on the free base's nitrogen is available for oxidation, whereas in the salt form, this lone pair is protonated, rendering it less reactive.[5]
pKa (of conjugate acid) ~9.7 (Predicted)[3]~9.7 (Predicted)[3]The pKa is an intrinsic property of the amine's conjugate acid and does not change. However, the pH of the surrounding medium will determine whether the protonated (salt) or deprotonated (free base) form predominates.

Expert Insight: For applications requiring long-term storage, precise measurement, or use in aqueous media, the hydrobromide salt is the superior choice due to its stability and solid nature. In contrast, for chemical reactions where the amine must act as a nucleophile, or in reaction systems requiring nonpolar solvents, the free base is indispensable.

Implications in Synthetic and Analytical Workflows

The choice between the salt and free base has direct consequences on experimental design.

  • In Chemical Synthesis: When the amine functionality is required to act as a nucleophile, for instance, in acylation or alkylation reactions, the free base is mandatory. The lone pair on the nitrogen is the reactive center. If starting with the hydrobromide salt, a stoichiometric amount of a non-nucleophilic base must be added to the reaction mixture to liberate the free amine in situ.

  • For Purification: The conversion of a crude, oily free base into its crystalline hydrobromide salt is a common and effective purification strategy. Recrystallization of the salt can efficiently remove non-basic, organic impurities.[6]

  • In Analytical Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons on the carbon adjacent to the nitrogen (the alpha-carbon) will differ between the two forms. In the hydrobromide salt, the N-H protons of the ammonium group will be visible in the ¹H NMR spectrum, often as a broad singlet, and their presence confirms the salt form.

    • Infrared (IR) Spectroscopy: The IR spectra are distinct. The free base will show characteristic primary amine N-H stretching bands around 3300-3500 cm⁻¹. The hydrobromide salt, however, will display broad and strong N-H stretching bands for the ammonium ion (R-NH₃⁺) in the 2800-3200 cm⁻¹ region.

Validated Experimental Protocols

The ability to efficiently interconvert between the salt and free base forms is a crucial skill in the laboratory.

Liberation of the Free Base from its Hydrobromide Salt

This protocol outlines the neutralization of the hydrobromide salt to yield the pure amine.

free_base_liberation start Dissolve HBr Salt in Water basify Add 2M NaOH (aq) dropwise until pH > 12 start->basify Stirring extract Extract with Dichloromethane (3x) basify->extract Transfer to separatory funnel dry Dry Combined Organic Layers (Na2SO4) extract->dry Separate layers concentrate Remove Solvent in vacuo dry->concentrate Filter product Pure Free Base concentrate->product

Caption: Workflow for the liberation of 2-(4-bromophenyl)ethanamine free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound in deionized water (approx. 10 mL per gram of salt) in an Erlenmeyer flask or beaker.

  • Basification: Cool the solution in an ice bath. While stirring, slowly add a 2M aqueous solution of sodium hydroxide (NaOH). Monitor the pH of the aqueous layer with pH paper. Continue addition until the pH is robustly basic (pH > 12) to ensure complete deprotonation.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL per gram of starting salt).

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the 2-(4-bromophenyl)ethanamine free base. The product should be stored under an inert atmosphere (e.g., nitrogen or argon).

Self-Validating System: The use of a strong base and monitoring the pH ensures the reaction goes to completion. The multiple extractions maximize product recovery. Drying the organic phase is critical to remove water, which could interfere with subsequent reactions.

Formation of the Hydrobromide Salt from the Free Base

This protocol describes the conversion of the free base into its stable, crystalline hydrobromide salt.

salt_formation start Dissolve Free Base in Isopropanol or Diethyl Ether acidify Add 48% aq. HBr dropwise with stirring start->acidify Stirring precipitate Solid Salt Precipitates acidify->precipitate cool Cool in Ice Bath to Maximize Yield precipitate->cool isolate Collect Solid by Vacuum Filtration cool->isolate wash_dry Wash with Cold Ether & Dry Under Vacuum isolate->wash_dry product Crystalline HBr Salt wash_dry->product

Caption: Workflow for the formation of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2-(4-bromophenyl)ethanamine free base in a suitable organic solvent like isopropanol or diethyl ether (approx. 10-15 mL per gram).

  • Acidification: While vigorously stirring, add 48% aqueous hydrobromic acid (HBr) dropwise. A white precipitate of the hydrobromide salt will form immediately.

  • Crystallization: Continue adding HBr until the solution becomes slightly acidic (check with pH paper on a drop of the solution). To maximize precipitation, cool the mixture in an ice bath for 30 minutes.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the salt in a vacuum oven to obtain the pure this compound.

Authoritative Grounding: This acid-base reaction is a fundamental and high-yielding method for salt formation. The choice of a solvent in which the salt is insoluble is key to achieving high recovery.

Conclusion: Selecting the Right Tool for the Job

The decision between using this compound and its free base is entirely application-dependent.

  • The hydrobromide salt is the preferred form for storage, accurate weighing, and use in aqueous solutions . Its enhanced stability and solid nature make it a more reliable and convenient starting material.

  • The free base is essential for reactions where the amine acts as a nucleophile and for applications requiring solubility in nonpolar organic solvents .

By understanding the distinct characteristics outlined in this guide and mastering the simple interconversion protocols, researchers can harness the full potential of this versatile chemical building block, ensuring efficiency, reproducibility, and success in their scientific endeavors.

References

  • Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. [Link]

  • ChemBK. 2-(4-Bromophenyl)ethylamine. [Link]

  • European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • Chegg. Solved Why is it easier to work with the salts of amines. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • The Royal Society of Chemistry. Supporting Information for. [Link]

  • PubChem. p-Bromophenethylamine. [Link]

  • PubChem. 2-Bromoethylamine hydrobromide. [Link]

  • ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... [Link]

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  • Google Patents.

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The Hydrobromide Salt Bridge: A Strategic Choice in Pharmaceutical Research for Optimizing Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging Hydrobromide Salts for Enhanced Developability

In the intricate landscape of drug discovery and development, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges. The inherent physicochemical properties of an API can often present significant hurdles to achieving desired therapeutic outcomes. More than 50% of all drugs on the market are administered as salts, a testament to the critical role of salt formation in overcoming these obstacles.[1][2] Among the various salt forms available, the hydrobromide salt has emerged as a valuable tool for researchers, offering a unique combination of properties that can enhance solubility, stability, and manufacturability. This guide provides an in-depth comparison of hydrobromide salts with other common alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions during the crucial salt selection phase.

The Salt Selection Imperative: More Than Just a Counterion

The selection of an appropriate salt form is a strategic decision that can profoundly impact a drug candidate's future success.[2][3] The primary goal is to optimize the API's properties to ensure consistent and effective delivery to the patient. Key parameters that guide this selection process include:

  • Aqueous Solubility: Crucial for dissolution and subsequent absorption.

  • Stability: Both chemical and physical stability are paramount for shelf-life and consistent performance.

  • Hygroscopicity: The tendency to absorb moisture, which can affect stability and handling.[4]

  • Crystallinity and Polymorphism: Crystalline forms are generally preferred for their stability and reproducibility.

  • Bioavailability: The rate and extent to which the active drug is absorbed and becomes available at the site of action.[5]

  • Manufacturability: Properties like flowability and compressibility are critical for efficient and cost-effective production.

The decision tree for salt selection is a multi-faceted process, weighing the pros and cons of each potential counterion against the specific challenges presented by the API.

SaltSelectionDecisionTree API Active Pharmaceutical Ingredient (API) Properties Suboptimal Properties? (Solubility, Stability, etc.) API->Properties SaltScreening Initiate Salt Screening Properties->SaltScreening Yes CounterionSelection Select Potential Counterions (e.g., HBr, HCl, Sulfate, Tartrate) SaltScreening->CounterionSelection SaltFormation Salt Formation & Isolation CounterionSelection->SaltFormation Characterization Physicochemical Characterization SaltFormation->Characterization Solubility Solubility & Dissolution Testing Characterization->Solubility Stability Stability Studies (Forced Degradation) Characterization->Stability Hygroscopicity Hygroscopicity Assessment Characterization->Hygroscopicity Crystallinity Crystallinity & Polymorphism Screening (XRPD, DSC) Characterization->Crystallinity OptimalSalt Select Optimal Salt Form for Further Development Solubility->OptimalSalt Stability->OptimalSalt Hygroscopicity->OptimalSalt Crystallinity->OptimalSalt

Caption: A simplified workflow for the salt selection process in drug development.

Hydrobromide vs. Hydrochloride: A Tale of Two Halides

For basic drug molecules, the most frequently used salt forms are hydrochloride (HCl) and hydrobromide (HBr).[6][7] While chemically similar, the choice between these two can have significant consequences for the final drug product.[8]

PropertyHydrobromide (HBr) SaltHydrochloride (HCl) SaltRationale & Implications
Molecular Weight HigherLowerA lower molecular weight counterion is generally preferred to maximize the proportion of the active drug in the final salt form. However, the difference is often not substantial enough to be a deciding factor.
Solubility Generally high, comparable to HClGenerally highBoth HBr and HCl are strong acids, leading to a significant increase in the aqueous solubility of basic APIs.[8] The choice between them may depend on the specific API and the desired pH of the formulation.
Hygroscopicity Can be less hygroscopic than HCl saltsOften highly hygroscopicThis is a key potential advantage of HBr salts. Lower hygroscopicity can lead to improved physical stability, easier handling during manufacturing, and less stringent packaging requirements.[8]
Stability Generally goodGenerally goodBoth forms typically offer good chemical stability. However, the potential for ion exchange reactions should be considered.[7]
Crystallinity Tends to form stable, crystalline saltsAlso forms crystalline salts, but can have a higher propensity for polymorphismA stable crystalline form with a low tendency for polymorphism is highly desirable for consistent manufacturing and performance.[1]

Case in Point: Dextromethorphan

Dextromethorphan, a widely used cough suppressant, is commonly formulated as a hydrobromide salt.[9] Dextromethorphan hydrobromide is sparingly soluble in water, but this is sufficient for its therapeutic effect and allows for formulation into various dosage forms.[10][11] The choice of the hydrobromide salt contributes to a stable, crystalline product with predictable properties.[11][12]

Beyond the Halides: Comparison with Other Common Salt Forms

While hydrobromide and hydrochloride salts are prevalent, other counterions are also employed to address specific challenges.

Salt FormKey AdvantagesPotential Disadvantages
Sulfate Can offer good stability and low hygroscopicity.May have lower solubility compared to halide salts.
Tartrate Can be useful for chiral resolutions and may offer unique solubility profiles.Higher molecular weight and potential for multiple salt forms.
Mesylate Often provides high solubility.[13]Can be more hygroscopic than other salts.
Phosphate Can provide buffering capacity in formulations.May have lower solubility and higher molecular weight.

Example: Citalopram vs. Escitalopram

The antidepressant citalopram is marketed as a hydrobromide salt.[14] Its active S-enantiomer, escitalopram, is sold as an oxalate salt.[15] This highlights that even for closely related molecules, the optimal salt form can differ based on the specific properties of the API and the desired product profile.[16][17][18]

Experimental Protocols for Salt Form Evaluation

To make an evidence-based decision, a series of standardized experiments are crucial. The following are representative protocols for key characterization studies.

Kinetic Solubility Assay

Objective: To determine the rate at which a salt form dissolves in a given solvent system, which is indicative of its potential in vivo dissolution rate.

Methodology:

  • Prepare a supersaturated stock solution of the hydrobromide salt and the comparator salt(s) in a relevant buffer (e.g., simulated gastric fluid, pH 1.2).

  • Add a known amount of the solid salt to the buffer with constant stirring at a controlled temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the solution.

  • Immediately filter the aliquot through a 0.45 µm filter to remove undissolved solids.

  • Analyze the concentration of the dissolved API in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration versus time to determine the dissolution profile.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture uptake of a salt form at different relative humidity (RH) levels.

Methodology:

  • Place a pre-weighed sample of the salt (e.g., 5-10 mg) into the DVS instrument.

  • Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and hold at each step until the sample weight equilibrates.

  • Decrease the RH in a similar stepwise manner back to 0% RH.

  • Plot the change in mass (%) versus RH to generate a sorption/desorption isotherm. A significant increase in mass indicates higher hygroscopicity.[19][20][21]

DVSCurve cluster_0 Hygroscopicity Isotherm start p1 start->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 xaxis Relative Humidity (%) yaxis Mass Change (%)

Caption: A representative dynamic vapor sorption isotherm showing moisture uptake with increasing relative humidity.

Solid-State Stability under Accelerated Conditions

Objective: To assess the chemical and physical stability of the salt form under stressed conditions to predict its long-term stability.

Methodology:

  • Store samples of the salt form in open and closed containers at accelerated stability conditions (e.g., 40°C/75% RH).

  • At specified time points (e.g., 1, 2, and 4 weeks), withdraw samples for analysis.

  • Analyze the samples for chemical degradation using a stability-indicating HPLC method to quantify the parent API and any degradation products.

  • Analyze the samples for changes in physical form using techniques such as X-ray Powder Diffraction (XRPD) to detect any polymorphic transformations or conversion to an amorphous form.

Case Study: Scopolamine vs. Scopolamine Hydrobromide

Scopolamine, a tropane alkaloid, is used for the prevention of motion sickness.[22] The free base form of scopolamine is an oily substance with limited water solubility and stability.[23] To overcome these limitations, it is formulated as scopolamine hydrobromide.[24][25]

PropertyScopolamine (Free Base)Scopolamine HydrobromideAdvantage of Hydrobromide Salt
Physical State Oily liquidCrystalline solidImproved handling, purification, and formulation into solid dosage forms.
Solubility Poorly water-solubleSparingly soluble in waterEnhanced solubility allows for formulation as tablets, injections, and transdermal patches.[23][24]
Stability Prone to degradationMore stable crystalline formIncreased shelf-life and consistent potency of the final drug product.[24]
Bioavailability Variable absorptionMore predictable and controlled absorptionThe salt form allows for more reliable therapeutic effects.

The use of the hydrobromide salt transforms scopolamine from a difficult-to-handle substance into a versatile and effective medication.[24]

Conclusion: A Strategic Asset in the Researcher's Toolkit

The selection of a hydrobromide salt is a nuanced decision that requires a thorough understanding of the API's properties and the desired characteristics of the final drug product. While not universally superior to other salt forms, hydrobromide offers a compelling set of advantages, particularly in its potential for lower hygroscopicity and the formation of stable crystalline solids. By employing a systematic approach to salt screening and characterization, researchers can leverage the hydrobromide salt form to overcome significant developability hurdles and accelerate the journey of a promising molecule from the laboratory to the clinic.

References

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1135–1147.
  • Dr.Oracle. (2025).
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  • Slideshare. (n.d.). salt selection in pharmaceutical product development. Slideshare.
  • U.S.
  • Medicines and Healthcare products Regulatory Agency. (2012). DEXTROMETHORPHAN HYDROBROMIDE 10MG/5ML ORAL SOLUTION PL 17907/0314.
  • Wikipedia. (n.d.). Dextromethorphan. Wikipedia. Retrieved from [Link]

  • Physiochemical assessment of pharmaceutical salt forms. (2024). Physiochemical assessment of pharmaceutical salt forms.
  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutics and Biopharmaceutics, 88(3), 559–569.
  • Reddit. (2018).
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Plant Care. (2026). How to Choose Scopolamine Hydrobromide: A Complete Buyer's Guide. Plant Care.
  • Creative Biolabs. (n.d.). Salt Selection. Creative Biolabs. Retrieved from [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmaceutical Sciences, 101(10), 3583–3595.
  • Chemistry Stack Exchange. (2019). Is scopolamine same as scopolamine hydrobromide?. Chemistry Stack Exchange.
  • Biederman, B., & Wamsley, E. J. (2006). A double-blind comparison of galantamine hydrogen bromide and placebo in adults with attention-deficit/hyperactivity disorder: a pilot study. Journal of Clinical Psychopharmacology, 26(2), 163–166.
  • Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Student Doctor Network Forums. (2012). What does "Scopolamine base" mean?. Student Doctor Network Forums.
  • Spinks, A., & Wasiak, J. (2011). Scopolamine (hyoscine) for preventing and treating motion sickness.
  • InfoCentral Forum. (2022). Change in Ingredient Scopolamine Butylbromide to HYOSCINE BUTYLBROMIDE in CCDD. InfoCentral Forum.
  • Dennany, L., Kennedy, A. R., & Walker, B. (2015). The hydrochloride and hydrobromide salt forms of (S)-amphetamine. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 10), 844–849.
  • Wikipedia. (n.d.). Hydrobromide. Wikipedia. Retrieved from [Link]

  • Zarotsky, V., & Sramek, J. J. (2003). Galantamine hydrobromide: an agent for Alzheimer's disease. American Journal of Health-System Pharmacy, 60(5), 446–452.
  • Silicon.fr. (n.d.). What is Hydrochloride Utilized for in Tablets?. Silicon.fr.
  • Drug Today Medical Times. (n.d.). Hydrobromide: Uses, Dosage, Side Effects, and Precautions. Drug Today Medical Times.
  • U.S. Food and Drug Administration. (n.d.). RAZADYNE (galantamine hydrobromide).
  • ResearchGate. (2015). The hydrochloride and hydrobromide salt forms of (S)-amphetamine.
  • WebMD. (n.d.). Galantamine (Razadyne): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
  • Wikipedia. (n.d.). Citalopram. Wikipedia. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). galantamine. IUPHAR/BPS Guide to PHARMACOLOGY.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Citalopram.
  • ResearchGate. (2019). Hygroscropicity and Its' Effect on Tablet Production.
  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.). Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Improving Solubility and Avoiding Hygroscopicity of Tetrahydropalmatine by Forming a Pharmaceutical Salt Cocrystal via CAHBs.
  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
  • Psychopharmacology Institute. (2023). Citalopram and Escitalopram: A Summary of Key Differences and Similarities. Psychopharmacology Institute.
  • WebMD. (2024). Celexa and Lexapro: Side Effects, Interactions, and More. WebMD.
  • L'Encephale. (2005). [Escitalopram is more effective than citalopram for the treatment of severe major depressive disorder]. L'Encephale, 31(3), 345–352.

Sources

A Senior Application Scientist's Comparative Guide to 4-Halo-Phenethylamines: A Deep Dive into Bromo, Chloro, and Fluoro Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug developers. In the intricate world of medicinal chemistry, the substitution of a single atom can dramatically alter a molecule's destiny. The phenethylamine scaffold is a cornerstone of neuropharmacology, and its halogenated derivatives are pivotal in fine-tuning properties like receptor affinity, metabolic stability, and membrane permeability.[1] This guide provides an in-depth comparative analysis of three closely related analogs: 2-(4-bromophenyl)ethanamine, 2-(4-chlorophenyl)ethanamine, and 2-(4-fluorophenyl)ethanamine. We will move beyond simple data points to explore the causal relationships between the choice of halogen and the resulting physicochemical, synthetic, and potential biological characteristics of the molecule.

Physicochemical Properties: The Halogen's Fingerprint

The identity of the halogen atom at the 4-position of the phenyl ring imparts distinct electronic and steric properties. These differences, while subtle, have significant downstream effects on how the molecule behaves, from its solubility to its interaction with biological targets.

The trend in electronegativity (F > Cl > Br) and atomic size (Br > Cl > F) are the primary drivers of the observed differences in properties like polarity, bond strength, and lipophilicity.

Property2-(4-fluorophenyl)ethanamine2-(4-chlorophenyl)ethanamine2-(4-bromophenyl)ethanamineCausality and Implication
Molecular Weight 139.17 g/mol [2]155.62 g/mol [3]200.08 g/mol [4]Affects diffusion rates and serves as a basic parameter for characterization. The increase is directly proportional to the mass of the halogen.
Boiling Point Not readily available60-65 °C @ 0.1 mmHg[5]72 °C @ 0.2 mmHgIncreases with molecular weight due to stronger van der Waals forces. The bromo-analog is the least volatile.
Density Not readily available1.112 g/mL at 25 °C[5]~1.41 g/mL at 20 °CIncreases with the mass of the halogen atom.
pKa (Predicted) ~8.8-9.0~8.8-9.08.82 ± 0.10[6]The basicity of the ethylamine side chain is minimally affected by the para-halogen, as the electronic withdrawing effect is transmitted weakly.
XLogP3-AA (Lipophilicity) 1.3[2]1.9[3]1.9[4][6]Lipophilicity generally increases from F to Br, which can enhance membrane permeability but may also increase non-specific binding.
C-X Bond Strength ~484 kJ/mol[7]~338 kJ/mol[7]~276 kJ/mol[7]The C-F bond is exceptionally strong, often conferring high metabolic stability.[8] The weaker C-Br bond is more susceptible to cleavage and more reactive in cross-coupling reactions.[7][9]

Synthesis and Reactivity: A Tale of Three Halides

A common and reliable route to these phenethylamines is the reduction of the corresponding 4-halophenylacetonitrile. This two-step approach, starting from a 4-halobenzyl halide, highlights the differences in halogen reactivity.

General Synthetic Workflow

The process begins with the nucleophilic substitution of a 4-halobenzyl halide with a cyanide salt to form the nitrile, followed by a powerful reduction to yield the primary amine.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Reduction A 4-Halobenzyl Halide (X = F, Cl, Br) Reagent1 NaCN or KCN in DMSO/EtOH A->Reagent1 B 4-Halophenylacetonitrile Reagent2 Reducing Agent (e.g., LiAlH4 in THF, or NaBH4/CuCl2) B->Reagent2 Reagent1->B C 2-(4-Halophenyl)ethanamine Reagent2->C

Caption: General synthetic workflow for 4-halo-phenethylamines.

Causality in Synthesis:
  • Step 1 (Nitrile Formation): The reactivity of the starting 4-halobenzyl halide (e.g., bromide or chloride) is generally high for this SN2 reaction. The halogen on the phenyl ring (F, Cl, or Br) has a minimal impact on this step.

  • Step 2 (Reduction): The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH4) is highly effective but requires stringent anhydrous conditions. A potentially safer and scalable alternative is the use of sodium borohydride with a catalyst like copper(II) chloride, which has been shown to be effective for reducing nitrostyrenes to phenethylamines while leaving aryl halides intact.[10]

  • Downstream Reactivity: The true difference emerges if these compounds are used as intermediates. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the C-Cl bond, and especially the highly inert C-F bond.[9] This makes 2-(4-bromophenyl)ethanamine a versatile building block for further molecular elaboration.

Comparative Spectroscopic Analysis

While full spectra are best for confirmation, the expected differences from NMR, IR, and Mass Spectrometry are diagnostic. A skilled spectroscopist can use this data to rapidly confirm the identity of the analog.[11][12][13]

Technique2-(4-fluorophenyl)ethanamine2-(4-chlorophenyl)ethanamine2-(4-bromophenyl)ethanamine
¹H NMR Aromatic protons will show complex splitting due to ¹H-¹⁹F coupling.Aromatic protons appear as two distinct doublets (AA'BB' system).Aromatic protons appear as two distinct doublets (AA'BB' system), similar to the chloro-analog.
¹³C NMR The carbon attached to fluorine (C4) will show a large one-bond coupling constant (¹JCF ≈ 245 Hz). Other aromatic carbons will show smaller couplings.Chemical shifts of aromatic carbons are influenced by chlorine's electronegativity and anisotropic effects.The C4 carbon signal will be shifted upfield compared to the chloro-analog due to the "heavy atom effect".
¹⁹F NMR A single resonance will be observed, providing unambiguous confirmation of the fluoro-analog.N/AN/A
Mass Spec (EI) Molecular ion (M+) at m/z 139.Characteristic isotopic pattern for one chlorine atom: M+ at m/z 155 and M+2 at m/z 157 in a ~3:1 ratio.Characteristic isotopic pattern for one bromine atom: M+ at m/z 199 and M+2 at m/z 201 in a ~1:1 ratio.
IR Spec Strong C-F stretching band around 1220-1240 cm⁻¹.C-Cl stretching band in the 1000-1100 cm⁻¹ region.C-Br stretching band typically below 800 cm⁻¹.

Biological Context and Applications

These compounds are valuable tools in neuroscience and drug discovery, primarily as precursors or reference standards for substances targeting monoamine systems.[14][15] The choice of halogen can profoundly influence pharmacological properties.

  • Metabolic Stability: The strength of the C-F bond often makes the fluoro-analog more resistant to metabolic degradation at that position, potentially leading to a longer biological half-life.[8]

  • Receptor Interactions: The size and electronic nature of the halogen can influence how the molecule fits into a receptor's binding pocket. Fluorine can sometimes act as a hydrogen bond acceptor, while the larger bromine atom can provide favorable van der Waals interactions or induce a different binding pose altogether.[16]

  • Blood-Brain Barrier (BBB) Permeability: Lipophilicity is a key factor in BBB penetration. The increasing lipophilicity from F to Cl/Br might enhance CNS exposure, although this is not the only factor.

G cluster_props Physicochemical Properties cluster_outcomes Pharmacological Implications Halogen Halogen Choice (F, Cl, Br) Bond Bond Halogen->Bond Size Size Halogen->Size Lipo Lipo Halogen->Lipo Metabolism Metabolic Stability Bond->Metabolism influences Binding Receptor Binding Affinity Size->Binding influences BBB BBB Permeability Lipo->BBB influences

Sources

A Researcher's Guide to the Biological Activity of Substituted Phenylethylamines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The phenylethylamine scaffold is a cornerstone in neuropharmacology, serving as the backbone for a vast array of psychoactive compounds. From endogenous neurotransmitters like dopamine to classic psychedelics and widely used therapeutic agents, the chemical modifications to this simple structure give rise to a remarkable diversity of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key substituted phenylethylamine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their interactions with key neurological targets. We will delve into the subtle molecular changes that differentiate stimulants, empathogens, and psychedelics, supported by experimental data and detailed protocols for in vitro characterization.

The Core Phenylethylamine Pharmacophore: A Foundation for Diversity

The biological activity of substituted phenylethylamines is fundamentally determined by the nature and position of chemical groups attached to the core structure, which consists of a phenyl ring connected to an amino group by a two-carbon chain.[1][2] These substitutions influence the molecule's affinity and efficacy at various G protein-coupled receptors (GPCRs) and monoamine transporters, thereby dictating its pharmacological profile.

Figure 1: General structure of substituted phenylethylamines.

Comparative Receptor Binding Profiles

The diverse effects of phenylethylamine derivatives stem from their varied affinities for monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₒ). The following table summarizes the in vitro binding affinities (Ki, nM) and functional potencies (IC₅₀/EC₅₀, nM) of representative compounds from each major class. Lower values indicate higher affinity or potency.

CompoundClassDAT (Ki/IC₅₀)NET (Ki/IC₅₀)SERT (Ki/IC₅₀)5-HT₂ₐ (Ki/EC₅₀)5-HT₂ₒ (Ki/EC₅₀)TAAR1 (Ki/EC₅₀)
Amphetamine Stimulant~25-100 nMHigh AffinityLow Affinity>10,000 nM>10,000 nMAgonist
Methamphetamine Stimulant~10-50 nMHigh AffinityLow Affinity>10,000 nM>10,000 nMAgonist
MDMA Empathogen~5,000-10,000 nMHigh AffinityHigh Affinity~1,000-5,000 nM~1,000-5,000 nMAgonist
Mescaline Psychedelic>30,000 nM>30,000 nM>30,000 nM~530-10,000 nM~1,100-20,000 nM~2,200-3,300 nM
2C-B Psychedelic>100,000 nM>100,000 nMLow Potency~1.2-46 nM~0.63-350 nM-
2C-I Psychedelic>100,000 nM>100,000 nMLow Potency~0.4 nM~1.1 nM-

Data compiled from multiple sources.[3][4][5][6][7][8][9] Values can vary depending on the specific assay conditions.

I. The Stimulants: Amphetamine and Methamphetamine

The stimulant properties of amphetamine and methamphetamine are primarily attributed to their potent interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET).[10][11]

Structure-Activity Relationship:

  • α-Methylation: The addition of a methyl group at the alpha-carbon of the ethylamine side chain, as seen in amphetamine, significantly increases resistance to metabolism by monoamine oxidase (MAO), prolonging its duration of action.

  • N-Methylation: Further methylation of the amino group to form methamphetamine generally enhances its lipophilicity, facilitating greater penetration of the blood-brain barrier and resulting in more pronounced central nervous system effects.[12]

Mechanism of Action: Amphetamines act as substrates for DAT and NET, leading to competitive inhibition of dopamine and norepinephrine reuptake.[11] More significantly, they induce transporter-mediated efflux, effectively reversing the normal direction of transport and causing a substantial increase in synaptic concentrations of these neurotransmitters.[10] They are also agonists at the trace amine-associated receptor 1 (TAAR1), which contributes to their modulation of monoaminergic systems.[13]

II. The Empathogen: MDMA

3,4-methylenedioxy-methamphetamine (MDMA) is distinguished by its potent effects on the serotonin transporter (SERT), which underlie its characteristic empathogenic and entactogenic properties.[14][15]

Structure-Activity Relationship:

  • Methylenedioxy Ring: The defining feature of MDMA is the methylenedioxy group fused to the phenyl ring at the 3 and 4 positions. This substitution dramatically increases its affinity for SERT compared to DAT.[7]

Mechanism of Action: MDMA exhibits a high affinity for SERT, acting as both a reuptake inhibitor and a potent releasing agent of serotonin.[16][17] While it also interacts with NET and to a lesser extent DAT, its primary and most profound effects are mediated by the massive surge in synaptic serotonin.[7][14]

III. The Psychedelics: Mescaline and the 2C-x Series

The hallucinogenic properties of psychedelic phenylethylamines are primarily mediated by their agonist activity at the serotonin 5-HT₂ₐ receptor.[18]

Structure-Activity Relationship:

  • Mescaline: This naturally occurring psychedelic features three methoxy groups on the phenyl ring at positions 3, 4, and 5. These substitutions confer selectivity for serotonin receptors over monoamine transporters.[4][5]

  • 2C-x Series: The "2C" designation refers to the two carbons between the phenyl ring and the amino group. These synthetic phenylethylamines are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, with a variety of substituents at the 4 position.[8]

    • Halogenation at the 4-position (e.g., 2C-B with bromine, 2C-I with iodine) dramatically increases potency at the 5-HT₂ₐ receptor.[3][9][19]

Mechanism of Action: Unlike stimulants and empathogens, psychedelic phenylethylamines have low affinity for monoamine transporters.[4][8] Their profound effects on perception and consciousness are a result of their potent partial agonism at 5-HT₂ₐ receptors.[20][21]

cluster_stimulants Stimulants (e.g., Amphetamine) cluster_empathogens Empathogens (e.g., MDMA) cluster_psychedelics Psychedelics (e.g., 2C-B) Amphetamine Amphetamine DAT_NET DAT / NET Amphetamine->DAT_NET Inhibits & Reverses DA_NE_Release ↑ Dopamine & Norepinephrine Release DAT_NET->DA_NE_Release Stimulation Increased Arousal, Focus DA_NE_Release->Stimulation MDMA MDMA SERT SERT MDMA->SERT Potent Inhibitor & Releaser Serotonin_Release ↑↑ Serotonin Release SERT->Serotonin_Release Empathy Empathy, Euphoria Serotonin_Release->Empathy 2C_B 2C-B 5HT2A 5-HT2A Receptor 2C_B->5HT2A Potent Agonist Signaling_Cascade Intracellular Signaling 5HT2A->Signaling_Cascade Psychedelic_Effects Altered Perception Signaling_Cascade->Psychedelic_Effects

Figure 2: Simplified mechanisms of action for different classes of phenylethylamines.

Experimental Protocols

Accurate characterization of the biological activity of novel phenylethylamine derivatives relies on robust and reproducible in vitro assays. Below are detailed protocols for key assays.

Protocol 1: Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the human 5-HT₂ₐ receptor through competitive displacement of a radiolabeled ligand.[22][23][24]

Materials:

  • Cell membranes from CHO-K1 cells stably transfected with the human 5-HT₂ₐ receptor.[25]

  • Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific binding control: Mianserin or another suitable 5-HT₂ₐ antagonist.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the cell membrane preparation in ice-cold assay buffer to a final protein concentration of 5-10 µ g/well .

    • Prepare the radioligand solution in assay buffer to a final concentration of ~1-2 nM.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]ketanserin, and 100 µL of the cell membrane suspension to designated wells.

    • Non-specific Binding: Add 50 µL of mianserin (10 µM final concentration), 50 µL of [³H]ketanserin, and 100 µL of the cell membrane suspension.

    • Competitive Binding: Add 50 µL of each concentration of the test compound, 50 µL of [³H]ketanserin, and 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine Transporter (DAT) Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.[26][27][28][29]

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]Dopamine.

  • Uptake buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

  • Non-specific uptake control: A known potent DAT inhibitor (e.g., nomifensine or GBR12909).

  • 96-well cell culture plates.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Seed the hDAT-expressing cells into a 96-well plate and grow to confluence.

  • Assay Protocol:

    • On the day of the assay, wash the cells once with pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of nomifensine (10 µM final concentration).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).

    • Incubate at 37°C for 5-10 minutes.

  • Termination of Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells with 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

cluster_workflow In Vitro Assay Workflow Start Start: Test Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Uptake, cAMP) Start->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Determine_Potency Determine IC50/EC50 Functional_Assay->Determine_Potency Determine_Potency->SAR_Analysis End End: Pharmacological Profile SAR_Analysis->End

Figure 3: General workflow for the in vitro characterization of novel compounds.

Protocol 3: cAMP Functional Assay for Gs/Gi-Coupled Receptors

This assay measures the ability of a test compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP) downstream of a GPCR, such as TAAR1 (Gs-coupled).[30][31][32][33][34][35]

Materials:

  • HEK293 cells expressing the receptor of interest (e.g., hTAAR1).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).

  • Stimulation buffer.

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptor assays).

  • 384-well white opaque microplates.

Procedure (for a Gs-coupled receptor agonist):

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer.

  • Assay Setup:

    • Dispense a specific number of cells into each well of the 384-well plate.

    • Add serial dilutions of the test compound.

  • Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol (this typically involves cell lysis and addition of assay components).

  • Signal Reading: Read the plate on a compatible plate reader (e.g., for fluorescence or luminescence).

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the raw assay signal for the test compound to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value and maximum effect (Emax) using non-linear regression.

Conclusion

The substituted phenylethylamines represent a rich chemical space for the exploration of neuropharmacology. The biological activity of these compounds is exquisitely sensitive to their substitution patterns, allowing for the fine-tuning of their receptor interaction profiles to produce a wide spectrum of psychoactive effects. By understanding the structure-activity relationships and employing robust in vitro assays, researchers can continue to unravel the complexities of these fascinating molecules and their potential applications in medicine and neuroscience.

References

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  • Nguyen, E. M., Vorce, S. P., & Holler, J. M. (2005). Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies. Psychopharmacology, 180(3), 462–469. Retrieved from [Link]

  • Cheng, M. H., Block, E. R., Hu, F., & Bahar, I. (2018). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 9, 124. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3 2C-I and 2C-B block selectively the 5-HT 2A but not the 5-HT.... ResearchGate. Retrieved from [Link]

  • Villalobos, C., Bull, P., Sáez, P., Cassels, B. K., & Huidobro-Toro, J. P. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British journal of pharmacology, 141(7), 1167–1174. Retrieved from [Link]

  • Papaseit, E., Torrens, M., Pérez-Mañá, C., & Farré, M. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 232. Retrieved from [Link]

  • Sucarrats, A., Juan-Blanco, T., Gálico, F., Sabatés, M., & Pardo, L. (2022). Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations. International Journal of Molecular Sciences, 23(9), 5171. Retrieved from [Link]

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553. Retrieved from [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Cifelli, C., Pavan, M., Abbracchio, M. P., & Fumagalli, M. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(11), 5169-5177. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Results for 2-(4-Bromophenyl)ethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonal Analytical Cross-Validation

In the landscape of pharmaceutical development and quality control, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(4-bromophenyl)ethanamine hydrobromide, a key building block in the synthesis of various pharmaceutically active compounds, requires rigorous analytical scrutiny to ensure its identity, purity, and quality. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive cross-validation of this compound. We will delve into the causality behind experimental choices, presenting self-validating protocols that embody the principles of scientific integrity. Our approach is not to declare a single "best" method, but to illustrate how a strategic combination of techniques provides a robust and holistic analytical profile, ensuring the highest degree of confidence in the material's quality.

The Analytical Challenge: A Multifaceted Molecule

This compound presents a unique analytical challenge due to its structure. It comprises a substituted aromatic ring, an aliphatic ethylamine chain, and an ionizable hydrobromide salt. A comprehensive analytical strategy must therefore be capable of:

  • Confirming the covalent structure of the organic cation.

  • Verifying the presence and stoichiometric ratio of the bromide counter-ion.

  • Quantifying the purity of the compound and identifying potential impurities.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and two key alternative methods: Potentiometric Titration and Ion Chromatography.

Structural Elucidation and Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience in NMR Analysis: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the hydrobromide salt and its residual water peak does not typically interfere with the signals of interest. The acidic proton of the ammonium group is often broad and may exchange with water in the solvent.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to an appropriate range (e.g., 0-160 ppm).

Data Presentation: Representative NMR Data

Table 1: Expected ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts and Assignments for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H-2', H-6'~7.55d, J ≈ 8.4 Hz2HC-4' (C-Br)
H-3', H-5'~7.25d, J ≈ 8.4 Hz2HC-1'
-CH₂-Ar~2.95t, J ≈ 7.6 Hz2HC-2', C-6'
-CH₂-NH₃⁺~3.10t, J ≈ 7.6 Hz2HC-3', C-5'
-NH₃⁺~8.2 (broad)s3H-CH₂-Ar
-CH₂-NH₃⁺

Note: Chemical shifts are illustrative and can vary slightly based on concentration and exact experimental conditions.

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Unveiling the Molecular Mass

Mass spectrometry provides the molecular weight of the organic cation, offering a crucial piece of evidence for identity confirmation. Electron Ionization (EI) is a common technique for this type of molecule.

Expertise & Experience in MS Analysis: For a hydrobromide salt, it is the free base, 2-(4-bromophenyl)ethanamine, that is typically observed in the mass spectrum after thermal desorption and ionization. The presence of bromine is readily identified by the characteristic M+2 isotopic pattern, where the peaks for the molecular ion containing ⁷⁹Br and ⁸¹Br are of nearly equal intensity.[1] The primary fragmentation pathway for phenethylamines is benzylic cleavage (cleavage of the Cα-Cβ bond), which is a highly favorable process.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Presentation: Expected Mass Spectrum Fragmentation

Table 2: Key Fragments in the EI Mass Spectrum of 2-(4-Bromophenyl)ethanamine

m/z Proposed Fragment Significance
201/199[C₈H₁₀BrN]⁺•Molecular Ion (M⁺•) with characteristic bromine isotope pattern
171/169[C₇H₆Br]⁺Loss of •CH₂NH₂ via benzylic cleavage (Base Peak)
120[C₈H₁₀N]⁺Loss of •Br
91[C₇H₇]⁺Tropylium ion (from rearrangement)
30[CH₂NH₂]⁺Immonium ion from benzylic cleavage

Note: The base peak is the most intense peak in the spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for MS-based identity confirmation.

Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reversed-phase HPLC with UV detection is a robust and widely used method for assessing the purity of APIs and related substances.[3] A well-developed HPLC method can separate the main component from process-related impurities and degradation products.

Expertise & Experience in HPLC Method Development: A C18 column is a good starting point for the separation of this moderately polar compound. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, needs to be optimized to achieve good peak shape and resolution. The pH of the aqueous phase is a critical parameter for ionizable compounds like amines; a slightly acidic pH (e.g., using a phosphate or formate buffer) will ensure the amine is protonated and exhibits good peak shape.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start at a low percentage of B, ramp up to a higher percentage to elute the main peak and any less polar impurities, and then return to the initial conditions for re-equilibration. For example: 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm (where the benzene ring absorbs).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the detector.

Data Presentation: Representative HPLC Data

A typical chromatogram would show a major peak for 2-(4-bromophenyl)ethanamine with a retention time determined by the specific method conditions. Any impurities would appear as smaller peaks at different retention times. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Table 3: Performance Characteristics of a Validated HPLC Method

Parameter Typical Acceptance Criteria (as per ICH Q2(R1)) Illustrative Result
Specificity The method is able to resolve the main peak from impurities and excipients.Peak purity analysis shows no co-eluting peaks.
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.5%
Limit of Quantitation (LOQ) Signal-to-noise ratio of ~100.05% of nominal concentration

Orthogonal Methods for Cross-Validation

To ensure the trustworthiness of the analytical results, it is essential to employ orthogonal methods that rely on different chemical or physical principles.

Potentiometric Titration: A Classic Approach to Salt Quantification

Potentiometric titration is a robust and accurate method for determining the purity of the amine hydrobromide salt as a whole. This technique directly measures the amount of the amine salt, providing a result that is independent of the response factor issues that can affect chromatographic methods.

Expertise & Experience in Titration: A non-aqueous titration is required because the amine is a weak base. Titrating with a strong acid like perchloric acid in a non-aqueous solvent such as glacial acetic acid enhances the basicity of the amine, resulting in a sharp and clear endpoint.[4]

Experimental Protocol: Non-Aqueous Potentiometric Titration

  • Instrumentation: An automatic potentiometric titrator with a glass pH electrode and a suitable reference electrode.

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh an appropriate amount of this compound and dissolve it in glacial acetic acid.

    • Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.

    • Determine the endpoint from the inflection point of the titration curve (or its first derivative).

  • Calculation: Calculate the purity based on the volume of titrant consumed, its normality, and the weight of the sample.

Ion Chromatography: Direct Quantification of the Bromide Counter-ion

Ion chromatography (IC) is a powerful technique for the direct determination of the bromide counter-ion.[5] This provides an orthogonal validation of the salt's stoichiometry and can detect the presence of other anionic impurities.

Expertise & Experience in Ion Chromatography: IC with suppressed conductivity detection is highly sensitive and selective for anions. The choice of eluent (typically a carbonate/bicarbonate buffer) and column is crucial for resolving bromide from other potential anions like chloride or sulfate.[6]

Experimental Protocol: Ion Chromatography for Bromide

  • Instrumentation: An ion chromatograph equipped with an anion-exchange column, a suppressor, and a conductivity detector.

  • Chromatographic Conditions:

    • Column: A suitable anion-exchange column (e.g., Dionex IonPac AS14).

    • Eluent: A mixture of sodium carbonate and sodium bicarbonate (e.g., 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃).

    • Flow Rate: 1.2 mL/min.

    • Detection: Suppressed conductivity.

  • Sample Preparation: Accurately prepare a solution of the sample in deionized water at a known concentration.

  • Calibration: Prepare a series of bromide standards from a certified reference material and generate a calibration curve.

  • Analysis: Inject the sample solution and quantify the bromide concentration by comparing its peak area to the calibration curve.

Comparative Summary and Conclusion

The cross-validation of analytical results for this compound is best achieved through a multi-pronged approach, where each technique provides a unique and complementary piece of the analytical puzzle.

Table 4: Comparison of Analytical Techniques

Technique Primary Application Strengths Limitations
¹H & ¹³C NMR Structural Elucidation & IdentityUnambiguous structural information; quantitative with internal standards (qNMR).Lower sensitivity compared to MS; can be complex for mixtures.
Mass Spectrometry Molecular Weight DeterminationHigh sensitivity; provides fragmentation information for structural clues.May not be quantitative without an internal standard; salt form not directly observed.
HPLC-UV Purity and Impurity ProfilingHigh resolution for separating impurities; robust and quantitative.Requires a chromophore; response factors can vary between compounds.
Potentiometric Titration Assay (Total Salt Purity)High accuracy and precision (primary method); independent of response factors.Not specific for the analyte; cannot detect non-basic impurities.
Ion Chromatography Counter-ion QuantificationDirect and accurate quantification of the bromide ion; can detect other anionic impurities.Does not provide information on the organic part of the molecule.

Final Recommendation:

A robust analytical cross-validation strategy for this compound should include:

  • Identity Confirmation: Use NMR for definitive structural elucidation and Mass Spectrometry to confirm the molecular weight of the organic cation.

  • Purity and Impurity Profiling: Employ a validated HPLC method to separate and quantify the main component and any organic impurities.

  • Assay and Stoichiometry Verification: Use Potentiometric Titration to determine the overall purity of the amine salt and Ion Chromatography to independently quantify the bromide content, thereby confirming the 1:1 stoichiometry.

By integrating the results from these orthogonal techniques, researchers, scientists, and drug development professionals can build a comprehensive and defensible analytical data package, ensuring the quality and consistency of this compound for its intended use.

References

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Human Metabolome Database. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Human Metabolome Database. Retrieved from [Link]

  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. Retrieved from [Link]

  • Neal, C., et al. (2003). Determination of bromide, chloride, fluoride, nitrate and sulphate by ion chromatography: comparisons of. Hydrology and Earth System Sciences, 7(6), 845-853. Retrieved from [Link]

  • Fishman, M. J., & Pyen, G. S. (1982). Automated determination of bromide in waters by ion chromatography with an amperometric detector. USGS Publications Warehouse. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Bromophenyl)ethylamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Kocaoba, S., Aydogan, F., & Afsar, H. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. Retrieved from [Link]

  • Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Buchberger, W. (1988). Determination of iodide and bromide by ion chromatography with post-column reaction detection. Journal of Chromatography A, 439(1), 129-135. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C{ 1 H} NMR spectrum (100 MHz, DMSO-d6) of compound 3 at 298 K. The.... Retrieved from [Link]

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. Retrieved from [Link]

  • Science.gov. (n.d.). nonaqueous potentiometric titration: Topics by Science.gov. Retrieved from [Link]

  • Semantic Scholar. (n.d.). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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A Senior Application Scientist's Guide to Establishing the Purity of 2-(4-bromophenyl)ethanamine Hydrobromide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Preclinical Research

In the realm of in vivo research, the purity of a test compound is not merely a quality metric; it is the bedrock upon which the validity, reproducibility, and safety of a study are built. The presence of unknown or unquantified impurities can have profound consequences, ranging from altered pharmacokinetics and misleading efficacy data to unforeseen toxicity. For a compound like 2-(4-bromophenyl)ethanamine hydrobromide, a molecule with potential applications in neuroscience and medicinal chemistry, establishing an unimpeachable purity profile is the first critical step towards meaningful biological investigation.

This guide eschews a simple checklist approach. Instead, it presents a holistic, orthogonal analytical strategy designed to provide the highest degree of confidence in the identity, strength, and purity of your material. We will explore not just what techniques to use, but why they are chosen, how they complement one another, and how to interpret the collective data to build a robust, self-validating purity assessment. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which, while intended for drug development, provide a rigorous framework for ensuring the quality of any chemical substance intended for biological use.[1][2][3]

The Analyte: this compound

Before delving into analysis, we must understand the molecule. 2-(4-bromophenyl)ethanamine is a primary amine, and in its hydrobromide salt form, it is an ionic, non-volatile solid. This physical characteristic is the first determinant of our analytical strategy, immediately suggesting that techniques like High-Performance Liquid Chromatography (HPLC) will be more suitable than Gas Chromatography (GC) for purity assessment.[4][5]

Structure:

Caption: Structure of this compound.

An Orthogonal Approach: The Cornerstone of Trustworthy Analysis

Relying on a single analytical technique is a common pitfall. A compound may appear pure by one method (e.g., HPLC-UV) yet contain significant impurities that are not detected under those specific conditions (e.g., impurities lacking a UV chromophore). An orthogonal strategy employs multiple, distinct analytical techniques that measure different chemical properties. This creates a self-validating system where the weaknesses of one method are covered by the strengths of another.

Our workflow is designed around this principle, moving from confirmation of identity and quantification of the bulk material to the diligent search for and identification of trace impurities.

G cluster_0 Phase 1: Identity & Stoichiometry cluster_1 Phase 2: Purity & Impurity Quantification cluster_2 Phase 3: Impurity Identification cluster_3 Phase 4: Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) HPLC RP-HPLC-UV (Purity Assay) NMR->HPLC Confirms Structure EA Elemental Analysis (C, H, N, Br) EA->HPLC Confirms Stoichiometry LCMS LC-MS (Impurity Profiling) HPLC->LCMS Quantifies Impurities Report Certificate of Analysis HPLC->Report Solvents GC-HS or ¹H NMR (Residual Solvents) Solvents->Report LCMS->Report Identifies Impurities

Caption: Orthogonal workflow for purity verification.

Phase 1: Confirming Identity and Stoichiometry

Before quantifying purity, we must unequivocally confirm the material's identity. This phase validates that the bulk material is indeed this compound and that the salt has formed in the correct 1:1 ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation in organic chemistry.[6][7][8] It provides definitive information about the carbon-hydrogen framework, confirming atom connectivity and chemical environment. Both ¹H and ¹³C NMR are essential. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the two aliphatic -CH₂- groups, and the -NH₃⁺ protons. The ¹³C NMR will confirm the number of unique carbon environments. The presence of unexpected signals, even at low levels, is the first indication of organic impurities.

Experimental Protocol (¹H NMR):

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable -NH₃⁺ protons.

  • Add a small amount of an internal standard with a known chemical shift if quantitative analysis (qNMR) is desired.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the data, integrating all signals. The integration ratios must match the number of protons in the structure (e.g., a 4:2:2 ratio for aromatic: benzylic CH₂: amino CH₂ protons).

Elemental Analysis (EA)

Causality: While NMR confirms the structure, it does not directly confirm the elemental composition or the presence of the bromide counter-ion. Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and bromine.[9][10][11] The experimental results must align with the theoretical percentages calculated from the molecular formula (C₈H₁₁Br₂N) within an acceptable margin of error (typically ±0.4%). A significant deviation indicates the presence of inorganic impurities, residual solvents, or incorrect salt stoichiometry.

Phase 2: Chromatographic Purity and Residuals

With the compound's identity confirmed, we now focus on quantifying its purity and screening for common process-related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: HPLC is the primary tool for determining the purity of non-volatile organic compounds.[12] It separates the main compound from its impurities based on differential partitioning between a non-polar stationary phase (the column) and a polar mobile phase. A UV detector is ideal here due to the strong absorbance of the bromophenyl ring. The result is a chromatogram where the area of each peak is proportional to the concentration of that species. The purity is typically reported as "% area," which is the area of the main peak divided by the total area of all peaks.

Comparison with Alternatives:

  • Gas Chromatography (GC): Unsuitable for the hydrobromide salt due to its non-volatile, ionic nature. Derivatization to the free base would be required, adding complexity and potential for artifacts.

  • Thin-Layer Chromatography (TLC): A useful, rapid, and inexpensive qualitative tool for screening reaction progress but lacks the resolution and quantitative accuracy of HPLC for final purity assessment.

Experimental Protocol (RP-HPLC):

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 phase provides good retention for the moderately non-polar analyte.

  • Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile. The TFA acts as an ion-pairing agent to improve peak shape for the amine.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions. A gradient is crucial to ensure that both more polar and less polar impurities are eluted and detected.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at approximately 1 mg/mL. Dilute as necessary.

Residual Solvent Analysis

Causality: Solvents used in the synthesis and purification steps can remain trapped in the final solid material.[1][2] As these can have their own toxicity, their levels must be controlled. The ICH Q3C guideline provides a framework for acceptable limits.[2] The primary method for this is Gas Chromatography with Headspace sampling (GC-HS), which is highly sensitive for volatile organic compounds. Alternatively, ¹H NMR can be used to identify and quantify residual solvents if their signals do not overlap with the analyte signals.

Phase 3: Identification of Unknown Impurities

If HPLC analysis reveals impurities above the identification threshold (typically >0.10% for preclinical compounds, as per ICH Q3A guidelines), their structures must be determined.[1][13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS is the most powerful technique for impurity identification.[14][15][16] It couples the separation power of HPLC with the detection and structural elucidation capabilities of mass spectrometry. As impurities elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is measured, providing a precise molecular weight.[17] Tandem MS (MS/MS) can be used to fragment the impurity ions, providing clues about their structure.

Workflow:

  • Use the same HPLC method developed for purity analysis to ensure correlation of peaks.

  • Analyze the sample using an LC-MS system, obtaining the mass spectrum for each impurity peak observed in the UV chromatogram.

  • The measured mass can be used to propose a molecular formula.

  • This information, combined with knowledge of the synthetic route, allows for the logical deduction of the impurity's structure (e.g., a mass increase of 16 Da may suggest an N-oxide, while a mass corresponding to a starting material indicates an incomplete reaction).

Data Summary and Acceptance Criteria

A comprehensive purity assessment culminates in a consolidated report. The data from each orthogonal method should be presented clearly.

Analytical TestMethodPurposeTypical Acceptance Criteria
Identity ¹H & ¹³C NMRStructural ConfirmationSpectrum conforms to the proposed structure
Stoichiometry Elemental AnalysisConfirms Empirical Formula & Salt FormC, H, N, Br values within ±0.4% of theoretical
Purity Assay RP-HPLC-UVQuantifies Main Component & Impurities≥98.0% (Area %)
Individual Impurity RP-HPLC-UVControls Specific ImpuritiesNo single impurity >0.50%
Impurity ID LC-MSStructural Elucidation of UnknownsRequired for impurities >0.10-0.15%
Residual Solvents GC-HS or ¹H NMRControls Volatile ImpuritiesConforms to ICH Q3C limits

Trustworthiness through Integration: The power of this orthogonal approach lies in its self-validation. For example, if ¹H NMR shows a 2% impurity with an aromatic signal, a corresponding peak of approximately 2% area should be visible in the HPLC chromatogram. If Elemental Analysis shows a low nitrogen value, it suggests the presence of an impurity lacking a nitrogen atom. This cross-method correlation provides exceptionally high confidence in the final purity statement. By rigorously applying this multi-faceted strategy, researchers can proceed to in vivo studies with a well-characterized compound, ensuring the integrity and value of their scientific findings.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Görög, S. (2007). Mass spectrometry in impurity profiling. ResearchGate.
  • Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Unknown. (n.d.). General HPLC Methods.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline.
  • Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • ResearchGate. (2017). Identification and structure elucidation by NMR spectroscopy.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR.
  • University of Oklahoma. (2014). General Chemistry - Stoichiometry - Elemental Analysis. YouTube.
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol via High-Performance Liquid Chromatography (HPLC).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. (2023). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with....
  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis.
  • Chemistry LibreTexts. (2021). Introduction to Elemental Analysis.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Assays for 2-(4-bromophenyl)ethanamine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical assays for 2-(4-bromophenyl)ethanamine hydrobromide, a crucial undertaking for ensuring data reliability and consistency across different research and quality control environments. We will delve into the rationale behind experimental choices, present detailed protocols for two common analytical techniques, and offer a clear comparison of their performance based on established validation parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for this compound.

The Imperative of Inter-Laboratory Validation: Beyond Single-Lab Precision

In the realm of pharmaceutical analysis, the ability to obtain consistent and reproducible results for a given analyte, regardless of the laboratory conducting the test, is paramount. An inter-laboratory validation study, also known as a reproducibility study, is the ultimate assessment of an analytical method's robustness.[1] It challenges the method against a variety of environmental and operational variables, including different analysts, instruments, and reagent lots. By successfully navigating this gauntlet, a method proves its suitability for widespread use and standardization.

This guide will compare two powerful, yet distinct, analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of these two methods is deliberate; they represent different principles of separation and detection, providing a valuable comparative perspective for laboratories to consider based on their specific needs and capabilities.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by factors such as the analyte's physicochemical properties, the required sensitivity, and the sample matrix. For this compound, both HPLC-UV and GC-MS offer viable analytical solutions, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[2][3] Given that 2-(4-bromophenyl)ethanamine is a salt, HPLC is an excellent primary choice. The presence of the bromophenyl group provides a strong chromophore, making UV detection a suitable and cost-effective quantification method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, ideal for the analysis of volatile and thermally stable compounds.[4][5][6] However, primary amines like 2-(4-bromophenyl)ethanamine can exhibit poor chromatographic behavior due to their polarity. To address this, a derivatization step is typically required to convert the amine into a less polar, more volatile derivative, thereby improving peak shape and analytical performance.[4][5][7]

The following diagram illustrates the general workflow for both analytical approaches.

Analytical Workflow Comparison cluster_0 HPLC-UV Workflow cluster_1 GC-MS Workflow Sample Preparation (HPLC) Sample Preparation (Dissolution in Mobile Phase) HPLC Separation HPLC Separation (Reversed-Phase C18) Sample Preparation (HPLC)->HPLC Separation UV Detection UV Detection HPLC Separation->UV Detection Data Analysis (HPLC) Data Analysis UV Detection->Data Analysis (HPLC) Sample Preparation (GC) Sample Preparation (Extraction & Derivatization) GC Separation GC Separation (Capillary Column) Sample Preparation (GC)->GC Separation Mass Spectrometry Detection Mass Spectrometry Detection GC Separation->Mass Spectrometry Detection Data Analysis (GC) Data Analysis Mass Spectrometry Detection->Data Analysis (GC)

A high-level comparison of the analytical workflows for HPLC-UV and GC-MS.

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. Laboratories should optimize these conditions based on their specific instrumentation and requirements.

HPLC-UV Method

This method is adapted from established procedures for the analysis of similar aromatic compounds.[8][9]

3.1.1. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve in a known volume of mobile phase to achieve a final concentration within the calibration range.

GC-MS Method

This protocol includes a derivatization step to improve the chromatographic performance of the analyte.[4][5][6]

3.2.1. Derivatization Reagent

  • N-Methyl-bis(trifluoroacetamide) (MBTFA) or Trifluoroacetic anhydride (TFAA)

3.2.2. GC-MS Conditions

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50-500

3.2.3. Standard and Sample Preparation with Derivatization

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent.

  • Derivatization Procedure: a. Evaporate a known volume of the standard or sample extract to dryness under a gentle stream of nitrogen. b. Add 100 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., MBTFA). c. Cap the vial and heat at 70 °C for 30 minutes. d. Cool to room temperature before injecting into the GC-MS.

Inter-Laboratory Validation Study Design

A robust inter-laboratory validation study requires careful planning and execution. The following diagram outlines the key stages of such a study.

Inter-Laboratory Validation Workflow Protocol Develop Validation Protocol Labs Select Participating Laboratories Protocol->Labs Samples Prepare & Distribute Homogeneous Samples Labs->Samples Analysis Laboratories Perform Analysis Samples->Analysis Data Collect & Statistically Analyze Data Analysis->Data Report Generate Validation Report Data->Report

A schematic of the inter-laboratory validation process.

Data Presentation: Performance Comparison

The following tables present hypothetical but realistic data from an inter-laboratory study comparing the HPLC-UV and GC-MS methods for the analysis of this compound. The acceptance criteria are based on typical requirements for pharmaceutical analysis.[10][11][12]

Table 1: Comparison of Validation Parameters

Validation ParameterHPLC-UV MethodGC-MS MethodTypical Acceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1000.1 - 20Defined by linearity, accuracy, and precision
Limit of Detection (LOD) (µg/mL) 0.30.03To be determined
Limit of Quantitation (LOQ) (µg/mL) 1.00.1To be determined

Table 2: Accuracy (Recovery) Data

Concentration LevelHPLC-UV (% Recovery ± RSD)GC-MS (% Recovery ± RSD)Acceptance Criteria (% Recovery)
Low (LOQ) 98.5 ± 1.8%99.2 ± 2.5%90.0 - 110.0%
Medium (50 µg/mL for HPLC, 10 µg/mL for GC-MS) 100.2 ± 1.2%101.5 ± 1.5%98.0 - 102.0%
High (100 µg/mL for HPLC, 20 µg/mL for GC-MS) 99.8 ± 1.0%100.7 ± 1.3%98.0 - 102.0%

Table 3: Precision Data

Precision TypeHPLC-UV (% RSD)GC-MS (% RSD)Acceptance Criteria (% RSD)
Repeatability (Intra-day) 0.81.2≤ 2.0%
Intermediate Precision (Inter-day, different analysts) 1.52.0≤ 3.0%
Reproducibility (Inter-laboratory) 2.53.5≤ 5.0%

Table 4: Robustness

Parameter VariedHPLC-UV (% Change in Result)GC-MS (% Change in Result)Acceptance Criteria
Mobile Phase Composition (±2%) < 1.0%N/AResults should remain within system suitability
Column Temperature (±5 °C) < 1.5%< 2.0%Results should remain within system suitability
Flow Rate (±10%) < 2.0%N/AResults should remain within system suitability
Derivatization Time (±5 min) N/A< 1.5%Results should remain within system suitability

Discussion and Method Selection

The hypothetical data illustrates that both HPLC-UV and GC-MS are capable of providing accurate and precise results for the quantification of this compound.

  • HPLC-UV demonstrates excellent performance with a straightforward sample preparation protocol. Its robustness and lower operational complexity make it an ideal choice for routine quality control applications.

  • GC-MS offers significantly higher sensitivity, with a lower limit of detection and quantification. This makes it particularly suitable for applications where trace-level analysis is required, such as in impurity profiling or bioanalytical studies. However, the need for a derivatization step adds complexity to the sample preparation and introduces an additional source of potential variability.

The choice between these two methods will ultimately depend on the specific requirements of the analysis. For high-throughput quality control testing where sensitivity is not the primary concern, the simplicity and robustness of the HPLC-UV method are advantageous. For research and development or specialized applications requiring high sensitivity, the GC-MS method is the superior choice, provided that the laboratory has the expertise to handle the derivatization process consistently.

Conclusion

The inter-laboratory validation of analytical methods is a critical step in ensuring the quality and consistency of pharmaceutical data. This guide has provided a comparative overview of two common analytical techniques, HPLC-UV and GC-MS, for the analysis of this compound. By presenting detailed protocols, a framework for inter-laboratory study design, and a clear comparison of performance data, we have aimed to equip researchers and scientists with the knowledge to select and validate the most appropriate method for their needs. The successful implementation of a well-validated analytical method is a testament to scientific rigor and is fundamental to the development of safe and effective pharmaceutical products.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Phenethylamines Following Derivatization.
  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs.
  • Shimadzu. (n.d.). 01-00823-EN Analysis of Phenethylamines Using On-Column TFA Derivatization.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Request PDF. (2025, August 6). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC.
  • ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column.
  • Request PDF. (2025, August 6). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • MDPI. (n.d.). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • ResearchGate. (2023, February 4). What possible interferences can be encountered when performing High-Performance Liquid Chromatography (HPLC)?.
  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. (n.d.). Impactfactor.
  • Separation of 4-Bromophenylacetic acid on Newcrom R1 HPLC column. (n.d.).
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • PMC - NIH. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • Phenomenex. (2018, September 4). Reversed Phase Selectivity.
  • MAC-MOD Analytical. (n.d.).
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • ResearchGate. (2017, September 5). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Request PDF. (2025, August 6). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(4-bromophenyl)ethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, operation-critical procedures for the safe handling and disposal of 2-(4-bromophenyl)ethanamine hydrobromide. As a brominated amine salt, this compound presents a distinct set of chemical hazards—corrosivity, toxicity, and environmental persistence—that demand rigorous and informed disposal protocols. Moving beyond mere compliance, this document is structured to instill a deep understanding of the causality behind each procedural step, empowering laboratory personnel to manage this chemical waste stream with the highest degree of safety and environmental stewardship.

Core Hazard Profile & Risk Assessment

This compound is classified as a hazardous substance requiring careful management. Its primary risks stem from its corrosive nature, acute toxicity, and potential for lasting environmental harm. The hydrobromide salt is acidic and will react with bases.[1][2] Furthermore, as a halogenated organic compound, it is subject to specific environmental regulations regarding its disposal.[3][4]

Thermal decomposition can lead to the release of highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides like hydrogen bromide.[5][6] A thorough understanding of these properties is the foundation of a safe disposal plan.

Table 1: GHS Hazard Classification

The following table summarizes the Globally Harmonized System (GHS) classification for 2-(4-bromophenyl)ethanamine and its hydrobromide salt, as synthesized from supplier safety data sheets.

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH314DangerCauses severe skin burns and eye damage.[5][7]
Serious Eye DamageH318DangerCauses serious eye damage.[5][7]
Acute Toxicity, OralH302WarningHarmful if swallowed.[7][8][9]
Skin SensitizationH317WarningMay cause an allergic skin reaction.[7]
Hazardous to the Aquatic Environment, ChronicH411WarningToxic to aquatic life with long lasting effects.[7]

Essential Safety: PPE and Engineering Controls

Before handling or preparing this chemical for disposal, a robust safety framework must be in place. The corrosive nature of this compound necessitates stringent protective measures to prevent all contact.

  • Engineering Controls : All handling of this compound, including weighing, dissolution, and packaging for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10] An eyewash station and safety shower must be immediately accessible.[10]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Hand Protection : Wear nitrile or neoprene gloves. Always consult the glove manufacturer's resistance chart for specific breakthrough times.[11] Contaminated gloves must be disposed of as hazardous waste.[12]

    • Eye Protection : Tight-fitting safety goggles are required. For tasks with a higher splash risk, such as spill cleanup, a full-face shield must be worn in addition to goggles.[5][8]

    • Body Protection : A lab coat, long pants, and closed-toe shoes are required. For larger quantities or spill response, an impervious apron or chemical-resistant suit may be necessary.[12][13]

Spill Management Protocol

Accidental spills must be managed immediately and effectively to mitigate exposure and environmental release. The appropriate response is dictated by the scale of the spill.

Spill_Response_Workflow start Spill Detected decision_size Assess Spill Size & Location start->decision_size small_spill Small Spill (<10g / 10mL) Contained in Hood decision_size->small_spill Small large_spill Large Spill (>10g / 10mL) or Outside Containment decision_size->large_spill Large ppe_small Ensure Full PPE is Worn small_spill->ppe_small evacuate Evacuate Immediate Area Alert EH&S / Emergency Response large_spill->evacuate absorb Cover with Inert Absorbent (Sand, Vermiculite, Silica Gel) ppe_small->absorb collect Carefully Sweep/Scoop into Hazardous Waste Container absorb->collect decon_small Decontaminate Area with Soap and Water Solution collect->decon_small end Area is Safe Waste is Secured for Disposal decon_small->end secure Restrict Access to Area Post Hazard Signs evacuate->secure pro_cleanup Allow Trained Professionals to Perform Cleanup secure->pro_cleanup pro_cleanup->end

Caption: Decision workflow for responding to a chemical spill.

Small Spill Step-by-Step Procedure:
  • Containment : Prevent the spill from spreading. For solid spills, dampen the material slightly with water to prevent dust from becoming airborne.[2]

  • Absorption : Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[5][14] Do not use combustible materials like sawdust. [10]

  • Collection : Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[6][12] Use non-sparking tools.

  • Decontamination : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[2]

  • Disposal : Seal the container and manage it according to the waste collection procedures in the next section.

Waste Segregation, Collection, and Disposal

Proper disposal begins with meticulous segregation at the point of generation. Due to its chemical properties, this compound waste must not be mixed with other waste streams and must never be disposed of down the sanitary sewer.[6][15][16]

Waste Streams to Segregate:
  • Solid Waste : Unused or expired chemical, contaminated absorbents, and grossly contaminated PPE.

  • Liquid Waste : Solutions containing the chemical.

  • Sharps : Any needles or spatulas contaminated with the chemical.

Waste_Disposal_Workflow start Waste Generated (Solid, Liquid, or Contaminated Item) segregate Segregate as 'Halogenated Corrosive Organic Waste' start->segregate container Place in a Designated, Compatible, and Sealed Waste Container segregate->container labeling Label Container with: 'Hazardous Waste' Full Chemical Name Associated Hazards (Corrosive, Toxic) container->labeling storage Store in a Designated Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Company storage->pickup end Waste Manifested and Removed for Final Disposal pickup->end

Caption: Step-by-step workflow for proper waste collection and disposal.

Approved Disposal Pathway:

The only acceptable disposal method for this compound and its associated waste is through a licensed hazardous waste management company.[7][12][15] These contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

The most probable disposal technology for this category of chemical is high-temperature incineration .[3][12] Halogenated organic wastes are typically destroyed in a rotary kiln or liquid injection incinerator equipped with robust air pollution control systems, including scrubbers, to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[3]

Under no circumstances should you:

  • Dispose of this chemical down the drain. Its ecotoxicity can cause significant harm to aquatic ecosystems.[6][7][15]

  • Attempt to neutralize the waste in the lab without a specific, validated, and approved protocol. Neutralization of an amine hydrobromide with a strong base can be exothermic and may not address the hazards of the resulting brominated organic free base.

  • Mix this waste with other chemical waste streams, particularly bases or strong oxidizing agents, to prevent hazardous reactions.[6][8][15]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Bromine. [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Occupational Safety and Health Administration (OSHA). (2013, July 11). Hazard Alert: 1-Bromopropane. [Link]

  • University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Chemical Waste Name or Mixtures. [Link]

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Bromoethylamine hydrobromide. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). METHYL BROMIDE. [Link]

  • University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Standard Operating Procedure: Bromine. [Link]

  • U.S. Environmental Protection Agency. (2014, October). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

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  • Occupational Safety and Health Administration (OSHA). (2024, April 3). BROMINE. [Link]

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A Researcher's Guide to the Safe Handling of 2-(4-bromophenyl)ethanamine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and operational protocols for handling 2-(4-bromophenyl)ethanamine Hydrobromide in a laboratory setting. This document moves beyond a simple checklist, offering a framework grounded in risk assessment and scientific rationale to ensure your safety and the integrity of your research. The procedures outlined are designed to be a self-validating system, fostering a proactive safety culture.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a substituted phenethylamine derivative. While specific toxicological data for this exact compound is limited, the available Safety Data Sheets (SDS) and information on related structures provide a clear directive for cautious handling. The primary and most immediate risks are its corrosive properties.

According to multiple suppliers, the compound is classified as causing severe skin burns and eye damage[1][2][3][4]. This classification (Skin Corrosion 1B) indicates that upon contact, the material can cause irreversible damage to the skin and eyes[3][4]. Furthermore, some safety data sheets indicate it may be harmful if swallowed or inhaled and could cause an allergic skin reaction[2]. The hydrobromide salt form suggests it is an acidic salt, which can contribute to its corrosive nature[5].

Given its classification as a phenethylamine, it is also prudent to consider the potential for systemic effects. Phenethylamines as a class can act as central nervous system stimulants, and some designer derivatives are associated with a range of adverse effects, including sympathomimetic and serotonin toxicity[6][[“]][8]. While these effects are more commonly associated with recreational use, the potential for absorption through skin contact or inhalation necessitates stringent protective measures to prevent any level of exposure in a laboratory setting[9].

The Last Line of Defense: Personal Protective Equipment (PPE)

Personal protective equipment is your final barrier against exposure after engineering and administrative controls have been implemented[9][10]. The selection of PPE must be deliberate and based on the specific tasks you are performing.

For any work involving this compound, the following PPE is mandatory:

  • Hand Protection : Wear nitrile or neoprene gloves. It is recommended to double-glove, especially when handling larger quantities or during procedures with a high risk of splashing. Gloves should be changed regularly (every 30-60 minutes is a good practice) or immediately if contamination is suspected[10]. Do not use polyvinyl chloride (PVC) gloves as they offer little protection against chemical exposures[10].

  • Eye and Face Protection : Safety goggles that provide a complete seal around the eyes are essential to protect against dust particles and splashes. Given the severe eye damage classification, a face shield worn over safety goggles is required when handling the solid material outside of a containment system or when working with solutions that could splash[10][11]. Standard safety glasses with side shields are not sufficient[10].

  • Protective Clothing : A non-permeable or coated lab coat with long sleeves and tight-fitting cuffs is required[10]. This should be a dedicated lab coat for this type of work and should be removed before leaving the laboratory area. Do not reuse disposable gowns, as this can lead to cross-contamination[10].

  • Footwear : Fully enclosed leather or chemical-resistant shoes must be worn.

The need for respiratory protection depends on the specific handling procedure and the engineering controls in place.

  • Weighing and Aliquoting Solids : When handling the powdered form of this compound, there is a significant risk of inhaling airborne particles. This activity must be conducted in a certified chemical fume hood or a powder containment hood. If these engineering controls are not available or during a large spill, a NIOSH-approved N95 or N100 particulate respirator is necessary[10][12]. Surgical masks offer no protection against chemical dust and should not be used[10][12].

  • Working with Solutions : If solutions are handled exclusively within a fume hood and there is no risk of aerosolization, additional respiratory protection may not be required. However, a risk assessment should always be performed.

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection (if not in a fume hood)
Weighing and preparing stock solutionsDouble-gloved (Nitrile)Safety goggles and a face shieldCoated lab coatN95 or N100 respirator
Handling dilute solutions in closed systemsSingle-gloved (Nitrile)Safety gogglesLab coatNot typically required
Transferring solutions with potential splashDouble-gloved (Nitrile)Safety goggles and a face shieldCoated lab coatNot typically required in a fume hood
Spill clean-upDouble-gloved (Nitrile)Safety goggles and a face shieldCoated lab coatN95 or N100 respirator
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the safety of all laboratory personnel.

  • Designated Area : All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Pre-use Inspection : Before starting, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.

  • Weighing : When weighing the solid, use a spatula to gently transfer the material. Avoid any actions that could generate dust.

  • Solution Preparation : When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

  • Labeling : Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.

  • Hand Washing : Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[3][13].

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][13]. The container should be tightly closed. The storage area should be locked and accessible only to authorized personnel[1][2].

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and laboratory safety.

  • Waste Collection : All solid waste (e.g., contaminated gloves, weigh paper, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container[5].

  • Liquid Waste : Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain[13][14].

  • Disposal Vendor : All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company[1][2]. Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Identify Hazards Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Don PPE Weighing/Solution Prep Weighing/Solution Prep Prepare Work Area->Weighing/Solution Prep Experiment Experiment Weighing/Solution Prep->Experiment Decontaminate Decontaminate Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste Dispose Dispose Store Waste->Dispose Via Approved Vendor

Safe Handling and Disposal Workflow

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(4-Bromophenyl)ethylamine.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet.
  • University of Virginia School of Medicine. (n.d.). Phenethylamines.
  • 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Guidechem. (n.d.). 2-(4-Fluorophenyl)ethylamine Hydrobromide 1807536-06-6 wiki.
  • National Oceanic and Atmospheric Administration. (n.d.). 2-bromoethylamine hydrobromide. CAMEO Chemicals.
  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks.
  • Consensus. (n.d.). Phenethylamine Toxicity and Adverse Effects.
  • CDH Fine Chemical. (n.d.). 2-Bromo Ethylamine Hydrobromide CAS No 2576-47-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2024, February 16). SAFETY DATA SHEET.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines.
  • National Center for Biotechnology Information. (n.d.). p-Bromophenethylamine. PubChem.
  • Wikipedia. (n.d.). Phenethylamine.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. doi:10.1007/7854_2016_64
  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.
  • National Center for Biotechnology Information. (n.d.). Ethanamine, 2-bromo-N-(2-bromoethyl)-, hydrobromide (1:1). PubChem.
  • Echemi. (n.d.). Ethanamine, 2-bromo-N-(2-bromoethyl)-, hydrobromide (1:1).
  • Thermo Fisher Scientific. (2012, May 1). SAFETY DATA SHEET.

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